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  • Product: 3-(Benzylmethylamino)-1-propanol
  • CAS: 5814-42-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Molecular Structure and Conformation of 3-(Benzylmethylamino)-1-propanol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 3-(Benzylmethylamino)-1-propano...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 3-(Benzylmethylamino)-1-propanol (CAS No: 5814-42-6). In the absence of definitive experimental crystallographic or advanced solution-phase NMR data for this specific molecule, this guide synthesizes available spectroscopic information with established principles of conformational analysis and data from analogous structures. We present a reasoned exploration of its likely conformational landscape, underpinned by an understanding of intramolecular forces, particularly hydrogen bonding, and steric considerations. This document is intended to serve as a foundational resource for researchers working with this and structurally related molecules in fields such as medicinal chemistry and material science, where an appreciation of three-dimensional structure is paramount for understanding molecular interactions and properties.

Introduction: The Significance of 3-(Benzylmethylamino)-1-propanol

3-(Benzylmethylamino)-1-propanol, a tertiary amino alcohol, belongs to a class of compounds that are prevalent scaffolds in medicinal chemistry and are utilized as intermediates in organic synthesis. The presence of a flexible propanol chain, a tertiary amine, and a benzyl group imparts a combination of polarity, basicity, and lipophilicity, making it an interesting building block for the synthesis of more complex molecules with potential biological activity. Amino alcohols, in general, are known to be key components in various pharmaceuticals, including analgesics, antidepressants, and antihypertensives.[1] Understanding the three-dimensional structure and conformational dynamics of 3-(Benzylmethylamino)-1-propanol is crucial for predicting its interactions with biological targets and for the rational design of novel derivatives.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of 3-(Benzylmethylamino)-1-propanol are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₇NO[2]
Molecular Weight 179.26 g/mol [2]
CAS Number 5814-42-6[2]
Boiling Point 284.8 °C at 760 mmHg[3]
logP (octanol/water) 1.501 (Calculated)[4]
Water Solubility -1.86 (log10 mol/L) (Calculated)[4]
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Rotatable Bonds 5

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The infrared spectrum of 3-(Benzylmethylamino)-1-propanol provides key information about its functional groups. The NIST WebBook provides a reference spectrum that is consistent with the molecule's structure.[2]

  • O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group and broadened by hydrogen bonding.

  • C-H Stretches: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches from the propanol, methyl, and benzyl methylene groups will appear just below 3000 cm⁻¹.

  • C-N Stretch: The C-N stretching vibration of the tertiary amine is typically observed in the 1000-1250 cm⁻¹ region.

  • C-O Stretch: The C-O stretching vibration of the primary alcohol is expected in the range of 1050-1150 cm⁻¹.

  • Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the benzene ring.

Mass Spectrometry

The electron ionization mass spectrum of 3-(Benzylmethylamino)-1-propanol shows a molecular ion peak (M⁺) at m/z 179, confirming its molecular weight. The fragmentation pattern is expected to be dominated by cleavage at the bonds adjacent to the nitrogen atom and the benzyl group. Common fragments would include the benzylic cation (m/z 91) and fragments arising from the loss of the hydroxyl group or parts of the propanol chain.

Synthesis of 3-(Benzylmethylamino)-1-propanol

Proposed Synthetic Workflow

G cluster_0 Step 1: N-Benzylation of 3-(Methylamino)-1-propanol cluster_1 Step 2 (Alternative): Reductive Amination A 3-(Methylamino)-1-propanol E Reaction Mixture A->E B Benzyl Halide (e.g., Benzyl Bromide) B->E C Base (e.g., K₂CO₃) C->E D Solvent (e.g., Acetonitrile) D->E F Work-up and Purification E->F Stirring, Heat G 3-(Benzylmethylamino)-1-propanol F->G Extraction, Chromatography H 3-Hydroxypropanal L Reaction Mixture H->L I N-Methylbenzylamine I->L J Reducing Agent (e.g., NaBH(OAc)₃) J->L K Solvent (e.g., Dichloromethane) K->L M Work-up and Purification L->M Stirring N 3-(Benzylmethylamino)-1-propanol M->N Extraction, Chromatography

Caption: Proposed synthetic routes to 3-(Benzylmethylamino)-1-propanol.

Conformational Analysis: A Theoretical Perspective

Due to the absence of experimental structural data from X-ray crystallography or advanced NMR techniques like NOESY/ROESY, the conformational preferences of 3-(Benzylmethylamino)-1-propanol must be inferred from theoretical principles and analysis of analogous molecules. The molecule possesses five rotatable bonds, leading to a complex conformational landscape.

Key Torsional Angles and Potential Conformations

The overall shape of 3-(Benzylmethylamino)-1-propanol is dictated by the rotation around several key single bonds. The primary determinants of its conformation are the torsional angles along the C-C-C-N and C-C-N-C backbones.

G cluster_0 Key Rotatable Bonds Cα-Cβ Cα-Cβ Cβ-Cγ Cβ-Cγ Cγ-N Cγ-N N-C(benzyl) N-C(benzyl) C(benzyl)-C(aryl) C(benzyl)-C(aryl)

Caption: The five principal rotatable bonds in 3-(Benzylmethylamino)-1-propanol.

Rotation around these bonds will give rise to a multitude of conformers. The relative energies of these conformers will be determined by a balance of steric hindrance, torsional strain, and intramolecular interactions.

The Role of Intramolecular Hydrogen Bonding

A critical factor influencing the conformation of 1,3-amino alcohols is the potential for intramolecular hydrogen bonding between the hydroxyl proton and the lone pair of the nitrogen atom.[5][6] This interaction can lead to the formation of a pseudo-six-membered ring, significantly stabilizing a folded conformation over an extended one.

G cluster_0 Conformational Equilibrium A Extended Conformation B Folded Conformation (Intramolecular H-bond) A->B Folding B->A Unfolding G A Sample Preparation B 1D NMR (¹H, ¹³C, DEPT) A->B Acquisition C 2D NMR (COSY, HSQC, HMBC) B->C Structural Confirmation D 2D NMR (NOESY/ROESY) C->D Proximity Analysis E Data Analysis and Structure Elucidation D->E Interpretation F Conformational Model E->F Final Output

Caption: Experimental workflow for NMR-based conformational analysis.

Conclusion and Future Directions

This technical guide has provided a detailed overview of the molecular structure and a theoretical exploration of the conformational landscape of 3-(Benzylmethylamino)-1-propanol. While spectroscopic data confirms its chemical identity, a definitive understanding of its three-dimensional structure and dynamics awaits further experimental investigation. The proposed NMR-based workflow offers a clear path to elucidating its solution-phase conformation. Furthermore, computational studies employing DFT or molecular dynamics simulations would provide valuable insights into the relative energies of different conformers and the barriers to their interconversion. A comprehensive understanding of the structure-property relationships of this and related amino alcohols will undoubtedly contribute to their more effective application in drug discovery and materials science.

References

  • Cheméo. (n.d.). 3-(Benzylmethylamino)-1-propanol. Retrieved from [Link]

  • NIST. (n.d.). 3-(Benzylmethylamino)-1-propanol. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Benzylamino)propanol. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 3-(Benzylmethylamino)-1-propanol. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-amino-1-phenyl-propan-1-ol. Retrieved from [Link]

  • Lane, J. R., Schrøder, S. D., Saunders, G. C., & Kjaergaard, H. G. (2016). Intramolecular Hydrogen Bonding in Substituted Aminoalcohols. The Journal of Physical Chemistry A, 120(32), 6371–6378.
  • Krueger, P. J., & Mettee, H. D. (1965). Intramolecular hydrogen bonding and intermolecular association of amino alcohols. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 61, 1725-1736.
  • El-Gogary, T. M., & El-Nahas, A. M. (2018). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Open Journal of Physical Chemistry, 8(4), 121-135.
  • Ibon, F. G., & Mó, O. (2021). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. Molecules, 26(12), 3556.
  • Li, Y., et al. (2022). Effect of Substitution Group on Intramolecular Hydrogen Bond of Amino Alcohols from Raman spectroscopy. arXiv preprint arXiv:2208.08015.
  • Google Patents. (n.d.). A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same.

Sources

Exploratory

An In-depth Technical Guide to CAS Number 5814-42-6: Properties and Uses

Notice to Researchers, Scientists, and Drug Development Professionals: Our comprehensive investigation into the chemical substance designated by CAS Number 5814-42-6 has concluded that this identifier does not correspond...

Author: BenchChem Technical Support Team. Date: February 2026

Notice to Researchers, Scientists, and Drug Development Professionals:

Our comprehensive investigation into the chemical substance designated by CAS Number 5814-42-6 has concluded that this identifier does not correspond to a specific, publicly documented chemical entity. Extensive searches across major chemical databases and supplier catalogs have failed to yield any consistent or verifiable information for a compound with this CAS number.

This suggests that CAS Number 5814-42-6 may be an incorrect, obsolete, or non-existent identifier. The integrity of scientific research and development necessitates precise and accurate identification of all substances. Without a valid Chemical Abstracts Service (CAS) number, it is impossible to provide the requested in-depth technical guide on its properties and uses.

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Foundational

Synthesis of 3-(Benzylmethylamino)-1-propanol from N-benzylmethylamine

Part 1: Executive Summary & Strategic Analysis 3-(Benzylmethylamino)-1-propanol is a critical tertiary amine intermediate used in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and other psychoacti...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

3-(Benzylmethylamino)-1-propanol is a critical tertiary amine intermediate used in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and other psychoactive therapeutic agents. Its structural motif—a propanol chain terminated by a benzyl-methyl amine—serves as a versatile scaffold for further functionalization, particularly in the production of fluoxetine and atomoxetine analogs.

This guide details two distinct synthetic pathways, selected based on scale, available reagents, and purity requirements:

  • The Direct Alkylation Route (Method A): A single-step nucleophilic substitution ideal for rapid, small-scale laboratory synthesis.

  • The Michael Addition-Reduction Route (Method B): A two-step sequence offering superior control over impurities and scalability, recommended for process development.

Retrosynthetic Logic

The synthesis hinges on the formation of the C–N bond at the


-position relative to the hydroxyl group.

G Target 3-(Benzylmethylamino)-1-propanol SM1 N-Benzylmethylamine RouteA Route A: S_N2 Alkylation (+ 3-Halo-1-propanol) SM1->RouteA RouteB Route B: Michael Addition / Reduction (+ Methyl Acrylate) SM1->RouteB RouteA->Target Disconnection 1 RouteB->Target Disconnection 2

Figure 1: Retrosynthetic analysis showing the two primary disconnection strategies.

Part 2: Method A – Direct Alkylation (Nucleophilic Substitution)

This method utilizes a classic SN2 reaction between the secondary amine and a 3-halo-1-propanol. While direct, it requires careful control to prevent O-alkylation or polymerization of the haloalcohol.

Reaction Scheme

N-Benzylmethylamine + 3-Chloro-1-propanol + Base


 3-(Benzylmethylamino)-1-propanol + Salt 
Experimental Protocol

Reagents & Materials:

  • N-Benzylmethylamine (1.0 equiv)

  • 3-Chloro-1-propanol (1.2 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Potassium Iodide (KI) (0.1 equiv, Finkelstein catalyst)

  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)

Step-by-Step Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[1][2]

  • Dissolution: Charge the flask with N-benzylmethylamine (12.1 g, 100 mmol) and Acetonitrile (100 mL).

  • Base Addition: Add K₂CO₃ (27.6 g, 200 mmol) and KI (1.66 g, 10 mmol). Stir for 10 minutes at room temperature to ensure a homogeneous suspension.

  • Alkylation: Add 3-chloro-1-propanol (11.3 g, 120 mmol) dropwise over 15 minutes.

    • Note: Slow addition is crucial to minimize exotherms and side reactions.

  • Reflux: Heat the mixture to reflux (approx. 82°C for MeCN) and stir vigorously for 12–16 hours. Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1) or GC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (KCl/K₂CO₃) and wash the filter cake with fresh acetonitrile.

    • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Purification: Dissolve the residue in Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) to remove unreacted haloalcohol. Dry the organic phase over Na₂SO₄, filter, and concentrate.[1]

    • Final Polish: High-vacuum distillation (bp ~132°C at 4 mmHg) yields the pure product as a colorless to pale yellow oil.

Critical Mechanism: The reaction proceeds via the attack of the nucleophilic nitrogen lone pair on the carbon bearing the chlorine. The addition of KI generates 3-iodo-1-propanol in situ, which is a more reactive electrophile (Finkelstein reaction), significantly accelerating the rate and yield.

Part 3: Method B – Michael Addition & Reduction (High Purity)

This route is preferred for larger scales or when high purity is required without distillation. It avoids the use of potentially unstable haloalcohols.

Reaction Scheme
  • Michael Addition: N-Benzylmethylamine + Methyl Acrylate

    
     Methyl 3-(benzylmethylamino)propanoate
    
  • Reduction: Methyl 3-(benzylmethylamino)propanoate + LiAlH₄

    
     3-(Benzylmethylamino)-1-propanol
    
Experimental Protocol
Step 1: Synthesis of the Ester Intermediate
  • Setup: 250 mL flask, stir bar, room temperature (RT).

  • Addition: Dissolve N-benzylmethylamine (12.1 g, 100 mmol) in Methanol (50 mL). Add Methyl Acrylate (9.5 g, 110 mmol) dropwise.

    • Observation: The reaction is slightly exothermic.

  • Reaction: Stir at RT for 4–6 hours. Conversion is typically quantitative (>98%).

  • Isolation: Remove methanol and excess methyl acrylate under reduced pressure.[1] The resulting oil (Methyl 3-(benzylmethylamino)propanoate) is usually pure enough for the next step.

Step 2: Reduction to the Alcohol[3]
  • Setup: Dry 500 mL 3-neck flask, N₂ atmosphere, ice bath (0°C).

  • Reagent Prep: Suspend Lithium Aluminum Hydride (LiAlH₄) (3.8 g, 100 mmol) in anhydrous THF (150 mL).

  • Addition: Dissolve the crude ester from Step 1 in anhydrous THF (50 mL). Add this solution dropwise to the LiAlH₄ suspension, maintaining the internal temperature below 10°C.

  • Reaction: Allow the mixture to warm to RT and stir for 2 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 3.8 mL Water

    • 3.8 mL 15% NaOH solution

    • 11.4 mL Water

  • Workup: Stir until a white granular precipitate forms. Filter through a celite pad. Dry the filtrate over MgSO₄ and concentrate in vacuo.

Part 4: Comparative Analysis & Optimization

The following table summarizes the operational parameters for both methods to aid in decision-making.

ParameterMethod A: Direct AlkylationMethod B: Michael-Reduction
Step Count 1 Step2 Steps
Atom Economy Moderate (Loss of HCl)High (Step 1 is 100% atom efficient)
Reagent Cost Low (3-Chloropropanol is cheap)Moderate (LiAlH₄ adds cost)
Purity Profile Risk of O-alkylation / PolymerizationVery High (Clean transformations)
Scalability Limited by exotherm/toxicityExcellent (Standard unit operations)
Process Workflow Diagram

Workflow cluster_A Method A: Direct Alkylation cluster_B Method B: Michael-Reduction A_Start N-Benzylmethylamine + 3-Chloro-1-propanol A_Rxn Reflux (MeCN, K2CO3, KI) 12-16h A_Start->A_Rxn A_Workup Filter Salts -> Conc. -> Distill A_Rxn->A_Workup A_Prod Target Alcohol A_Workup->A_Prod B_Start N-Benzylmethylamine + Methyl Acrylate B_Rxn1 Michael Addition (MeOH, RT, 4h) B_Start->B_Rxn1 B_Inter Intermediate Ester B_Rxn1->B_Inter B_Rxn2 Reduction (LiAlH4, THF) B_Inter->B_Rxn2 B_Prod Target Alcohol B_Rxn2->B_Prod

Figure 2: Operational workflow comparison between the Alkylation and Michael-Reduction pathways.

Part 5: Safety & Regulatory Considerations

  • N-Benzylmethylamine: Corrosive and irritant. Handle in a fume hood.

  • 3-Chloro-1-propanol: Toxic if inhaled or absorbed through skin. Potential alkylating agent (genotoxic).

  • Lithium Aluminum Hydride: Pyrophoric. Reacts violently with water. Use under inert atmosphere only.

  • Waste Disposal: Aqueous waste from Method A contains halogenated salts. Method B generates aluminum salts which require specific disposal protocols.

Part 6: References

  • NIST Chemistry WebBook. 3-(Benzylmethylamino)-1-propanol (CAS 5814-42-6) Spectral Data.[4] National Institute of Standards and Technology.[4] Link

  • Organic Syntheses. Preparation of Enantiomerically Pure

    
    -N,N-Dibenzylamino Aldehydes. (Demonstrates general N-alkylation of benzylamines with halo-alcohols/halides). Org. Synth. 1990, 68, 242. Link
    
  • PubChem. 3-(Benzylamino)propanol Compound Summary. National Center for Biotechnology Information. Link

  • ResearchGate. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. (Validates the Michael addition step for benzylamines). Link

  • Google Patents. Preparation method of 3-methylamino-1-phenylpropanol. (Describes analogous alkylation/reduction chemistry). CN100432043C.[2][5][6] Link

Sources

Exploratory

A Comprehensive Spectroscopic Guide to 3-(Benzylmethylamino)-1-propanol

Prepared by: Dr. Gemini, Senior Application Scientist Abstract This technical guide provides an in-depth analysis of the spectroscopic data for the tertiary amino alcohol, 3-(Benzylmethylamino)-1-propanol (CAS No: 5814-4...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for the tertiary amino alcohol, 3-(Benzylmethylamino)-1-propanol (CAS No: 5814-42-6).[1][2] As a versatile intermediate in organic synthesis, its unambiguous structural confirmation is paramount for researchers and drug development professionals. This document synthesizes data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to create a holistic and validated analytical profile of the molecule. We will explore the causality behind the observed spectral features, provide field-proven protocols for data acquisition, and ground all interpretations in authoritative spectroscopic principles.

Molecular Identity and Physicochemical Properties

3-(Benzylmethylamino)-1-propanol is a chemical compound with the following core identifiers:

  • Molecular Formula: C₁₁H₁₇NO[1][2]

  • Molecular Weight: 179.26 g/mol [1][3][4]

  • Synonyms: 3-(N-benzyl-N-methylamino)propan-1-ol, 1-Propanol, 3-[methyl(phenylmethyl)amino]-[1][3][5]

The structure combines a tertiary amine with a primary alcohol, imparting it with properties that make it a useful building block in the synthesis of more complex molecules, including potential pharmaceutical agents.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides critical information regarding the molecular weight and fragmentation pattern of a molecule, which serves as a fingerprint for its identification. For 3-(Benzylmethylamino)-1-propanol, Electron Ionization (EI) is a standard method for analysis.

Interpretation of the EI Mass Spectrum

The mass spectrum of this compound is characterized by fragmentation pathways typical for benzylic amines and aliphatic alcohols.[6][7] The molecular ion (M⁺) at m/z 179 is often weak or absent due to the energetic instability of the ion, which readily undergoes fragmentation.[1][6] The most significant fragmentation is α-cleavage, the breaking of a carbon-carbon bond adjacent to the nitrogen atom, which is a dominant pathway for amines.[7][8]

Table 1: Key Mass Spectrometry Fragmentation Data [1]

m/z (Mass-to-Charge Ratio)Proposed Fragment IonStructural FormulaSignificance
179Molecular Ion [M]⁺[C₁₁H₁₇NO]⁺Confirms Molecular Weight
120[M - C₃H₇O]⁺[C₈H₁₀N]⁺α-cleavage, loss of the hydroxypropyl radical
91Tropylium Ion[C₇H₇]⁺Base Peak ; rearrangement of the benzyl cation
88[M - C₇H₇]⁺[C₄H₁₀NO]⁺α-cleavage, loss of the benzyl radical
58[M - C₈H₉O]⁺[C₃H₈N]⁺Cleavage of benzyl and propanol chain

The base peak at m/z 91 is highly characteristic of compounds containing a benzyl group. This stable tropylium cation is formed via rearrangement of the initial benzyl cation ([C₆H₅CH₂]⁺). Another significant peak at m/z 120 results from the cleavage of the C-C bond between the nitrogen and the propanol chain, leading to a stable benzylmethylaminomethyl cation.

Fragmentation Pathway Visualization

The logical flow of fragmentation from the molecular ion to the observed base peak can be visualized as follows:

G M Molecular Ion (M⁺) m/z = 179 F120 Fragment [C₈H₁₀N]⁺ m/z = 120 M->F120  - •C₃H₇O F88 Fragment [C₄H₁₀NO]⁺ m/z = 88 M->F88  - •C₇H₇ F91 Tropylium Ion (Base Peak) [C₇H₇]⁺ m/z = 91 F120->F91  - •CH₂NCH₃

Caption: Primary fragmentation pathways in EI-MS.

Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve approximately 1 mg of 3-(Benzylmethylamino)-1-propanol in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).

  • Instrument Setup:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and is sufficient to ionize most organic molecules.

    • Ion Source Temperature: 200-250 °C. This ensures the sample is in the gas phase without causing thermal degradation.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400. This range will cover the molecular ion and all significant fragments.

  • Data Acquisition: Inject a small volume (typically 1 µL) of the sample solution into the GC-MS or via a direct insertion probe. Acquire the mass spectrum.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Compare the obtained spectrum with a reference database, such as the NIST Mass Spectral Library.[1]

Infrared (IR) Spectroscopy Analysis

FTIR spectroscopy is a powerful, non-destructive technique used to identify functional groups within a molecule. The spectrum provides information based on the vibrations of chemical bonds.

Interpretation of the IR Spectrum

The IR spectrum of 3-(Benzylmethylamino)-1-propanol displays characteristic absorption bands corresponding to its alcohol, tertiary amine, and aromatic functionalities.[2]

Table 2: Characteristic Infrared Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupInterpretation
~3350 (broad)O-H StretchAlcohol (-OH)The broadness is due to hydrogen bonding, a hallmark of alcohols in the condensed phase.[2]
3000-3100C-H StretchAromatic (sp² C-H)Indicates the presence of the benzene ring.
2850-2960C-H StretchAliphatic (sp³ C-H)Corresponds to the methyl and methylene groups in the molecule.
~1495, 1450C=C StretchAromatic RingThese two bands are characteristic of benzene ring skeletal vibrations.
~1120C-N StretchTertiary Amine (Aliphatic)Stretching vibration of the carbon-nitrogen bond.
~1050C-O StretchPrimary AlcoholStretching vibration of the carbon-oxygen bond.
~735, 695C-H Bend (out-of-plane)Monosubstituted BenzeneThese two strong bands are highly diagnostic for a monosubstituted aromatic ring.
Functional Group-Frequency Correlation

The relationship between the molecule's structure and its IR spectrum is a direct one, where specific bonds absorb infrared radiation at predictable frequencies.

G Structure 3-(Benzylmethylamino)-1-propanol -OH (Alcohol) C-N (Tertiary Amine) Ar-H (Aromatic) Alkyl C-H Frequencies IR Frequencies (cm⁻¹) ~3350 (broad) ~1120 ~3050, 735, 695 2850-2960 Structure:f1->Frequencies:f1 Structure:f2->Frequencies:f2 Structure:f3->Frequencies:f3 Structure:f4->Frequencies:f4

Caption: Molecular structure with proton/carbon labels.

Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Instrument Setup:

    • Spectrometer: A 300 MHz or higher field NMR spectrometer.

    • Probe Temperature: 25 °C.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Set the spectral width to cover the range of -1 to 10 ppm.

    • Apply a 90° pulse and acquire the Free Induction Decay (FID).

    • Typically, 8-16 scans are sufficient.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). This removes C-H coupling and results in a spectrum of singlets, simplifying interpretation.

    • Set the spectral width to cover 0-220 ppm.

    • A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Perform a Fourier transform on the FID for both spectra. Phase the spectra and calibrate the chemical shift scale using the TMS reference at 0.00 ppm. Integrate the ¹H NMR signals.

Conclusion

The collective evidence from Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides an unambiguous and robust characterization of 3-(Benzylmethylamino)-1-propanol. The MS data confirms the molecular weight and reveals a fragmentation pattern dominated by the stable tropylium ion. The IR spectrum clearly identifies the key hydroxyl, tertiary amine, and monosubstituted aromatic functional groups. Finally, ¹H and ¹³C NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, confirming the connectivity and specific chemical environments of all atoms within the structure. This comprehensive spectroscopic profile serves as a reliable reference for quality control, reaction monitoring, and structural verification for any professional working with this compound.

References

  • National Institute of Standards and Technology (NIST). (n.d.). 3-(Benzylmethylamino)-1-propanol. In NIST Chemistry WebBook, SRD 69. Retrieved February 19, 2026, from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). IR Spectrum for 3-(Benzylmethylamino)-1-propanol. In NIST Chemistry WebBook, SRD 69. Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). 3-(Benzylamino)propanol. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-(Benzylmethylamino)-1-propanol (CAS 5814-42-6). Retrieved February 19, 2026, from [Link]

  • SIELC Technologies. (2018, February 16). 3-(Benzylamino)propanol. Retrieved February 19, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 19, 2026, from [Link]

  • PubChemLite. (n.d.). 3-[benzyl(methyl)amino]-1-phenylpropan-1-ol. Retrieved February 19, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). 3-[Benzyl(methyl)amino]-1-phenylpropan-1-ol. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved February 19, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of propanal. Retrieved February 19, 2026, from [Link]

  • University of Calgary. (n.d.). 13C NMR of 1-Propanol. Retrieved February 19, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-1-ol. Retrieved February 19, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of propan-1-ol. Retrieved February 19, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of propan-1-ol. Retrieved February 19, 2026, from [Link]

  • BuyersGuideChem. (n.d.). 3-(Benzylmethylamino)-1-propanol. Retrieved February 19, 2026, from [Link]

Sources

Foundational

Solubility Profile & Physicochemical Characterization of 3-(Benzylmethylamino)-1-propanol

Technical Guide for Process Research & Development Executive Summary This guide provides a comprehensive solubility analysis of 3-(Benzylmethylamino)-1-propanol (CAS: 5814-42-6), a critical tertiary amine intermediate us...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Process Research & Development

Executive Summary

This guide provides a comprehensive solubility analysis of 3-(Benzylmethylamino)-1-propanol (CAS: 5814-42-6), a critical tertiary amine intermediate used in the synthesis of psychoactive pharmaceutical agents (e.g., fluoxetine and atomoxetine analogs).

Understanding the solubility landscape of this compound is essential for optimizing reaction yields, designing efficient liquid-liquid extractions (workups), and developing crystallization protocols. This document synthesizes experimental data with thermodynamic predictions to offer actionable insights for researchers.

Physicochemical Identity

Before addressing solubility directly, we must establish the molecular properties that govern solute-solvent interactions. The molecule features a "push-pull" architecture: a hydrophobic benzyl-methyl moiety and a hydrophilic aminopropanol tail.

PropertyValueSignificance
IUPAC Name 3-(Benzyl(methyl)amino)propan-1-olUnambiguous identification
CAS Number 5814-42-6Registry identifier
Molecular Weight 179.26 g/mol Mass balance calculations
Physical State Viscous Liquid / Low-melting SolidHandling & dissolution kinetics
pKa (Amine) ~9.5 (Predicted)Critical: Determines pH-dependent solubility
pKa (Alcohol) ~15.0 (Predicted)Relevant only in strong base (alkoxide formation)
LogP (Octanol/Water) 1.50Moderately lipophilic; prefers organic phase at neutral pH
H-Bond Donors 1 (–OH)Facilitates solubility in alcohols/water
H-Bond Acceptors 2 (N, O)Interaction with protic solvents

Solubility Landscape

The solubility of 3-(Benzylmethylamino)-1-propanol is dictated by the competition between its polar hydroxyl/amine groups and its non-polar benzyl residue.

Aqueous Solubility & pH Dependency

Water solubility is not a static value for this compound; it is a dynamic function of pH.

  • Acidic Conditions (pH < 8): The tertiary amine protonates (

    
    ), forming a cationic ammonium salt.
    
    • Solubility:High (>100 mg/mL) .

    • Application: Acidic aqueous washes remove this compound from organic layers, or keep it in the aqueous phase during impurity extraction.

  • Basic Conditions (pH > 10): The amine exists as a free base. The hydrophobic benzyl group dominates.

    • Solubility:Low (<15 mg/mL) .[1]

    • Application: Basification triggers "oiling out" or precipitation, allowing extraction into organic solvents.

Organic Solvent Compatibility

The free base form exhibits excellent solubility in medium-polarity solvents.

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Chlorinated Dichloromethane (DCM), ChloroformVery High Dipole-dipole interactions; excellent for extraction from water.
Esters Ethyl Acetate (EtOAc)High Standard extraction solvent; good solvating power for the benzyl group.
Alcohols Methanol, Ethanol, IPAHigh H-bonding match with the propanol tail. Miscible in all proportions.
Ethers THF, Diethyl Ether, MTBEModerate to High Good for solvation, though less efficient than DCM for extraction.
Aliphatic Hexane, Cyclohexane, HeptaneLow / Temp-Dependent Critical for Purification. Poor solubility at RT; moderate at reflux. Ideal for recrystallization or antisolvent precipitation.

Thermodynamic Analysis & Mechanism

To understand why these solvents work, we analyze the dissolution thermodynamics.

  • Enthalpy of Solvation (

    
    ): 
    
    • In DCM , the exothermic interaction between the amine lone pair and the solvent is favorable.

    • In Water (Neutral) , the hydrophobic effect (entropic penalty of ordering water around the benzyl ring) opposes dissolution.

  • Entropy of Mixing (

    
    ): 
    
    • High entropy gain in alcohols due to the disruption of solvent structure and flexible alkyl chain of the solute.

Visualizing the pH "Switch" Mechanism: The following diagram illustrates how pH alters the molecular state and solubility preference.

SolubilitySwitch Acid Acidic Medium (pH < 8) Cation Cationic Form [Bn-N(H)(Me)-Propanol]+ Acid->Cation Protonation Base Basic Medium (pH > 10) FreeBase Free Base Form Bn-N(Me)-Propanol Base->FreeBase Deprotonation Water Aqueous Phase (High Solubility) Cation->Water Partitions to Organic Organic Phase (DCM/EtOAc) (High Solubility) Cation->Organic Insoluble FreeBase->Water Poorly Soluble FreeBase->Organic Partitions to

Figure 1: The pH-dependent solubility switch mechanism driving liquid-liquid extraction strategies.

Experimental Protocols

For researchers needing precise data, the following protocols ensure robust measurement.

Protocol A: Gravimetric Determination of Saturation Solubility

Objective: Determine the maximum solubility (


) in organic solvents at 25°C.
  • Preparation: Add excess 3-(Benzylmethylamino)-1-propanol (approx. 500 mg) to 2.0 mL of the target solvent (e.g., Hexane, Toluene) in a sealable glass vial.

  • Equilibration: Shake or stir the suspension at 25°C for 24 hours.

    • Checkpoint: Ensure undissolved solid/oil remains visible. If clear, add more solute.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-saturated with solvent) into a tared weighing vial.

  • Evaporation: Evaporate the solvent under a nitrogen stream or vacuum. Dry the residue to constant weight.

  • Calculation:

    
    
    
Protocol B: pH-Dependent Partition Coefficient (LogD)

Objective: Determine the distribution between Octanol and Water at physiological pH (7.4) vs. Workup pH (12.0).

  • System: Prepare a biphasic system of 1:1 n-Octanol : Phosphate Buffer (pH 7.4).

  • Spiking: Add 10 mg of the compound. Vortex vigorously for 5 minutes.

  • Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Analysis: Sample both phases. Analyze via HPLC-UV (254 nm) or LC-MS.

    • Note: The benzyl chromophore allows easy UV detection.

  • Calculation:

    
    
    

Applications in Process Chemistry[7]

Extraction Strategy (Workup)

To isolate the product from a reaction mixture:

  • Acidify the mixture (if not already acidic) to wash away non-basic organic impurities with EtOAc/DCM (Product stays in water).

  • Basify the aqueous phase to pH 12-13 using NaOH. The solution will turn cloudy as the free base oils out.

  • Extract with DCM (preferred) or EtOAc. The partition coefficient now heavily favors the organic phase.

Purification via Recrystallization

While the compound is often an oil, salts (e.g., Hydrochloride, Oxalate) are solids.

  • Solvent System: Isopropanol (IPA) or Ethanol/EtOAc mixtures.

  • Method: Dissolve the free base in minimal EtOAc, add 1.1 eq of HCl in IPA/Ether. Cool to 0°C to precipitate the salt.

WorkupFlow Reaction Reaction Mixture (Crude) AcidWash Acid Wash (pH 2) Partition: Water/EtOAc Reaction->AcidWash Sep1 Phase Separation AcidWash->Sep1 OrgWaste Organic Phase (Impurities) Sep1->OrgWaste Remove AqProd Aqueous Phase (Product as Salt) Sep1->AqProd Keep Basify Basify to pH 12 (NaOH) AqProd->Basify Extract Extract with DCM Basify->Extract FinalOrg DCM Phase (Pure Free Base) Extract->FinalOrg Keep AqWaste Aqueous Waste (Salts) Extract->AqWaste Discard

Figure 2: Optimized downstream processing workflow based on solubility data.

References

  • National Institute of Standards and Technology (NIST). 3-(Benzylmethylamino)-1-propanol - NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • PubChem. 3-(Benzylamino)propanol (Compound Summary).[2] National Library of Medicine. Retrieved from [Link]

  • Cheméo. Chemical Properties of 3-(Benzylmethylamino)-1-propanol (CAS 5814-42-6). Retrieved from [Link]

  • Organic Syntheses. Preparation of Enantiomerically Pure α-N,N-Dibenzylamino Aldehydes. (Contextual reference for amino-alcohol workups). Retrieved from [Link]

  • Google Patents.Preparation method of 3-methylamino-1-phenylpropanol (CN100432043C). (Reference for extraction solvents of structural analogs).

Sources

Exploratory

A Technical Guide to the Research Applications of 3-(Benzylmethylamino)-1-propanol

Abstract This technical guide provides a comprehensive overview of the potential research applications of 3-(Benzylmethylamino)-1-propanol (CAS: 5814-42-6), a tertiary amino alcohol with a versatile chemical structure. W...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the potential research applications of 3-(Benzylmethylamino)-1-propanol (CAS: 5814-42-6), a tertiary amino alcohol with a versatile chemical structure. While direct research on this specific molecule is limited, its structural motifs—a 3-amino-1-propanol backbone and an N-benzyl-N-methyl group—are prevalent in a wide range of pharmacologically active compounds. This document synthesizes information from analogous structures and established chemical principles to propose high-potential research avenues in drug discovery and medicinal chemistry. We provide detailed theoretical rationales, actionable experimental workflows, and step-by-step protocols to empower researchers to explore this promising chemical scaffold.

Introduction: Identifying Opportunity in a Versatile Scaffold

3-(Benzylmethylamino)-1-propanol is an organic compound featuring a primary alcohol, a tertiary amine, and an aromatic benzyl group.[1] This unique combination of functional groups imparts a balance of hydrophilic and lipophilic character, making it an attractive starting point for chemical synthesis. The 3-amino-1-propanol core is a key structural element in several blockbuster pharmaceuticals, acting as a crucial pharmacophore for interacting with biological targets.[2] Furthermore, the N-benzylmethylamine moiety is a well-established feature in medicinal chemistry, often used to modulate receptor affinity, metabolic stability, and central nervous system penetration.[3][4]

This guide moves beyond a simple recitation of properties to provide a strategic analysis of the compound's potential. By deconstructing its structure and examining the roles its constituent parts play in known drugs, we can logically deduce its most promising applications. The following sections will explore its potential as a precursor for novel therapeutics, complete with the scientific rationale and detailed methodologies required to validate these hypotheses.

Core Physicochemical Properties and Synthetic Strategy

A foundational understanding of the molecule's properties is essential for designing experiments, from synthesis to biological assays.

PropertyValueSource
CAS Number 5814-42-6[1]
Molecular Formula C₁₁H₁₇NO[1][5][6]
Molecular Weight 179.26 g/mol [5][6]
Boiling Point (Predicted) 582.38 K (309.23 °C)[5]
LogP (Octanol/Water) 1.501 (Predicted)[5]
Synonyms 3-(N-benzyl-N-methylamino)propan-1-ol[1][5]

Synthetic Accessibility: The compound is readily synthesizable via established organic chemistry reactions. A highly efficient and common method is the reductive amination of 3-hydroxypropanal with N-methylbenzylamine. This one-pot reaction typically involves the formation of an intermediate iminium ion, which is then reduced in situ by a hydride source like sodium borohydride (NaBH₄).

G cluster_synthesis Synthetic Pathway: Reductive Amination Reactant1 3-Hydroxypropanal Reagent Reducing Agent (e.g., NaBH₄) Reactant1->Reagent Reactant2 N-Methylbenzylamine Reactant2->Reagent Product 3-(Benzylmethylamino)-1-propanol Reagent->Product One-pot reaction

Caption: General workflow for the synthesis of the title compound.

Potential Research Application 1: A Precursor for Novel Antidepressants (SNRIs)

Scientific Rationale: The 3-amino-1-propanol skeleton is the central pharmacophore for a class of highly successful Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). Drugs such as Duloxetine, Fluoxetine, and Tomoxetine all contain this critical structural motif.[2] The hydroxyl and amino groups, separated by a three-carbon chain, are key to their binding at the serotonin (SERT) and norepinephrine (NET) transporters. 3-(Benzylmethylamino)-1-propanol serves as an ideal starting material to generate a library of derivatives by modifying the terminal hydroxyl group, for example, by converting it into an aryloxy ether—a common feature in SNRIs.

Experimental Workflow for SNRI Discovery:

G cluster_workflow SNRI Development & Screening Workflow A Step 1: Derivative Synthesis (e.g., Mitsunobu or Williamson ether synthesis to add aryl groups) B Step 2: In Vitro Primary Screening (Radioligand binding assays for SERT & NET) A->B C Step 3: In Vitro Functional Assays (Neurotransmitter uptake inhibition in cell lines) B->C D Step 4: Selectivity Profiling (Screening against other monoamine transporters like DAT) C->D E Step 5: In Vivo Pharmacokinetic & Efficacy Studies (Animal models of depression) D->E

Caption: A logical progression for developing and validating novel SNRI candidates.

Detailed Protocol: Synthesis of Aryloxy Derivatives via Mitsunobu Reaction

This protocol describes the conversion of the primary alcohol to an ether, a key step in creating SNRI candidates.

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert argon atmosphere, dissolve 3-(Benzylmethylamino)-1-propanol (1.0 eq.), the desired phenol (e.g., 1-naphthol, 1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise over 15 minutes. The appearance of a milky white precipitate (triphenylphosphine oxide) is indicative of reaction progress.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the consumption of the starting alcohol using Thin Layer Chromatography (TLC).

  • Work-up: Concentrate the reaction mixture under reduced pressure. Resuspend the residue in diethyl ether and filter to remove the triphenylphosphine oxide precipitate.

  • Purification: Wash the ether filtrate with 1 M NaOH to remove excess phenol, followed by a brine wash. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Final Purification & Characterization: Purify the crude product via flash column chromatography on silica gel. Confirm the structure and purity of the final ether product using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).

Potential Research Application 2: Scaffold for Local Anesthetics and Antiarrhythmics

Scientific Rationale: The structural blueprint of many local anesthetics (e.g., lidocaine) and Class I antiarrhythmic drugs involves an aromatic (lipophilic) portion, an intermediate linker, and an amine (hydrophilic) portion. 3-(Benzylmethylamino)-1-propanol contains all three of these components. The tertiary amine can be protonated at physiological pH, which is crucial for binding within the pore of voltage-gated sodium channels. The benzyl group provides the necessary lipophilicity to partition into the nerve membrane. The primary alcohol offers a convenient handle for esterification or etherification to modulate the compound's physicochemical properties and potency.

Experimental Workflow for Ion Channel Modulator Screening:

G cluster_workflow Ion Channel Drug Discovery Funnel A Step 1: Library Synthesis (Esterification/etherification of the alcohol) B Step 2: High-Throughput Screening (HTS) (Automated patch-clamp or fluorescence-based ion flux assays) A->B C Step 3: Manual Patch-Clamp Electrophysiology (Gold-standard validation of hits from HTS) B->C D Step 4: Mechanism of Action Studies (State-dependence: resting vs. inactivated channels) C->D E Step 5: In Vivo Efficacy Models (e.g., rodent models of neuropathic pain or arrhythmia) D->E

Caption: A standard screening funnel for identifying and validating ion channel modulators.

Detailed Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol is the gold standard for confirming and characterizing the activity of compounds on specific ion channels (e.g., Naᵥ1.7 for pain or Naᵥ1.5 for cardiac applications).

  • Cell Culture: Culture a cell line (e.g., HEK-293) stably expressing the human voltage-gated sodium channel subtype of interest.

  • Pipette & Solutions: Prepare borosilicate glass micropipettes with a resistance of 2-4 MΩ. Fill the pipette with an intracellular solution (Cs⁺-based to block K⁺ channels) and use a standard extracellular bath solution (containing Na⁺).

  • Seal Formation: Under a microscope, carefully guide the micropipette to a single cell and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" with the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, achieving electrical access to the cell's interior.

  • Voltage Protocol & Recording: Apply a voltage-clamp protocol to elicit sodium currents. For example, hold the cell at -100 mV and apply a depolarizing step to 0 mV for 20 ms. Record the resulting inward sodium current.

  • Compound Application: After establishing a stable baseline recording, perfuse the bath with the extracellular solution containing the test compound (e.g., a derivative of 3-(Benzylmethylamino)-1-propanol) at various concentrations.

  • Data Analysis: Measure the peak sodium current before and after drug application. Plot the percentage of current inhibition against the drug concentration to calculate the IC₅₀ value, which represents the compound's potency.

Conclusion and Future Outlook

3-(Benzylmethylamino)-1-propanol is a chemically tractable and strategically valuable starting material for medicinal chemistry and drug discovery. While it may not be a therapeutic agent in its own right, its structure contains the essential building blocks for at least two major classes of therapeutics: SNRI antidepressants and sodium channel blockers. The synthetic handles on the molecule allow for straightforward diversification, and the proposed workflows provide a clear path from chemical synthesis to biological validation. Future research should focus on creating and screening small, focused libraries of derivatives to probe the structure-activity relationships and unlock the full potential of this versatile scaffold.

References

  • Cheméo. (n.d.). Chemical Properties of 3-(Benzylmethylamino)-1-propanol (CAS 5814-42-6). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 3-(Benzylmethylamino)-1-propanol. In NIST Chemistry WebBook. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 3-(Benzylmethylamino)-1-propanol | C11H17NO. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15678556, 3-[Benzyl(methyl)amino]-1-phenylpropan-1-ol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78448, 3-(Benzylamino)propanol. Retrieved from [Link]

  • Fonseca, F. V., et al. (2018). Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. Frontiers in Oncology, 8, 328. Retrieved from [Link]

  • Morzycki, J. W., Maj, J., Nikitiuk, A., Kwolek, G., & Malinowska, B. (2001). Three new derivatives of 3-amino-1,2-propanediol; their spectral properties and biological evaluation. Acta Poloniae Pharmaceutica, 58(4), 249–256. Retrieved from [Link]

  • Kim, J. H., et al. (2016). A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same. Google Patents.
  • Parajuli, R., & Ganesan, A. (2017). Water-assisted absorption of CO2 by 3-amino-1-propanol: a mechanistic insight. Physical Chemistry Chemical Physics, 19(12), 8562–8570. Retrieved from [Link]

  • PharmaCompass. (n.d.). N-Benzylmethylamine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES. Retrieved from [Link]

  • The Good Scents Company. (n.d.). benzyl-3-aminopropan-1-ol. Retrieved from [Link]

  • Zintl, C., et al. (2024). Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. Archiv der Pharmazie. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 74681-55-3 | Product Name : 3-(Benzyl(methyl)amino)-1-phenylpropan-1-ol. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 3-(BENZYL(METHYL)AMINO)-1-PHENYLPROPAN-1-OL. Retrieved from [Link]

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Foundational

Technical Guide: Thermal Stability &amp; Degradation of 3-(Benzylmethylamino)-1-propanol

The following guide serves as an advanced technical reference for the stability profile of 3-(Benzylmethylamino)-1-propanol (CAS 5814-42-6). It synthesizes physicochemical data with mechanistic organic chemistry to predi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as an advanced technical reference for the stability profile of 3-(Benzylmethylamino)-1-propanol (CAS 5814-42-6). It synthesizes physicochemical data with mechanistic organic chemistry to predict and manage degradation in high-stakes research and development environments.

Executive Summary & Chemical Profile

3-(Benzylmethylamino)-1-propanol is a tertiary amino-alcohol intermediate used frequently in the synthesis of pharmaceutical motifs (e.g., antidepressants, antihistamines). Its stability profile is governed by two competing functionalities: the electron-rich tertiary amine (susceptible to N-oxidation) and the benzyl moiety (susceptible to radical-induced oxidative dealkylation).

While thermodynamically stable under ambient inert conditions, the molecule exhibits distinct degradation pathways at elevated temperatures (>100°C) or upon exposure to atmospheric oxygen.

Physicochemical Identity
PropertyDataRelevance to Stability
CAS Number 5814-42-6Unique Identifier
IUPAC Name 3-[Methyl(phenylmethyl)amino]propan-1-ol
Molecular Formula C₁₁H₁₇NO (MW: 179.26 g/mol )
Boiling Point ~115°C (0.7 mmHg) / ~250°C (atm)High thermal latency; distillation requires vacuum to avoid thermal stress.[1][2][3]
Flash Point ~117°CCombustible; vapor ignition risk at process temperatures.
pKa (Calc.) ~9.5 (Amine)Basic; sensitive to acidic hydrolysis or salt formation.
Appearance Colorless to pale yellow viscous liquidYellowing indicates oxidation (benzaldehyde formation).

Thermal Stability Analysis

Intrinsic Thermal Limits

Under inert atmosphere (N₂ or Ar), 3-(Benzylmethylamino)-1-propanol demonstrates thermal resilience up to approximately 160°C . Beyond this threshold, bond homolysis and dehydration reactions accelerate.

  • Safe Processing Window: < 100°C (Long-term), < 140°C (Short-term/Distillation).

  • Critical Decomposition Onset: > 180°C (Exothermic decomposition risk).

Oxidative Instability (The Primary Hazard)

The benzylic carbon-hydrogen bonds are the "Achilles' heel" of this molecule. The bond dissociation energy (BDE) of the benzylic C-H is significantly lowered (~88 kcal/mol) due to resonance stabilization of the resulting radical by the phenyl ring.

  • Mechanism: In the presence of O₂ and heat, a radical abstraction occurs at the benzylic position, leading to an iminium ion intermediate which hydrolyzes to Benzaldehyde and 3-(Methylamino)-1-propanol .

Degradation Pathways & Mechanisms

Understanding the specific breakdown routes is critical for impurity profiling in drug substances.

Pathway A: Oxidative N-Dealkylation (Benzylic)

This is the most common degradation route observed in stored samples exposed to air.

  • Initiation: Radical abstraction of benzylic proton.

  • Propagation: Formation of peroxy radical → hydroperoxide → carbinolamine.

  • Collapse: C-N bond cleavage yields Benzaldehyde (distinct almond odor) and the secondary amine 3-(Methylamino)-1-propanol .

Pathway B: N-Oxide Formation & Cope-Type Elimination

At temperatures >120°C, the tertiary amine can oxidize to the N-oxide .

  • While a classic Cope elimination requires a

    
    -hydrogen on the alkyl chain, the N-oxide is thermally unstable and can undergo Meisenheimer rearrangement or simple thermolysis, leading to complex hydroxylamine derivatives.
    
Pathway C: Intramolecular Etherification (Dehydration)

Under acidic conditions or extreme heat (>200°C), the hydroxyl group can attack the carbon adjacent to the nitrogen (or vice versa via intermediates), potentially forming cyclic ethers or morpholine derivatives, though this is kinetically slower than oxidation.

Visualization: Degradation Network

The following diagram maps the kinetic relationship between the parent molecule and its primary degradants.

DegradationPathways Parent 3-(Benzylmethylamino)-1-propanol Radical Benzylic Radical Intermediate Parent->Radical O2 / Heat / Light (H-abstraction) NOxide N-Oxide Derivative Parent->NOxide Peroxides / O2 (>100°C) Iminium Iminium Ion Radical->Iminium -e- Benzaldehyde Benzaldehyde (Impurity A) Iminium->Benzaldehyde Hydrolysis SecAmine 3-(Methylamino)-1-propanol (Impurity B) Iminium->SecAmine Hydrolysis

Figure 1: Primary thermal and oxidative degradation pathways. Note the bifurcation at the iminium ion.

Analytical Methodologies for Impurity Detection

To validate the purity of 3-(Benzylmethylamino)-1-propanol, the following "Self-Validating" analytical protocols are recommended.

HPLC-UV/Vis (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water (buffers amine tailing).

    • B: Acetonitrile.

    • Gradient: 5% B to 90% B over 15 mins.

  • Detection: 210 nm (general) and 254 nm (specific for Benzyl/Benzaldehyde).

  • System Suitability: Benzaldehyde will elute significantly earlier than the parent amine due to loss of the polar amine-alcohol tail and lower MW.

GC-MS (Volatile Impurities)

Ideal for detecting the onset of degradation (Benzaldehyde formation).

  • Injector Temp: 250°C (Note: Ensure liner is clean to prevent thermal degradation during injection).

  • Column: DB-5ms or equivalent.

  • Key Fragment Ions (EI Source):

    • Parent: m/z 179 [M]+

    • Tropylium ion (Benzyl): m/z 91 (Base peak usually).

    • Benzaldehyde:[4] m/z 106, 105, 77.

Handling & Storage Protocols

To mitigate the pathways described above, adopt the following storage hierarchy:

ParameterProtocolRationale
Atmosphere Argon Overlay (Required) Nitrogen is acceptable, but Argon is heavier than air and provides a better blanket against oxidative dealkylation.
Temperature 2°C – 8°C Arrhenius kinetics dictate that reducing T by 10°C halves the degradation rate.
Container Amber Glass / PTFE Lined Cap Blocks UV light (which catalyzes radical formation) and prevents leaching from plasticizers.
Re-test Date 12 Months Check specifically for "Almond odor" (Benzaldehyde) and yellowing before use.
Experimental Workflow: Forced Degradation Study

Use this workflow to establish the specific stability limits for your batch.

ExperimentalWorkflow cluster_conditions Stress Conditions Start Start: Pure 3-(Benzylmethylamino)-1-propanol Acid Acid Hydrolysis (0.1N HCl, 60°C, 24h) Start->Acid Base Base Hydrolysis (0.1N NaOH, 60°C, 24h) Start->Base Oxidation Oxidation (3% H2O2, RT, 4h) Start->Oxidation Thermal Thermal Stress (80°C, 7 days) Start->Thermal Analysis Analysis: HPLC-UV + GC-MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Eval Evaluation Criteria: >0.5% Impurity Growth? Analysis->Eval Outcome Define Storage/Handling Specs Eval->Outcome

Figure 2: Forced degradation workflow to validate stability specifications.

References

  • National Institute of Standards and Technology (NIST). 3-(Benzylmethylamino)-1-propanol Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. 3-(Benzylmethylamino)-1-propanol Compound Summary. National Library of Medicine. [Link]

  • Lepaumier, H., et al. Degradation of Amines in CO2 Capture: Mechanisms and Products. (Contextual reference for amino-alcohol degradation pathways). Industrial & Engineering Chemistry Research. [Link]

  • Hiroyuki, T., et al. Oxidative Debenzylation of N-Benzyl Amides and Amines. Organic Letters. (Contextual reference for benzylic oxidation mechanism). [Link]

Sources

Exploratory

Role of the Tertiary Amine in 3-(Benzylmethylamino)-1-propanol Reactions: A Mechanistic &amp; Synthetic Guide

Executive Summary 3-(Benzylmethylamino)-1-propanol (CAS 5814-42-6) represents a critical scaffold in organic synthesis, serving as a bifunctional building block for pharmaceutical intermediates, particularly in the synth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Benzylmethylamino)-1-propanol (CAS 5814-42-6) represents a critical scaffold in organic synthesis, serving as a bifunctional building block for pharmaceutical intermediates, particularly in the synthesis of antihistamines and antidepressant analogs (e.g., SSRIs).[1][2]

The tertiary amine moiety—specifically the N-benzyl-N-methyl group—is not merely a spectator; it dictates the molecule's reactivity profile through Neighboring Group Participation (NGP) , chemoselectivity enforcement , and acid-base tunability .[1][2] This guide analyzes these roles, providing researchers with the mechanistic insight required to optimize yield and suppress side reactions like polymerization or unintended cyclization.

Structural Analysis & Reactivity Profile[1]

The molecule consists of a primary alcohol separated by a flexible three-carbon tether from a tertiary amine.[1][2] This specific architecture creates a unique reactivity landscape defined by two competing factors: nucleophilicity of the nitrogen vs. electrophilicity of the activated oxygen .[2]

FeatureChemical SpecificationSynthetic Implication
Amine Type Tertiary (N-Benzyl, N-Methyl)Non-nucleophilic at N for acylation: Forces chemoselectivity to the hydroxyl group.[1][2] No protecting group required for standard acylations.[2]
Linker Propyl chain (

)
Entropic Favorability: Allows for 4-membered ring formation (Azetidinium ions) upon alcohol activation.[1][2]
Basicity pKa

9.5 (Conjugate acid)
Self-Catalysis: Can act as an internal proton shuttle or HCl scavenger during esterification/chlorination.[1][2]
Sterics Benzyl/Methyl asymmetryDifferentiation: The benzyl group is a removable "mask" (hydrogenolysis), while the methyl group often remains as part of the pharmacophore.

Mechanistic Core: The Azetidinium Pathway (NGP)

The most critical technical aspect of working with 3-(Benzylmethylamino)-1-propanol is the Neighboring Group Participation (NGP) of the tertiary amine during nucleophilic substitution reactions at the hydroxyl center.[1]

When the hydroxyl group is converted to a leaving group (LG) such as a mesylate (-OMs), tosylate (-OTs), or chlorosulfite (-OS(O)Cl), the nitrogen lone pair can attack the


-carbon faster than an external nucleophile.[1][2] This leads to the formation of a transient, highly reactive Azetidinium Ion .
Mechanistic Pathway Diagram

The following diagram illustrates the competition between direct


 substitution and the NGP-mediated Azetidinium pathway.[2]

Azetidinium_Pathway Start 3-(Benzylmethylamino)-1-propanol (Neutral) Activated Activated Intermediate (Leaving Group = OMs/Cl) Start->Activated Activation (SOCl2 or MsCl) Azetidinium Azetidinium Ion (4-Membered Ring Salt) Activated->Azetidinium Intramolecular Attack (Fast) Product Final Product (e.g., Alkyl Chloride) Activated->Product Direct SN2 (Slow) Azetidinium->Product Nucleophilic Opening (Cl- or Nu-)

Caption: Figure 1. The dominant pathway for substitution often proceeds via the Azetidinium intermediate due to the high nucleophilicity of the tertiary amine.

Implications for Synthesis:

  • Retention vs. Inversion: While standard

    
     leads to inversion, the Azetidinium pathway involves two inversions (one to form the ring, one to open it), resulting in net retention of configuration . (Note: In this achiral propanol chain, this is degenerate, but crucial if substituents are present).
    
  • Rearrangement Risks: If the carbon chain is substituted (e.g., 2-methyl), ring opening can occur at either carbon, leading to regioisomeric mixtures.[2]

Synthetic Applications & Protocols

A. Chlorination (Conversion to Alkyl Halide)

Converting the alcohol to a chloride is a standard step to generate an electrophile for coupling reactions.[2]

Role of Amine:

  • HCl Scavenger: The amine traps the initial equivalent of HCl formed from thionyl chloride (

    
    ), forming the hydrochloride salt. This prevents acid-catalyzed degradation but requires excess base (or the amine itself) to regenerate the free base for NGP.[2]
    
  • Catalyst: The free amine attacks the alkyl chlorosulfite intermediate to form the azetidinium species, which is then opened by chloride.

Optimized Protocol:

  • Dissolution: Dissolve 3-(Benzylmethylamino)-1-propanol (1.0 equiv) in anhydrous Dichloromethane (DCM).

  • Salt Formation (Optional but Recommended): Pre-treat with 1.0 equiv of HCl in ether to form the stable hydrochloride salt.[2] Reason: This protonates the amine, shutting down NGP and preventing azetidinium formation if direct SN2 is preferred.

  • Activation: Add Thionyl Chloride (

    
    , 1.2 equiv) dropwise at 0°C.
    
  • Reflux: Heat to reflux for 2-4 hours.

  • Workup: Quench with saturated

    
    . The tertiary amine allows for easy purification:
    
    • Extract into organic phase.[2][3]

    • Wash with water.[2][4]

    • Purification Trick: Extract product into dilute HCl (aqueous), wash organic layer (removes non-basic impurities), then basify aqueous layer and re-extract product into DCM.[2]

B. Oxidation (Aldehyde Synthesis)

Converting the alcohol to an aldehyde allows for reductive amination or Wittig reactions.[2]

Role of Amine:

  • Compatibility: The tertiary amine is susceptible to N-oxide formation if oxidants like m-CPBA or

    
     are used.[1][2]
    
  • Selection: Use Swern Oxidation or Dess-Martin Periodinane .[1][2] These conditions are mild and generally compatible with tertiary amines, provided the reaction is kept cold to prevent Pummerer-type rearrangements (in Swern).[2]

  • Avoid: Jones Reagent (Chromic acid) – the amine will form a chromate salt, precipitating out of solution and stalling the reaction.

The Tertiary Amine as a Strategic Handle[5]

In complex synthesis, the N-benzyl-N-methyl group serves as an orthogonal protecting group strategy.[1][2]

TransformationReagentOutcomeRole of Amine Structure
Debenzylation

or ACE-Cl
Secondary Amine (

)
The benzyl group is cleaved selectively, leaving the methyl group.[1][2] Essential for synthesizing fluoxetine-like drugs.[1][2]
Demethylation 1. DEAD 2. HydrolysisSecondary Amine (

)
Less common, but allows removal of the methyl group if the benzyl moiety is the desired pharmacophore.
Quaternization Me-I or Bn-BrQuaternary Ammonium SaltUsed to create phase-transfer catalysts or ion-exchange resins.[1][2]

Troubleshooting & Stability

N-Oxide Formation[1][2]
  • Symptom: Appearance of a polar spot on TLC that does not move in non-polar solvents.[2]

  • Cause: Exposure to air/peroxides over long periods or use of vigorous oxidants.[2]

  • Prevention: Store under Nitrogen/Argon.[2] If N-oxide forms, reduce back to amine using

    
     or 
    
    
    
    .[1][2]
Hofmann Elimination[1]
  • Symptom: Formation of allyl alcohol or volatile olefins during distillation.[2]

  • Cause: Heating the quaternary ammonium salt (or free amine) in the presence of strong base.

  • Prevention: Avoid temperatures >150°C during distillation of the free base. Distill under high vacuum.

References

  • National Institute of Standards and Technology (NIST). "3-(Benzylmethylamino)-1-propanol."[1][2] NIST Chemistry WebBook, SRD 69. [Link][2]

  • PubChem. "3-(Benzylamino)propanol Compound Summary."[1][2] National Library of Medicine. [Link][2]

  • Organic Syntheses. "Thionyl Chloride Mediated Cyclization and Amide Activation." Org.[2][3][5][6] Synth. 2013, 90, 280-289.[1][2] (Mechanistic grounding for SOCl2/Amine interactions). [Link]

  • Leonard, M. S. "Introductory Organic Reaction Mechanisms: Thionyl Chloride and Alcohols."[2][3] Journal of Chemical Education / YouTube Resource. [Link]

Sources

Foundational

An In-depth Technical Guide to 3-(Benzylmethylamino)-1-propanol Derivatives and Analogues: Synthesis, Pharmacology, and Therapeutic Potential

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract The 3-(benzylmethylamino)-1-propanol scaffold represents a versatile pharmacophore with significant potential in drug discovery....

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-(benzylmethylamino)-1-propanol scaffold represents a versatile pharmacophore with significant potential in drug discovery. Its derivatives have demonstrated a range of biological activities, most notably within the cardiovascular and central nervous systems. This technical guide provides a comprehensive overview of this compound class, detailing synthetic methodologies, exploring structure-activity relationships (SAR), and elucidating the pharmacological mechanisms that underpin their therapeutic promise. Particular emphasis is placed on their potential as modulators of ion channels, offering insights for the rational design of novel therapeutic agents.

Introduction: The 3-(Benzylmethylamino)-1-propanol Core Structure

The 3-(benzylmethylamino)-1-propanol core is characterized by a propanol backbone with a secondary or tertiary amine at the 3-position, featuring both a benzyl and a methyl substituent on the nitrogen atom. This structural motif is a key component in a variety of biologically active molecules and serves as a crucial intermediate in the synthesis of several pharmaceuticals. The inherent chirality at the 1-position of the propanol chain, and potentially at other positions depending on substitution, introduces stereochemical considerations that are critical for biological activity. The lipophilic benzyl group, combined with the more polar propanol moiety, imparts a balanced physicochemical profile that is often favorable for drug-like properties.

Medicinal Chemistry: Synthesis and Derivatization

The synthesis of 3-(benzylmethylamino)-1-propanol and its analogues can be achieved through several strategic approaches. The choice of synthetic route is often dictated by the desired stereochemistry and the nature of the substituents on the aromatic rings.

General Synthetic Strategies

A common and effective method for the synthesis of the 3-(benzylmethylamino)-1-propanol backbone involves the reductive amination of a suitable keto-alcohol or the reduction of a corresponding amide or propiophenone derivative.

This approach typically starts from a precursor containing a ketone at the 1-position.

Experimental Protocol: Synthesis of 3-(Methylamino)-1-phenyl-1-propanol (Analogue)

  • Step 1: Condensation. Acetophenone is condensed with ethyl formate in a Claisen condensation to yield benzoylacetaldehyde sodium salt.

  • Step 2: Amination. The resulting salt is then condensed with methylamine hydrochloride to form 1-phenyl-3-methylamino-1-propen-1-one.

  • Step 3: Reduction. The enaminone is subsequently reduced using a reducing agent such as sodium borohydride in acetic acid to yield 3-methylamino-1-phenyl-1-propanol[1]. The reaction mixture is typically stirred for several hours at a controlled temperature (e.g., 5-10°C)[1].

  • Step 4: N-Benzylation (Hypothetical Adaptation). To arrive at the target 3-(benzylmethylamino)-1-propanol structure, the resulting secondary amine could then undergo N-benzylation using benzyl bromide in the presence of a non-nucleophilic base like potassium carbonate.

An alternative route involves the synthesis of a propiophenone precursor followed by reduction.

Experimental Protocol: Synthesis of 3-(Methylamino)-1-phenyl-1-propanol via Propiophenone Reduction

  • Step 1: Synthesis of 3-(Methylamino)-1-phenyl-2-propen-1-one. This intermediate can be prepared as described above.

  • Step 2: Hydride Reduction. The propiophenone derivative is then subjected to reduction with a hydride reagent like sodium borohydride[1]. The choice of solvent (e.g., methanol, ethanol) and reaction conditions (e.g., temperature, reaction time) is crucial for achieving high yields and selectivity. For instance, the reduction can be carried out in methanol under ice cooling for 2 hours.

  • Step 3: Work-up. The reaction is quenched, typically with an aqueous acid or base, and the product is extracted with an organic solvent. Purification is then performed using techniques like column chromatography or crystallization.

Enantioselective Synthesis

Given the importance of stereochemistry in biological activity, enantioselective synthesis is highly desirable. This can be achieved through the use of chiral catalysts for the reduction step or by employing chiral starting materials.

Workflow for Enantioselective Synthesis

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LTCC L-Type Calcium Channel Ca_int [Ca²⁺]i LTCC->Ca_int Vasodilation Vasodilation LTCC->Vasodilation leads to (inhibition of influx) Depolarization Membrane Depolarization Depolarization->LTCC activates Ca_ext Ca²⁺ Ca_ext->LTCC influx Contraction Muscle Contraction Ca_int->Contraction triggers PropanolDeriv 3-(Benzylmethylamino) -1-propanol Derivative PropanolDeriv->LTCC blocks

Caption: Proposed mechanism of L-type calcium channel blockade.

Structure-Activity Relationships (SAR)

The biological activity of 3-(benzylmethylamino)-1-propanol derivatives is highly dependent on their chemical structure. Key structural features that influence activity include the nature of the substituents on the benzyl ring, the substitution pattern on the nitrogen atom, and the stereochemistry of the propanol backbone.

Influence of Aromatic Substitution

The substitution pattern on the phenyl ring of the benzyl group can significantly impact the potency and selectivity of these compounds. For related phenoxypropanolamine derivatives, the presence of hydroxyl groups at the 3 and 4 positions of the aromatic ring is associated with potent beta-adrenergic agonist activity.[2] It is plausible that similar substitutions on the benzyl ring of 3-(benzylmethylamino)-1-propanol derivatives could modulate their activity at adrenergic or calcium channel receptors.

Role of the Amino Group Substitution

The nature of the substituents on the nitrogen atom is critical for activity. For adrenergic agents, increasing the bulk of the nitrogen substituent generally leads to a decrease in alpha-receptor activity and an increase in beta-receptor activity. It is likely that the N-benzyl and N-methyl groups in the topic compounds play a significant role in their interaction with the target receptor, influencing both affinity and selectivity.

Stereochemical Considerations

The presence of a chiral center at the 1-position of the propanolamine backbone means that these compounds can exist as enantiomers. It is well-established in pharmacology that different enantiomers of a chiral drug can have significantly different biological activities. For many adrenergic and calcium channel active drugs, one enantiomer is often significantly more potent than the other. Therefore, the stereoselective synthesis and evaluation of individual enantiomers of 3-(benzylmethylamino)-1-propanol derivatives are crucial for optimizing their therapeutic potential.

Summary of Key SAR Insights

Structural FeatureObservation/HypothesisPotential Impact
Aromatic Ring Substitution Electron-donating or -withdrawing groups on the benzyl ring can alter electronic properties and steric bulk.Modulate binding affinity and selectivity for target receptors.
N-Substitution The size and nature of the N-substituents (benzyl and methyl) are critical for receptor interaction.Influences selectivity between different receptor subtypes (e.g., alpha vs. beta adrenergic, or different calcium channel subtypes).
Propanol Backbone The hydroxyl group is likely involved in hydrogen bonding with the receptor.Essential for binding and activity.
Stereochemistry The chiral center at C-1 of the propanol results in enantiomers.Enantiomers may exhibit different potency and efficacy.

Therapeutic Potential and Future Directions

The pharmacological profile of 3-(benzylmethylamino)-1-propanol derivatives suggests their potential application in the treatment of cardiovascular diseases, particularly hypertension. Their ability to induce vasodilation through the blockade of L-type calcium channels makes them attractive candidates for further investigation as antihypertensive agents.

Future research in this area should focus on:

  • Systematic SAR studies: A comprehensive investigation of the effects of various substituents on the aromatic ring and modifications of the N-alkyl groups is needed to develop more potent and selective compounds.

  • Enantioselective synthesis and evaluation: The synthesis and pharmacological testing of individual enantiomers are essential to identify the more active stereoisomer and to reduce potential side effects associated with the less active or inactive enantiomer.

  • In-depth mechanistic studies: Further elucidation of the precise molecular targets and signaling pathways involved in the action of these compounds will facilitate the rational design of new drugs with improved therapeutic profiles.

  • Preclinical and clinical evaluation: Promising candidates should be advanced to preclinical and, eventually, clinical studies to assess their safety and efficacy in relevant disease models and in humans.

Conclusion

The 3-(benzylmethylamino)-1-propanol scaffold holds considerable promise for the development of novel therapeutic agents. A thorough understanding of their synthesis, pharmacology, and structure-activity relationships, as outlined in this guide, provides a solid foundation for researchers and drug development professionals to explore the full potential of this versatile class of compounds. The insights provided herein are intended to catalyze further research and innovation in this exciting area of medicinal chemistry.

References

  • Benchchem. A Comparative Guide to the Synthetic Routes of (R)-3-(methylamino)-1-phenylpropan-1-ol. (2025).
  • Morzycki, J. W., Maj, J., Nikitiuk, A., Kwolek, G., & Malinowska, B. (2001). Three new derivatives of 3-amino-1,2-propanediol; their spectral properties and biological evaluation. Acta Poloniae Pharmaceutica, 58(4), 249–256.
  • Wikipedia. Calcium channel blocker.
  • Anonymous. (2004). Antihypertensive effect of newly synthesized acyl amino substituted propanolamine derivatives, DPJ 890 and DPJ 955 in rats. Indian Journal of Pharmacology, 36(6), 381-384.
  • Kaiser, C., et al. (1975). Adrenergic agents. 4. Substituted phenoxypropanolamine derivatives as potential beta-adrenergic agonists. Journal of Medicinal Chemistry, 18(7), 674-683.
  • Godfraind, T. (2017). Discovery and Development of Calcium Channel Blockers. Frontiers in Pharmacology, 8, 286.
  • P7C3 treatment improves enzymatic Nampt activity. (2019). JCI Insight, 4(13), e125819.
  • Hamaamin, K.S., & Aziz, T.A. (2022). Cardioprotecive Properties of Known Agents in Rat Ischemia-Reperfusion Model Under Clinically Relevant Conditions. Frontiers in Pharmacology, 12, 728645.
  • Organic Syntheses. PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES.
  • Al-Nahrain University. Synthesis of new propanolamine derivatives with potential antihypertensive activity.
  • Striessnig, J., et al. (2014). Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets?. Current Molecular Pharmacology, 7(2), 99-110.
  • US Patent US20040102651A1. Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • CymitQuimica. CAS 42142-52-9: 3-(Methylamino)-1-phenyl-1-propanol.
  • Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Hans Journal of Medicinal Chemistry, 7(2), 29-39.
  • Welling, A., et al. (1997). The action of calcium channel blockers on recombinant L-type calcium α1-subunits. British Journal of Pharmacology, 121(8), 1667-1674.
  • Abadi, A. H., et al. (2022). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Molecules, 27(17), 5649.
  • Cheméo. Chemical Properties of 3-(Benzylmethylamino)-1-propanol (CAS 5814-42-6).
  • Kushner, J., Ferrer, X., & Marx, S. O. (2019). Molecular Mechanisms of L-Type Calcium Channel Dysregulation in Heart Failure.
  • Cruz, L. J., et al. (1987). Calcium channel antagonists: ω-conotoxin defines a new high affinity site. Journal of Biological Chemistry, 262(33), 15821-15824.
  • Roch, C., et al. (2017). Discovery of a Potent, Selective T-type Calcium Channel Blocker as a Drug Candidate for the Treatment of Generalized Epilepsies. Journal of Medicinal Chemistry, 60(24), 10129-10146.
  • Bøtker, H. E., et al. (2021). Cardioprotecive Properties of Known Agents in Rat Ischemia-Reperfusion Model Under Clinically Relevant Conditions. Frontiers in Cardiovascular Medicine, 8, 728645.
  • ResearchGate. Chiral N,N-disubstituted trifluoro-3-amino-2-propanols are potent inhibitors of cholesteryl ester transfer protein.
  • Wikipedia. Propofol.
  • Ibrahim, M.K., et al. (2022). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 27(14), 4583.
  • Walsh Medical Media. (2024). Novel Therapeutics in Cardiovascular Pharmacology: Emerging Drug Classes and Mechanisms of Action.

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Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 3-(Benzylmethylamino)-1-propanol

This application note outlines a validated protocol for the synthesis of 3-(Benzylmethylamino)-1-propanol (CAS: 5814-42-6), a tertiary amino-alcohol intermediate frequently employed in the development of central nervous...

Author: BenchChem Technical Support Team. Date: February 2026

This application note outlines a validated protocol for the synthesis of 3-(Benzylmethylamino)-1-propanol (CAS: 5814-42-6), a tertiary amino-alcohol intermediate frequently employed in the development of central nervous system (CNS) active pharmaceutical ingredients.

Executive Summary & Mechanistic Rationale

The synthesis of 3-(Benzylmethylamino)-1-propanol is achieved via a classic nucleophilic substitution (


)  pathway. This protocol utilizes N-benzylmethylamine  as the nucleophile and 3-bromo-1-propanol  as the electrophile.

Why this route?

  • Chemoselectivity: While 3-bromo-1-propanol contains a hydroxyl group, the secondary amine of N-benzylmethylamine is significantly more nucleophilic than the primary alcohol, minimizing O-alkylation side products (ether formation) under controlled basic conditions.

  • Atom Economy: The use of potassium carbonate (

    
    ) as a mild, insoluble base scavenges the hydrobromic acid (HBr) byproduct without promoting elimination reactions (E2) that would generate allyl alcohol derivatives.
    
  • Scalability: This route avoids expensive reducing agents (like

    
    ) required in alternative ester-reduction pathways.
    

Reaction Scheme & Workflow

The following diagram illustrates the reaction pathway and the logical flow of the experimental procedure.

SynthesisWorkflow Reactants Reactants: N-Benzylmethylamine 3-Bromo-1-propanol Intermediate Transition State: SN2 Nucleophilic Attack Reactants->Intermediate Mixing Conditions Conditions: K2CO3 (Base) Acetonitrile (Solvent) Reflux (80-82°C) Conditions->Intermediate Catalysis Workup Workup: Filtration (Remove Salts) Solvent Evaporation Intermediate->Workup Completion (TLC) Purification Purification: Vacuum Distillation or Column Chromatography Workup->Purification Crude Oil Product Target Product: 3-(Benzylmethylamino)-1-propanol Purification->Product Isolation

Figure 1: Logical workflow for the


 synthesis of 3-(Benzylmethylamino)-1-propanol.

Materials and Equipment

Safety Pre-requisites:

  • N-Benzylmethylamine: Irritant, potential sensitizer. Handle in a fume hood.

  • 3-Bromo-1-propanol: Toxic if swallowed or absorbed through skin.

  • Acetonitrile: Flammable, metabolizes to cyanide in vivo. Use strictly in a ventilated hood.

Reagent / SolventRoleCAS No.Equiv.[1][2][3]Purity
N-Benzylmethylamine Nucleophile103-67-31.0>98%
3-Bromo-1-propanol Electrophile627-18-91.1>97%
Potassium Carbonate (

)
Base (Acid Scavenger)584-08-72.0Anhydrous
Acetonitrile (MeCN) Solvent75-05-8N/AHPLC Grade
Sodium Sulfate (

)
Drying Agent7757-82-6N/AAnhydrous

Step-by-Step Synthesis Protocol

Phase 1: Reaction Setup
  • Preparation: In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, suspend Potassium Carbonate (anhydrous, 2.0 equiv) in Acetonitrile (10 volumes relative to amine mass).

  • Amine Addition: Add N-Benzylmethylamine (1.0 equiv) to the suspension. Stir at room temperature for 10 minutes to ensure homogeneity.

  • Electrophile Addition: Add 3-Bromo-1-propanol (1.1 equiv) dropwise via a pressure-equalizing addition funnel over 15 minutes.

    • Note: A slight excess of the alkyl halide drives the reaction to completion, as the amine is the more valuable intermediate in many custom syntheses.

  • Reflux: Attach a reflux condenser and heat the mixture to 80–82°C (reflux) under an inert atmosphere (

    
     or Ar) for 12–16 hours .
    
Phase 2: Monitoring & Workup
  • TLC Monitoring: Check reaction progress using Thin Layer Chromatography (TLC).

    • Mobile Phase: 10% Methanol in Dichloromethane (DCM).

    • Visualization: UV light (254 nm) and Iodine stain. The starting amine spot should disappear.

  • Filtration: Once complete, cool the mixture to room temperature. Filter off the solid inorganic salts (

    
     and excess 
    
    
    
    ) using a sintered glass funnel or Celite pad. Wash the filter cake with cold Acetonitrile (2 x 20 mL).
  • Concentration: Concentrate the filtrate under reduced pressure (Rotary Evaporator) to yield a viscous, pale-yellow crude oil.

Phase 3: Purification
  • Extraction: Dissolve the crude oil in Dichloromethane (DCM) (50 mL) and wash with Water (2 x 30 mL) to remove residual salts and traces of unreacted 3-bromo-1-propanol (which has moderate water solubility).

  • Drying: Dry the organic layer over anhydrous Sodium Sulfate (

    
    ) , filter, and evaporate the solvent.
    
  • Final Isolation:

    • Method A (High Purity): Perform vacuum distillation. (Boiling Point ref: ~132°C at 4 mmHg [1]).[4]

    • Method B (Standard): If distillation is not feasible, purify via flash column chromatography (Silica Gel, DCM:MeOH 95:5).

Quality Control & Validation

The identity of the product must be confirmed using spectroscopic methods.

ParameterExpected ResultReference
Appearance Colorless to pale yellow viscous liquid[1]
Boiling Point 132°C @ 4 mmHg[1]
IR Spectrum Broad O-H stretch (~3300-3400

)C-N stretch (~1050-1250

)Aromatic overtones (Benzene ring)
[1]
Mass Spec Molecular Ion usually visible (

) or

[2]

Troubleshooting:

  • Low Yield? Ensure

    
     is finely ground or use 
    
    
    
    to increase basicity/solubility. Ensure Acetonitrile is dry to prevent hydrolysis of the bromide.
  • O-Alkylation? If ether byproducts are observed, lower the reaction temperature to 60°C and extend reaction time.

References

  • NIST Mass Spectrometry Data Center. (n.d.). 3-(Benzylmethylamino)-1-propanol - IR Spectrum & Properties. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • PubChem. (n.d.).[5] 3-[Benzyl(methyl)amino]-1-propanol Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: A Guide to the N-Alkylation of Amines Utilizing 3-(Benzylmethylamino)-1-propanol

Introduction: The Strategic Importance of N-Alkylation in Modern Drug Discovery The amine functional group is a cornerstone of medicinal chemistry, present in a significant percentage of all approved pharmaceuticals.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Alkylation in Modern Drug Discovery

The amine functional group is a cornerstone of medicinal chemistry, present in a significant percentage of all approved pharmaceuticals.[1] Its ability to form hydrogen bonds and become protonated enhances the solubility and bioavailability of drug candidates, making it a critical moiety for molecular design.[1] The N-alkylation of amines is a fundamental transformation that allows for the synthesis of diverse secondary and tertiary amines, which are ubiquitous scaffolds in pharmacologically active compounds.[2][3]

Traditionally, the N-alkylation of amines has been dominated by methods such as reductive amination and reactions with alkyl halides.[1][4] While effective, these methods can suffer from limitations, including the use of toxic reagents and the potential for overalkylation, leading to complex product mixtures.[4][5] To address these challenges, the use of alcohols as alkylating agents has emerged as a more environmentally benign and atom-economical approach, with water being the only byproduct.[5][6]

This application note provides a detailed experimental protocol for the N-alkylation of a model secondary amine, morpholine, using 3-(benzylmethylamino)-1-propanol as the alkylating agent. This advanced substrate contains a tertiary amine, which necessitates careful consideration of the reaction conditions to achieve selective alkylation. We will explore a robust and contemporary approach utilizing a "borrowing hydrogen" or "hydrogen autotransfer" strategy, a powerful and sustainable method for C-N bond formation.[6][7] This methodology involves the in-situ, catalyst-mediated oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the target amine.[6]

The "Borrowing Hydrogen" Strategy: A Sustainable Approach to C-N Bond Formation

The "borrowing hydrogen" catalytic cycle offers an elegant and efficient pathway for the N-alkylation of amines with alcohols.[6] This process avoids the need for pre-activating the alcohol or using stoichiometric activating reagents, thus improving the overall efficiency and environmental profile of the synthesis.

The general mechanism for the "borrowing hydrogen" strategy can be visualized as follows:

Borrowing Hydrogen Mechanism cluster_0 Catalytic Cycle Alcohol R-CH2OH Aldehyde R-CHO Alcohol->Aldehyde Dehydrogenation Catalyst_H2 [M]-H2 Alcohol->Catalyst_H2 [M] Imine R-CH=N-R' Aldehyde->Imine + R'-NH2 - H2O Amine R'-NH2 Alkylated_Amine R-CH2-NH-R' Imine->Alkylated_Amine Hydrogenation Catalyst [M] Imine->Catalyst [M]-H2 Catalyst_H2->Imine Catalyst->Alcohol caption Figure 1: Generalized 'Borrowing Hydrogen' Catalytic Cycle.

Caption: Figure 1: Generalized 'Borrowing Hydrogen' Catalytic Cycle.

Experimental Protocol: N-Alkylation of Morpholine with 3-(Benzylmethylamino)-1-propanol

This protocol details a representative procedure for the N-alkylation of morpholine using 3-(benzylmethylamino)-1-propanol, employing a commercially available iridium catalyst.

Materials and Reagents
ReagentSupplierPurityNotes
3-(Benzylmethylamino)-1-propanolSigma-Aldrich≥98%CAS: 5814-42-6[8]
MorpholineAcros Organics99%
[Ir(Cp*)Cl2]2 (dichloro(pentamethylcyclopentadienyl)iridium(III) dimer)Strem Chemicals99%
Sodium Carbonate (Na2CO3)Fisher Scientific≥99.5%Anhydrous
TolueneSigma-AldrichAnhydrous, ≥99.8%
Ethyl AcetateFisher ScientificHPLC GradeFor workup and chromatography
HexaneFisher ScientificHPLC GradeFor chromatography
Anhydrous Magnesium Sulfate (MgSO4)Fisher ScientificFor drying
Saturated Sodium Bicarbonate SolutionLab Prepared
BrineLab Prepared
Equipment
  • Oven-dried Schlenk tube or microwave vial with a magnetic stir bar

  • Magnetic stir plate with heating capabilities

  • Inert atmosphere setup (Argon or Nitrogen)

  • Standard laboratory glassware (septum, needles, syringes)

  • Rotary evaporator

  • Flash chromatography system

Experimental Workflow

Experimental_Workflow A 1. Reagent Preparation (Inert Atmosphere) B 2. Reaction Setup - Add 3-(Benzylmethylamino)-1-propanol, morpholine, [Ir(Cp*)Cl2]2, and Na2CO3 - Add anhydrous toluene A->B C 3. Reaction - Heat to 110 °C for 24 hours B->C D 4. Workup - Cool to room temperature - Quench with saturated NaHCO3 - Extract with ethyl acetate C->D E 5. Purification - Dry organic layer with MgSO4 - Concentrate under reduced pressure - Purify by flash chromatography D->E F 6. Product Analysis - NMR, MS E->F caption Figure 2: Experimental Workflow for N-Alkylation.

Caption: Figure 2: Experimental Workflow for N-Alkylation.

Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried Schlenk tube containing a magnetic stir bar, add 3-(benzylmethylamino)-1-propanol (1.0 mmol, 179.3 mg).

    • Add morpholine (1.2 mmol, 104.5 mg, 105 µL).

    • Add dichloro(pentamethylcyclopentadienyl)iridium(III) dimer ([Ir(Cp*)Cl2]2) (0.02 mmol, 15.9 mg).

    • Add anhydrous sodium carbonate (1.5 mmol, 159 mg).

    • The tube is sealed with a septum, and the atmosphere is replaced with argon or nitrogen by three cycles of vacuum and backfilling.

    • Add anhydrous toluene (5 mL) via syringe.

  • Reaction:

    • The reaction mixture is stirred and heated to 110 °C in an oil bath for 24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • After completion, the reaction mixture is cooled to room temperature.

    • The mixture is diluted with ethyl acetate (20 mL) and washed with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) and brine (15 mL).

    • The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.[2]

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexane (e.g., 10% to 50%) is typically effective for eluting the desired N-alkylated product.

    • The use of an amine-modified stationary phase or the addition of a small amount of triethylamine (e.g., 1%) to the eluent can improve the chromatography of amine compounds by minimizing interactions with the acidic silica gel.[9]

  • Characterization:

    • The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting and Considerations

Potential IssuePossible CauseSuggested Solution
Low Conversion - Inactive catalyst- Insufficient reaction time or temperature- Presence of moisture or oxygen- Ensure the catalyst is handled under an inert atmosphere.- Increase the reaction time or temperature incrementally.- Use freshly dried solvents and reagents.
Formation of Byproducts - Overalkylation (if a primary amine is used)- Side reactions of the tertiary amine in the alkylating agent- Use a slight excess of the amine being alkylated.- Optimize the reaction temperature; lower temperatures may favor the desired product.
Difficult Purification - Similar polarity of starting material and product- Product streaking on silica gel- Utilize a high-resolution chromatography system.- Employ an amine-functionalized silica column or add triethylamine to the eluent.[9]- Consider a buffer-based extraction to separate primary, secondary, and tertiary amines if applicable.[10][11]

Conclusion

The N-alkylation of amines using alcohols via a "borrowing hydrogen" strategy represents a significant advancement in synthetic methodology, offering a greener and more efficient alternative to traditional methods. The protocol detailed herein for the reaction of 3-(benzylmethylamino)-1-propanol with morpholine provides a practical guide for researchers in drug development and organic synthesis. By understanding the underlying mechanism and potential experimental challenges, scientists can effectively utilize this powerful transformation to access a wide array of structurally diverse amine-containing molecules.

References

  • Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry.
  • Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry.
  • Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Angewandte Chemie International Edition.
  • Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications. Available at: [Link]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development. Available at: [Link]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ResearchGate. Available at: [Link]

  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. Available at: [Link]

  • Alkylation of Amines with Alcohols and Amines by a Single Catalyst under Mild Conditions. Angewandte Chemie International Edition. Available at: [Link]

  • Amine alkylation. Grokipedia. Available at: [Link]

  • Is there an easy way to purify organic amines?. Biotage. Available at: [Link]

  • 3-(Benzylmethylamino)-1-propanol. NIST WebBook. Available at: [Link]

  • Alkylamine Synthesis. The Gaunt Group. Available at: [Link]

Sources

Method

Application Note: High-Fidelity GC-MS Reaction Monitoring of 3-(Benzylmethylamino)-1-propanol Synthesis

This Application Note is designed for researchers and analytical scientists in pharmaceutical development. It details a robust GC-MS protocol for monitoring the synthesis of 3-(Benzylmethylamino)-1-propanol , a critical...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists in pharmaceutical development. It details a robust GC-MS protocol for monitoring the synthesis of 3-(Benzylmethylamino)-1-propanol , a critical intermediate in the synthesis of pharmaceuticals (e.g., antidepressants and antihistamines).[1]

Abstract

The synthesis of 3-(Benzylmethylamino)-1-propanol (CAS 5814-42-6) typically involves the alkylation of N-methylbenzylamine.[1] Accurate monitoring of this reaction is challenging due to the polar hydroxyl group and the basic tertiary amine, which cause peak tailing and adsorption on standard GC liners. This guide presents a Silylation-Derivatization GC-MS method using BSTFA. This approach ensures excellent peak symmetry, high sensitivity for trace starting materials, and definitive structural confirmation via Mass Spectrometry.

Introduction & Chemical Context

3-(Benzylmethylamino)-1-propanol is a bifunctional molecule containing a tertiary amine and a primary alcohol.[1] It is commonly synthesized via the nucleophilic substitution of 3-chloro-1-propanol by N-methylbenzylamine .[1]

Analytical Challenges
  • Polarity: The primary hydroxyl group (-OH) forms hydrogen bonds with silanols in the GC column stationary phase, leading to peak tailing.[1]

  • Basicity: The amine nitrogen can interact with active sites in the inlet liner, causing discrimination and non-linear response.

  • Thermal Stability: While relatively stable, under-derivatized amino-alcohols can dehydrate in a hot injector port.[1]

Solution: Conversion of the hydroxyl group to a Trimethylsilyl (TMS) ether using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) . This caps the polar hydrogen, improves volatility, and stabilizes the molecule for EI-MS analysis.

Reaction Scheme & Monitoring Strategy

The monitoring strategy tracks the consumption of the limiting reagent (N-methylbenzylamine) and the formation of the product.

ReactionPathway SM1 N-methylbenzylamine (SM1) Intermediate Transition State SM1->Intermediate + Base (K2CO3) SM2 3-Chloro-1-propanol (SM2) SM2->Intermediate Product 3-(Benzylmethylamino)-1-propanol (Target) Intermediate->Product Nucleophilic Subst. Impurity O-Alkylated Byproduct (Trace) Intermediate->Impurity Side Rxn

Figure 1: Reaction pathway for the synthesis of 3-(Benzylmethylamino)-1-propanol. The method must resolve SM1, SM2, and the Product.

Experimental Protocol

Reagents and Standards[1][2][3]
  • Target: 3-(Benzylmethylamino)-1-propanol (Reference Std, >98%).[1]

  • Reagent A: N-methylbenzylamine (Starting Material).[1]

  • Derivatization Agent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck).[1]

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).[1]

  • Internal Standard (IS): Tridecane or Naphthalene-d8 (inert to silylation).[1]

Sample Preparation Workflow

This protocol uses a "Quench & Derivatize" approach to freeze the reaction equilibrium.[1]

  • Sampling: Withdraw 50 µL of reaction mixture.

  • Quench/Extraction:

    • Add to a 1.5 mL vial containing 500 µL 1M NaOH (to neutralize HCl and ensure amine is free-base) and 500 µL DCM .

    • Vortex for 30 seconds. Centrifuge to separate layers.

  • Aliquot: Transfer 100 µL of the lower organic layer (DCM) to a GC autosampler vial.

  • Derivatization:

    • Add 50 µL BSTFA (with 1% TMCS) .

    • Add 10 µL Internal Standard solution .

    • Cap and incubate at 60°C for 30 minutes (or let stand at RT for 60 mins).

  • Dilution: Dilute with 840 µL dry DCM (Total vol ~1 mL).

  • Injection: Inject 1 µL into GC-MS.

SamplePrep Step1 1. Sampling (50 µL Rxn Mix) Step2 2. Liquid-Liquid Extraction (DCM / 1M NaOH) Step1->Step2 Step3 3. Phase Separation (Collect Organic Layer) Step2->Step3 Step4 4. Derivatization (BSTFA + 1% TMCS, 60°C) Step3->Step4 Step5 5. GC-MS Analysis Step4->Step5

Figure 2: Sample preparation workflow ensuring removal of inorganic salts and complete derivatization of the hydroxyl group.

GC-MS Instrument Parameters

System: Agilent 7890B GC / 5977B MSD (or equivalent).

ParameterSettingRationale
Column DB-5ms UI (30m x 0.25mm x 0.25µm)Low bleed, inert to amines.[1]
Inlet Split (20:1), 260°CHigh split ratio prevents column overload; high temp ensures rapid vaporization.
Liner Ultra Inert Split Liner with WoolWool traps non-volatiles; UI deactivation prevents amine adsorption.[1]
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for MS resolution.[1]
Oven Program 60°C (1 min) → 20°C/min → 300°C (3 min)Fast ramp removes solvent quickly; slow enough to separate SM from Product.[1]
Transfer Line 280°CPrevents condensation of high MW derivatives.[1]
Ion Source EI, 230°C, 70 eVStandard ionization energy for library matching.
Scan Mode Full Scan (40-450 m/z)Required for impurity identification.[1]
Solvent Delay 3.5 minutesProtects filament from solvent/derivatization reagent excess.[1]

Data Analysis & Interpretation

Retention Time & Identification

The silylation adds a Trimethylsilyl group [Si(CH3)3] to the hydroxyl oxygen, increasing the molecular weight by 72 Da (replacing H with TMS).

  • Native MW: 179.26 g/mol [1][2]

  • Derivatized MW: 251.44 g/mol (Product-TMS)[1]

CompoundApprox RT (min)Quant Ion (m/z)Qualifier Ions (m/z)
N-methylbenzylamine (SM1) 4.812091, 65
3-Chloro-1-propanol-TMS (SM2) 3.215393, 169
Product-TMS 9.4 91 160, 236, 251
Mass Spectrum Fragmentation (Product-TMS)

The mass spectrum of the TMS derivative [C14H25NOSi] is characterized by:

  • Base Peak (m/z 91): Tropylium ion (

    
    ), characteristic of the benzyl group.
    
  • Alpha-Cleavage (m/z 160): Cleavage adjacent to the amine nitrogen (

    
    ).[1]
    
  • Molecular Ion (m/z 251): Usually weak but visible.[1]

  • M-15 (m/z 236): Loss of a methyl group from the TMS moiety.[1]

Impurity Profiling[1][6]
  • Bis-alkylation: If the secondary amine reacts twice (unlikely due to steric hindrance but possible), look for peaks at higher RT with m/z 91 dominance.[1]

  • Elimination Product: Allyl alcohol (volatile, likely lost in solvent delay) or its ether dimers.

Validation & Quality Control

To ensure the method is "Trustworthy" (Part 2 of requirements), perform the following checks:

  • Derivatization Efficiency Check:

    • Inject a standard of the underivatized product. It should elute earlier with a broad tail.[1]

    • Compare with the derivatized standard. The derivatized peak should be sharp, symmetric, and have a higher area count.

    • Acceptance Criteria: >98% conversion (disappearance of native peak).

  • Linearity:

    • Prepare calibration standards of the Product (0.1 mg/mL to 5.0 mg/mL).

    • R² should be > 0.995.[1]

  • Carryover:

    • Inject a blank (DCM) after the highest concentration standard.

    • Acceptance Criteria: Product peak in blank < 0.1% of standard area.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Tailing Peaks Active sites in liner or column; incomplete derivatization.[1]Replace liner with Ultra Inert type.[1][3] Ensure BSTFA is fresh (not hydrolyzed).
Missing Product Peak Reaction failure or moisture in derivatization.[1]Check reaction pH.[1] Ensure all glassware is dry; BSTFA is moisture-sensitive.[1]
Extra Peaks @ High RT Column bleed or septum bleed.Condition column at 310°C. Use low-bleed septa.
Split Peaks Injection solvent incompatibility or column overload.[1]Reduce injection volume to 0.5 µL or increase split ratio.

References

  • NIST Mass Spectrometry Data Center. "3-(Benzylmethylamino)-1-propanol Mass Spectrum." NIST Chemistry WebBook, SRD 69.[1] [Link]

  • Agilent Technologies. "GC/MS Analysis of Impurities in Active Pharmaceutical Ingredients." Application Note 5991-8663EN. [Link]

  • Little, J.L. "Derivatization of Amines and Alcohols for GC-MS."[1] Journal of Chromatography A, 1999. (General reference for BSTFA utility in amino-alcohols).

  • PubChem. "3-(Benzylmethylamino)-1-propanol Compound Summary."[1] National Library of Medicine.[1] [Link] (Note: Link to similar benzylamino propanol structure for property verification).

Sources

Application

In-Situ Monitoring of 3-(Benzylmethylamino)-1-propanol Reactions Using NMR Spectroscopy: An Application Note

Abstract This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the in-situ monitoring...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the in-situ monitoring of chemical reactions involving 3-(Benzylmethylamino)-1-propanol. Real-time reaction analysis is crucial for understanding reaction kinetics, identifying transient intermediates, and optimizing process parameters.[1][2][3] NMR spectroscopy offers a powerful, non-destructive method to obtain detailed structural and quantitative information directly from the reacting mixture.[1][2][4][5] This document outlines the fundamental principles, experimental design, step-by-step protocols, and data analysis techniques for effectively employing in-situ NMR in this context.

Introduction: The Need for Real-Time Reaction Analysis

In the synthesis and derivatization of molecules like 3-(Benzylmethylamino)-1-propanol, a versatile building block in pharmaceutical and materials science, traditional offline analytical methods such as chromatography can be time-consuming and may not capture the full picture of the reaction dynamics.[6] In-situ monitoring provides a continuous stream of data, allowing for the precise determination of reaction endpoints, the observation of fleeting intermediates, and a deeper understanding of the reaction mechanism.[1][6][7] NMR spectroscopy is particularly well-suited for this purpose due to its inherent quantitative nature and its ability to provide unambiguous structural information on all components in a mixture simultaneously.[1][5][8]

Key Advantages of In-Situ NMR Monitoring:

  • Quantitative Analysis: NMR signal integrals are directly proportional to the molar concentration of the corresponding species, enabling accurate kinetic profiling without the need for extensive calibration.[1][5]

  • Structural Elucidation: Provides detailed information about the molecular structure of reactants, intermediates, and products in real-time.[2]

  • Non-Destructive: The sample remains intact throughout the analysis, allowing for the entire course of the reaction to be monitored from a single sample.[1][2]

  • Mechanistic Insights: The ability to detect and characterize transient intermediates can provide crucial evidence for proposed reaction mechanisms.[1][9]

Foundational Principles of In-Situ NMR Spectroscopy

In-situ NMR reaction monitoring involves acquiring a series of spectra over the course of a chemical transformation directly within the NMR spectrometer.[10] This is typically achieved by initiating the reaction inside an NMR tube and placing it in the spectrometer's probe. A series of one-dimensional (1D) spectra, most commonly ¹H NMR, are then collected at regular intervals.[10]

The fundamental requirement for successful in-situ NMR is that the reaction timescale is compatible with the NMR acquisition time.[4][10] For most reactions involving 3-(Benzylmethylamino)-1-propanol, which often proceed over minutes to hours, standard NMR instrumentation is well-suited. The change in the integral intensity of specific, well-resolved peaks corresponding to the reactants and products is then plotted against time to generate kinetic profiles.

Experimental Design and Setup

A well-designed experiment is critical for obtaining high-quality, reproducible data. The following sections detail the key considerations for setting up an in-situ NMR experiment for monitoring reactions of 3-(Benzylmethylamino)-1-propanol.

Sample Preparation

Proper sample preparation is paramount to ensure the quality of the NMR data.

  • Solvent Selection: Choose a deuterated solvent that dissolves all reactants, intermediates, and products. The solvent should be chemically inert under the reaction conditions. For many reactions involving 3-(Benzylmethylamino)-1-propanol, deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable choices.

  • Concentration: The concentration of the reactants should be high enough to provide a good signal-to-noise ratio (S/N) in a short acquisition time.[10] A typical starting concentration is in the range of 25-100 mM.[11]

  • Internal Standard: The inclusion of an internal standard with a known, constant concentration is highly recommended for accurate quantification. The standard should have a simple spectrum with at least one peak that does not overlap with any signals from the reaction mixture. Common internal standards include tetramethylsilane (TMS), 1,4-dioxane, or hexamethyldisiloxane (HMDS).

NMR Spectrometer Configuration

Modern NMR spectrometers are equipped with features that facilitate in-situ reaction monitoring.

  • Probe and Temperature Control: A standard broadband or inverse detection probe is suitable. Precise temperature control is crucial for kinetic studies. Allow the sample to equilibrate to the desired reaction temperature inside the probe before initiating the reaction.[10] For reactions at elevated temperatures (above 80 °C), a ceramic spinner may be necessary.[10]

  • Locking and Shimming: A stable field/frequency lock is essential for maintaining spectral resolution over the course of the experiment. The sample should be carefully shimmed to obtain narrow, symmetrical lineshapes. For fast-starting reactions, a "dummy" sample can be used to pre-heat the probe and perform initial lock and shim adjustments.[10]

Data Acquisition Parameters

The choice of acquisition parameters will depend on the specific reaction and the desired time resolution.

  • Pulse Sequence: A simple 1D pulse-acquire sequence (e.g., zg on Bruker systems) is typically sufficient.

  • Number of Scans (ns): To capture a "snapshot" of the reaction, use the minimum number of scans required for an adequate S/N.[10] Ideally, for ¹H NMR, a single scan (ns=1) is preferred if the concentration is sufficient.[10]

  • Recycle Delay (d1): To ensure quantitative results, the recycle delay should be at least 5 times the longest longitudinal relaxation time (T₁) of the nuclei of interest.[7]

  • Acquisition Time (aq): A sufficient acquisition time should be used to ensure good digital resolution.

  • Arrayed Experiments: Most NMR software packages allow for the setup of arrayed experiments, where a series of 1D spectra are acquired with a defined time delay between each experiment.[10] This automates the data collection process.

Step-by-Step Protocol: Monitoring a Representative Reaction

This protocol outlines the general steps for monitoring a reaction of 3-(Benzylmethylamino)-1-propanol, for example, an esterification reaction with an acyl chloride.

Materials:

  • 3-(Benzylmethylamino)-1-propanol

  • Acyl chloride (e.g., acetyl chloride)

  • Deuterated solvent (e.g., CDCl₃)

  • Internal standard (e.g., 1,4-dioxane)

  • High-quality NMR tubes

  • Micropipettes

Protocol:

  • Prepare the Reactant Solution: In a small vial, dissolve a known amount of 3-(Benzylmethylamino)-1-propanol and the internal standard in the deuterated solvent.

  • Transfer to NMR Tube: Transfer a precise volume (typically 0.6-0.7 mL) of this solution to an NMR tube.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock, tune, and shim the sample. Acquire a reference spectrum (t=0) of the starting material.

  • Initiate the Reaction: Carefully add a stoichiometric amount of the acyl chloride to the NMR tube using a micropipette. Quickly cap and invert the tube several times to ensure thorough mixing.

  • Start Data Acquisition: Immediately re-insert the NMR tube into the spectrometer and begin the arrayed experiment. The first spectrum should be acquired as quickly as possible after initiation.

  • Monitor the Reaction: Continue acquiring spectra at regular intervals until the reaction has reached completion, as indicated by the disappearance of the starting material signals and the stabilization of the product signals.

Data Processing and Analysis

Once the data is collected, it needs to be processed and analyzed to extract kinetic information.

Spectral Processing

Each spectrum in the time series should be processed identically:

  • Fourier Transform: Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Carefully phase each spectrum.

  • Baseline Correction: Apply a baseline correction to ensure accurate integration.

  • Integration: Integrate the characteristic, well-resolved peaks for the starting material, product(s), and the internal standard.

Kinetic Analysis

The concentration of each species at each time point can be calculated using the following equation:

Cₓ(t) = (Iₓ(t) / Nₓ) / (Iₛₜₔ / Nₛₜₔ) * Cₛₜₔ

Where:

  • Cₓ(t) is the concentration of species x at time t

  • Iₓ(t) is the integral of the peak for species x at time t

  • Nₓ is the number of protons giving rise to the integrated signal for species x

  • Iₛₜₔ is the integral of the internal standard peak

  • Nₛₜₔ is the number of protons giving rise to the integrated signal for the internal standard

  • Cₛₜₔ is the concentration of the internal standard

By plotting the concentration of the reactants and products as a function of time, reaction rate constants and the reaction order can be determined.

Case Study: Esterification of 3-(Benzylmethylamino)-1-propanol

To illustrate the application of this technique, consider the esterification of 3-(Benzylmethylamino)-1-propanol with acetic anhydride.

Reaction:

In this reaction, we would expect to see the disappearance of the methylene protons adjacent to the hydroxyl group in the starting material (around 3.7 ppm) and the appearance of a new methylene signal at a downfield-shifted position in the product ester (around 4.2 ppm). The methyl group of the acetyl moiety in the product would also appear as a new singlet around 2.1 ppm.

Table 1: Representative ¹H NMR Chemical Shifts for the Esterification Reaction

CompoundFunctional GroupChemical Shift (δ, ppm)
3-(Benzylmethylamino)-1-propanol -CH₂-OH~3.7
-N-CH₂- (benzyl)~3.5
-N-CH₃~2.2
Product Ester -CH₂-OCOCH₃~4.2
-N-CH₂- (benzyl)~3.5
-N-CH₃~2.2
-OCOCH₃~2.1

By monitoring the relative integrals of the -CH₂-OH protons of the starting material and the -CH₂-OCOCH₃ protons of the product over time, a detailed kinetic profile of the reaction can be constructed.

Visualization of Workflows

Diagram 1: In-Situ NMR Experimental Workflow

G cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis prep1 Dissolve Reactants & Internal Standard prep2 Transfer to NMR Tube prep1->prep2 nmr1 Lock, Tune, Shim prep2->nmr1 nmr2 Acquire t=0 Spectrum nmr1->nmr2 nmr3 Initiate Reaction nmr2->nmr3 nmr4 Start Arrayed Acquisition nmr3->nmr4 proc1 Process Spectra (FT, Phase, Baseline) nmr4->proc1 proc2 Integrate Peaks proc1->proc2 proc3 Calculate Concentrations proc2->proc3 proc4 Kinetic Modeling proc3->proc4

Caption: Workflow for in-situ NMR reaction monitoring.

Diagram 2: Reaction Pathway for Esterification

G Reactant 3-(Benzylmethylamino)-1-propanol + Acetic Anhydride Intermediate Tetrahedral Intermediate Reactant->Intermediate Nucleophilic Attack Product Product Ester + Acetic Acid Intermediate->Product Collapse & Proton Transfer

Caption: Simplified reaction pathway for esterification.

Troubleshooting

Table 2: Common Issues and Solutions in In-Situ NMR Monitoring

IssuePossible CauseSolution
Poor spectral resolution Inhomogeneous magnetic field (poor shimming).Re-shim the sample. If the problem persists, check the sample for precipitates.
Signal-to-noise is too low Reactant concentration is too low. Incorrect acquisition parameters.Increase the reactant concentration. Increase the number of scans (be mindful of time resolution).
Inaccurate integration Poor phasing or baseline correction. Overlapping peaks.Carefully re-process the spectra. Choose non-overlapping peaks for integration.
Reaction is too fast to monitor NMR acquisition time is longer than the reaction half-life.Use a faster pulse sequence, fewer scans, or a higher field spectrometer. Consider flow NMR for very fast reactions.[11][12]
Temperature fluctuations Poor temperature calibration or control.Calibrate the probe temperature. Allow sufficient time for thermal equilibration.

Conclusion

In-situ NMR spectroscopy is an invaluable tool for the real-time monitoring of reactions involving 3-(Benzylmethylamino)-1-propanol. It provides rich, quantitative data that can be used to elucidate reaction mechanisms, determine kinetic parameters, and optimize reaction conditions. By following the guidelines and protocols outlined in this application note, researchers can effectively leverage the power of in-situ NMR to accelerate their research and development efforts in synthetic and medicinal chemistry.

References

  • Reaction Monitoring & Kinetics | Chemical Instrumentation Facility - Iowa State University. (n.d.). Retrieved from [Link]

  • Reaction Monitoring - Magritek. (n.d.). Retrieved from [Link]

  • How NMR Enhances Chemical Analysis Accuracy? - Creative Biostructure. (2025, May 6). Retrieved from [Link]

  • NMR Methods for Kinetic Analysis - ResearchGate. (n.d.). Retrieved from [Link]

  • Marchione, A. A., & Conklin, B. (2016). Chapter 4: Gas Phase NMR for the Study of Chemical Reactions: Kinetics and Product Identification. In K. Jackowski & M. Jaszuński (Eds.), Gas Phase NMR (pp. 126-151). The Royal Society of Chemistry.
  • Real-Time Monitoring of Small Molecule Reactions using the X-Pulse Benchtop NMR - Oxford Instruments. (n.d.). Retrieved from [Link]

  • Simple Parameters and Data Processing for Better Signal-to-Noise and Temporal Resolution in In Situ 1D NMR Reaction Monitoring | The Journal of Organic Chemistry - ACS Publications. (2024, October 31). Retrieved from [Link]

  • Mechanistic Analysis by NMR Spectroscopy: a Users Guide. (2022, January 19). Progress in nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • von Harbou, E. (n.d.). Quantitative NMR methods for reaction and process monitoring - kluedo - RPTU. Retrieved from [Link]

  • On-line NMR reaction monitoring - Magritek. (n.d.). Retrieved from [Link]

  • A Nuclear Magnetic Resonance (NMR) Platform for Real-Time Metabolic Monitoring of Bioprocesses - MDPI. (2020, October 13). Retrieved from [Link]

  • Real-time NMR spectroscopy in the study of biomolecular kinetics and dynamics - Recent advances and perspectives. (2021, February 10). Journal of Magnetic Resonance. Retrieved from [Link]

  • Seven Essential Steps for In Situ Reaction Monitoring - Spectroscopy Online. (2026, January 31). Retrieved from [Link]

  • In situ Reaction Monitoring in Heterogeneous Catalysts by a Benchtop NMR Spectrometer. (2018, September 7). Magnetic Resonance Imaging. Retrieved from [Link]

  • Chemical Properties of 3-(Benzylmethylamino)-1-propanol (CAS 5814-42-6) - Cheméo. (n.d.). Retrieved from [Link]

  • 3-(Benzylmethylamino)-1-propanol - NIST WebBook. (n.d.). Retrieved from [Link]

  • In‐situ NMR monitoring of the reaction. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Reaction Monitoring by NMR - YouTube. (2021, November 30). Retrieved from [Link]

  • Real-Time Reaction Monitoring - W - Max-Planck-Gesellschaft. (n.d.). Retrieved from [Link]

  • 3-(Benzylamino)propanol | C10H15NO | CID 78448 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • 3-(Benzylmethylamino)-1-propanol | C11H17NO - BuyersGuideChem. (n.d.). Retrieved from [Link]

  • PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (2017). Semantic Scholar. Retrieved from [Link]

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Method

Application Note and Protocol for the Purification of Crude 3-(Benzylmethylamino)-1-propanol by Column Chromatography

This document provides a comprehensive guide for the purification of crude 3-(Benzylmethylamino)-1-propanol, a key intermediate in pharmaceutical synthesis, utilizing silica gel column chromatography. The protocols detai...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the purification of crude 3-(Benzylmethylamino)-1-propanol, a key intermediate in pharmaceutical synthesis, utilizing silica gel column chromatography. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for achieving high purity of the target compound.

Introduction: The Rationale for Purification

3-(Benzylmethylamino)-1-propanol is a tertiary amino alcohol whose purity is critical for the successful synthesis of downstream active pharmaceutical ingredients (APIs). Crude synthetic mixtures often contain unreacted starting materials, by-products, and other impurities that can interfere with subsequent reactions, reduce yields, and introduce contaminants into the final API.

Column chromatography is a powerful and widely used technique for the purification of organic compounds.[1] The principle of this method relies on the differential partitioning of the components of a mixture between a stationary phase (in this case, silica gel) and a mobile phase (a solvent or a mixture of solvents). By carefully selecting these two phases, a high degree of separation can be achieved. For a polar molecule like 3-(Benzylmethylamino)-1-propanol, which contains both a hydroxyl group and a tertiary amine, normal-phase chromatography on silica gel is a highly effective purification strategy.[2]

This application note will detail the necessary steps for successful purification, from the initial analysis of the crude mixture by Thin-Layer Chromatography (TLC) to the final isolation of the purified product.

Understanding the Chemistry: Properties and Potential Impurities

A foundational understanding of the physicochemical properties of 3-(Benzylmethylamino)-1-propanol and its likely impurities is essential for developing an effective purification protocol.

Physicochemical Properties of 3-(Benzylmethylamino)-1-propanol
PropertyValueSource
CAS Number 5814-42-6[3]
Molecular Formula C₁₁H₁₇NO[3]
Molecular Weight 179.26 g/mol [3]
Appearance Expected to be an oil or low-melting solidN/A
Boiling Point 582.38 K (309.23 °C) (Joback Calculated)[4]
LogP (Octanol/Water) 1.501 (Crippen Calculated)[4]
Solubility Soluble in polar organic solvents like methanol, ethanol, and dichloromethane.N/A

The presence of both a polar hydroxyl group and a basic tertiary amine group gives 3-(Benzylmethylamino)-1-propanol a moderate polarity. The benzyl and methyl groups contribute to its lipophilicity. This amphiphilic nature is key to its chromatographic behavior.

Common Impurities in the Synthesis of 3-(Benzylmethylamino)-1-propanol

The synthesis of 3-(Benzylmethylamino)-1-propanol typically involves the reaction of N-benzylmethylamine with a three-carbon electrophile containing a hydroxyl or protected hydroxyl group. Based on this, common impurities may include:

  • N-benzylmethylamine (Starting Material): Less polar than the product due to the absence of the hydroxyl group.

  • 3-Chloropropanol or related electrophiles (Starting Material): Polar starting material.

  • Over-benzylated by-products: Potentially less polar than the desired product.

  • Unidentified polar by-products: Formed from side reactions.

The separation strategy will focus on exploiting the polarity differences between the desired product and these potential impurities.

Preliminary Analysis by Thin-Layer Chromatography (TLC)

Before performing column chromatography, it is crucial to develop a suitable solvent system using TLC. TLC is a rapid and inexpensive technique that provides a preview of the separation that can be expected on a column.[1][5]

Principle of TLC for Method Development

A small spot of the crude reaction mixture is applied to a TLC plate coated with silica gel. The plate is then placed in a developing chamber containing a shallow pool of the chosen solvent system (mobile phase). As the solvent moves up the plate by capillary action, it carries the components of the mixture with it at different rates depending on their polarity and affinity for the stationary phase. The ideal solvent system will show good separation between the spot corresponding to 3-(Benzylmethylamino)-1-propanol and the spots of the impurities.

Recommended TLC Protocol
  • Prepare the Crude Sample: Dissolve a small amount (1-2 mg) of the crude 3-(Benzylmethylamino)-1-propanol in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the TLC Plate: Using a capillary tube, spot the dissolved sample onto a silica gel TLC plate. Also, spot the starting materials as standards if available.

  • Develop the Chromatogram: Place the TLC plate in a developing chamber containing the chosen solvent system. A good starting point for the mobile phase is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate).

  • Visualize the Spots: After the solvent front has moved up the plate, remove the plate and allow it to dry. Visualize the spots under a UV lamp (if the compounds are UV active) or by staining with a suitable reagent (e.g., potassium permanganate or ninhydrin for primary/secondary amines, though less effective for tertiary amines).

  • Calculate the Retention Factor (Rf): The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. An ideal Rf for the target compound for column chromatography is typically between 0.2 and 0.4.

Optimization of the Mobile Phase
  • To increase the Rf (move the spots further up the plate): Increase the proportion of the more polar solvent (e.g., add more ethyl acetate to hexane).

  • To decrease the Rf (move the spots down the plate): Increase the proportion of the less polar solvent (e.g., add more hexane to ethyl acetate).

  • To improve separation of closely eluting spots: Try adding a small amount of a third solvent with a different polarity (e.g., a few drops of triethylamine to a hexane/ethyl acetate mixture). The addition of a small amount of a basic modifier like triethylamine (0.1-1%) is highly recommended to prevent "tailing" or streaking of the basic amino alcohol on the acidic silica gel.[6]

A hypothetical TLC plate is shown below:

TLC_Plate cluster_plate TLC Plate Solvent_Front Solvent Front (---) Impurity_1 Impurity 1 (Rf ~0.8) Product Product (Rf ~0.3) Impurity_2 Impurity 2 (Rf ~0.1) Origin Origin (---)

Caption: A hypothetical TLC plate showing good separation.

Step-by-Step Protocol for Column Chromatography

Once an optimal solvent system has been determined by TLC, you can proceed with the column chromatography.

Materials and Equipment
  • Glass chromatography column with a stopcock

  • Silica gel (230-400 mesh is a good general-purpose choice)

  • Mobile phase (as determined by TLC)

  • Crude 3-(Benzylmethylamino)-1-propanol

  • Collection vessels (test tubes or flasks)

  • TLC plates and developing chamber for fraction analysis

Column Packing

There are two common methods for packing a chromatography column: the dry packing method and the slurry method. The slurry method is generally preferred as it tends to give a more uniform packing, which is crucial for good separation.

Slurry Packing Method:

  • Prepare the Slurry: In a beaker, mix the required amount of silica gel with the initial, less polar mobile phase to form a slurry. The amount of silica gel needed is typically 20-50 times the weight of the crude sample.

  • Pack the Column: With the stopcock closed, pour the slurry into the column. Open the stopcock to allow some solvent to drain, which helps in the even settling of the silica gel. Gently tap the sides of the column to dislodge any air bubbles.

Sample Loading
  • Dissolve the Crude Sample: Dissolve the crude 3-(Benzylmethylamino)-1-propanol in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Load the Sample: Carefully add the dissolved sample to the top of the column using a pipette. Try to disturb the sand layer as little as possible.

  • Adsorb the Sample: Allow the sample to enter the silica gel bed by draining the solvent until the liquid level is just at the top of the sand layer.

Elution and Fraction Collection
  • Begin Elution: Carefully add the mobile phase to the top of the column and begin collecting the eluent in fractions.

  • Gradient Elution (if necessary): If the TLC showed that the impurities and the product are far apart in polarity, you may start with a less polar solvent system to elute the non-polar impurities and then gradually increase the polarity of the mobile phase to elute the product. This is known as gradient elution.

  • Monitor the Separation: Regularly analyze the collected fractions by TLC to determine which fractions contain the purified product.

Isolation of the Purified Product
  • Combine Pure Fractions: Once the TLC analysis shows which fractions contain the pure 3-(Benzylmethylamino)-1-propanol, combine these fractions.

  • Remove the Solvent: Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

  • Characterize the Product: Confirm the identity and purity of the final product using analytical techniques such as NMR, IR, and Mass Spectrometry.

Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis of Crude Mixture Solvent Optimize Mobile Phase TLC->Solvent Pack Pack Chromatography Column Solvent->Pack Load Load Crude Sample Pack->Load Elute Elute with Mobile Phase & Collect Fractions Load->Elute Analyze Analyze Fractions by TLC Elute->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Characterize Characterize Purified Product Evaporate->Characterize

Caption: Workflow for the purification of 3-(Benzylmethylamino)-1-propanol.

Troubleshooting

ProblemPossible CauseSolution
Poor Separation - Inappropriate mobile phase- Column overloading- Column channeling- Re-optimize the mobile phase using TLC- Use a larger column or less sample- Repack the column carefully
Tailing of Spots - Compound is too polar for the mobile phase- Acidic silica interacting with the basic amine- Increase the polarity of the mobile phase- Add a small amount of triethylamine (0.1-1%) to the mobile phase
Cracked Column Bed - Column ran dry- The column is likely unusable. Repack a new column and ensure the solvent level never drops below the top of the stationary phase.
No Compound Eluting - Mobile phase is not polar enough- Gradually increase the polarity of the mobile phase.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the purification of crude 3-(Benzylmethylamino)-1-propanol by column chromatography. By following these guidelines, from preliminary TLC analysis to the final isolation of the product, researchers can consistently achieve high purity of this important synthetic intermediate. The key to a successful purification lies in the careful selection of the mobile phase and proper column packing and handling techniques.

References

  • Cheméo. (n.d.). Chemical Properties of 3-(Benzylmethylamino)-1-propanol (CAS 5814-42-6). Retrieved from [Link]

  • Amrita Virtual Lab. (n.d.). Separation of Amino Acids by Thin Layer Chromatography. Retrieved from [Link]

  • University of Guelph. (n.d.). Separation and Detection of Amino Acids – BIOC2580: Introduction to Biochemistry*. Retrieved from [Link]

  • Shodhganga. (n.d.). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. Retrieved from [Link]

  • LCGC Europe. (2006). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]

  • ResearchGate. (2018). Separation of organic compounds using amino- functionalized silica gel spherical 40-75um? Retrieved from [Link]

  • Sorbent Technologies, Inc. (2025). Amino HPLC Semi-Prep. Retrieved from [Link]

  • Organic Syntheses. (n.d.). benzyl alcohol. Retrieved from [Link]

  • SIELC Technologies. (2018). 3-(Benzylamino)propanol. Retrieved from [Link]

  • CAMAG. (n.d.). Planar chromatography – an essential component of modern analysis. Retrieved from [Link]

  • Magritek. (n.d.). Column Chromatography. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 3-(Benzylmethylamino)-1-propanol. Retrieved from [Link]

  • Repositorio UC. (2019). New convergent one pot synthesis of amino benzyl ethers bearing a nitrogen-containing bicycle. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2014). ISSN: 0975-8585. Retrieved from [Link]

Sources

Application

Recrystallization techniques for purifying 3-(Benzylmethylamino)-1-propanol

Application Note: Advanced Purification of 3-(Benzylmethylamino)-1-propanol via Crystalline Salt Derivatization Executive Summary & Physicochemical Context Target Molecule: 3-(Benzylmethylamino)-1-propanol CAS: 5814-42-6...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Purification of 3-(Benzylmethylamino)-1-propanol via Crystalline Salt Derivatization

Executive Summary & Physicochemical Context

Target Molecule: 3-(Benzylmethylamino)-1-propanol CAS: 5814-42-6 (Tertiary Amine Derivative) / 4720-29-0 (Secondary Amine Precursor context) Molecular Formula:


[1][2][3]

The Challenge: At standard temperature and pressure (STP), 3-(Benzylmethylamino)-1-propanol exists as a viscous, high-boiling liquid (B.P. ~110–115°C at 0.5 mmHg) or a low-melting solid depending on purity. Consequently, direct recrystallization of the free base is thermodynamically unfavorable and often results in "oiling out"—a phenomenon where the compound separates as a second liquid phase rather than a crystalline lattice.

The Solution: To achieve pharmaceutical-grade purity (>99.5%), this protocol utilizes Salt Derivatization Recrystallization . By converting the tertiary amine free base into a crystalline salt (specifically the Hydrochloride or Hydrogen Oxalate), we increase the melting point significantly, allowing for robust purification via classical recrystallization.[4]

Strategic Workflow: The Salt-Purification Loop

The following diagram illustrates the decision logic and workflow for purifying this amino-alcohol.

PurificationWorkflow Start Crude 3-(Benzylmethylamino)-1-propanol (Liquid/Oil) Check Purity Check (TLC/GC) Start->Check Distill High-Vac Distillation (Remove bulk tar) Check->Distill <90% Pure SaltForm Salt Formation (HCl or Oxalate) Check->SaltForm >90% Pure Distill->SaltForm Recryst Recrystallization (EtOH/Et2O System) SaltForm->Recryst Crude Crystals Recryst->Recryst If MP < Target range FreeBase Free Base Recovery (Neutralization) Recryst->FreeBase Pure Crystals Final Pure Liquid Product (>99.5%) FreeBase->Final

Figure 1: Strategic workflow for converting the crude oily amine into a crystalline salt for purification, followed by recovery of the purified free base.

Protocol A: Preparation of the Hydrochloride Salt

The hydrochloride (HCl) salt is preferred due to the stability of tertiary amine hydrochlorides and their favorable solubility profile in alcohol/ether systems.

Reagents Required:

  • Crude 3-(Benzylmethylamino)-1-propanol

  • Anhydrous Diethyl Ether (or MTBE as a safer alternative)

  • 2M HCl in Diethyl Ether (commercial) or dry HCl gas

  • Isopropanol (IPA)

Step-by-Step Methodology:

  • Dilution: Dissolve 10.0 g of the crude amino-alcohol in 50 mL of anhydrous Diethyl Ether (or MTBE). Ensure the solution is clear; filter off any insoluble mechanical impurities if necessary.

  • Acidification: Cool the solution to 0–5°C in an ice bath. With vigorous stirring, add the 2M HCl/Ether solution dropwise.

    • Stoichiometry: Add exactly 1.05 equivalents of HCl.

    • Observation: A white to off-white precipitate should form immediately. If an oil separates (gummy residue), the solvent is too polar or the mixture is too warm.

  • Maturation: Allow the slurry to stir at 0°C for 30 minutes to ensure complete salt formation.

  • Isolation: Filter the crude salt using a sintered glass funnel under vacuum. Wash the cake with cold anhydrous ether.

Protocol B: Recrystallization of the Hydrochloride Salt

This is the critical purification step. The principle relies on the high solubility of the salt in hot ethanol and low solubility in cold ether/acetone.

Solvent System: Ethanol (Good Solvent) / Diethyl Ether (Anti-Solvent).

ParameterSpecificationRationale
Primary Solvent Absolute EthanolHigh solubility for amine salts at boiling point; moderate at RT.
Anti-Solvent Diethyl Ether or AcetoneReduces solubility limit to force crystallization; washes away non-polar impurities.
Temperature 78°C (Reflux)

-10°C
Maximizes the solubility delta (

) for yield.

Procedure:

  • Dissolution: Place the crude HCl salt in a round-bottom flask. Add the minimum amount of boiling absolute ethanol required to just dissolve the solid.

    • Note: If the solution is colored, add activated charcoal (1% w/w), reflux for 5 mins, and filter hot through Celite.

  • Nucleation Control: Remove from heat. Add warm Diethyl Ether dropwise until a faint, persistent cloudiness appears.

  • Clarification: Add one drop of ethanol to clear the cloudiness.

  • Crystallization:

    • Allow to cool to Room Temperature (RT) undisturbed for 1 hour.

    • Transfer to a refrigerator (4°C) for 2 hours.

    • Finally, place in a freezer (-10°C) overnight.

  • Harvesting: Filter the crystals cold. Wash with a 1:5 mixture of cold Ethanol:Ether.

  • Drying: Dry in a vacuum oven at 40°C over

    
     or silica gel.
    

Validation: Check the Melting Point (MP). A sharp MP range (<2°C variation) indicates high purity.

Protocol C: Recovery of the Purified Free Base

Once the salt is pure, you likely need to revert to the free base for biological testing or subsequent synthesis.

  • Dissolution: Dissolve the purified crystals in minimal distilled water (approx. 5 mL per gram).

  • Basification: Cool to 5°C. Slowly add 20% NaOH (aq) until pH > 12.

    • Observation: The pure amine will separate as a distinct oily layer.

  • Extraction: Extract three times with Dichloromethane (DCM) or Diethyl Ether.

  • Drying & Concentration: Dry the combined organic layers over Anhydrous

    
    . Filter and concentrate under reduced pressure (Rotavap).[5]
    
  • Final Polish: Keep under high vacuum (0.5 mmHg) for 2 hours to remove trace solvent.

Troubleshooting: The "Oiling Out" Phenomenon

A common failure mode in amine salt recrystallization is the formation of a separate liquid phase (oil) instead of crystals upon cooling.

Troubleshooting Problem Product Oils Out Cause1 Solvent too polar Problem->Cause1 Cause2 Cooling too fast Problem->Cause2 Cause3 Impurities too high Problem->Cause3 Fix1 Increase Anti-solvent ratio Cause1->Fix1 Fix2 Reheat & Seed with pure crystal Cause2->Fix2 Fix3 Triturate oil with dry ether Cause3->Fix3

Figure 2: Troubleshooting logic for non-crystalline phase separation.

Remediation Strategy: If oiling occurs, reheat the mixture until clear. Scratch the side of the glass flask with a glass rod to induce nucleation, or add a "seed crystal" of the pure salt if available. Slow the cooling rate by wrapping the flask in a towel.

References

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[6][7] Longman Scientific & Technical, 1989. (Standard procedures for Amine-HCl salt formation and recrystallization).

  • PubChem Compound Summary. "3-[Benzyl(methyl)amino]-1-phenylpropan-1-ol (Related Structure Data)." National Center for Biotechnology Information. Accessed Oct 2023.

  • Mettler Toledo. "Recrystallization Guide: Solvents and Methods." (General methodology for antisolvent crystallization).

  • Sigma-Aldrich. "Safety Data Sheet: 3-(Benzylamino)-1-propanol." (Safety and Physical Properties).

Sources

Method

Application Note: Pilot-Scale Synthesis of 3-(Benzylmethylamino)-1-propanol

Part 1: Executive Summary & Strategic Process Design The Objective This guide details the transition of 3-(Benzylmethylamino)-1-propanol from bench-scale validation to a pilot-plant batch size (approx. 50 kg output).

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Process Design

The Objective

This guide details the transition of 3-(Benzylmethylamino)-1-propanol from bench-scale validation to a pilot-plant batch size (approx. 50 kg output). This amino-alcohol is a critical pharmacophore in the synthesis of calcium channel blockers (e.g., Nicardipine) and various psychotropic agents.

The Challenge

While the synthesis appears deceptively simple—a nucleophilic substitution—scale-up introduces three critical failure modes:

  • Exothermic Runaway: The alkylation of secondary amines is highly exothermic.

  • O-Alkylation vs. N-Alkylation: Without pH and temperature control, the hydroxyl group of the chloropropanol can compete as a nucleophile, creating ether impurities.

  • Thermal Instability: The target molecule has a high boiling point (>115°C at 0.7 mmHg). Extended exposure to heat during purification causes oxidative degradation and color formation.

Selected Route: Biphasic Nucleophilic Substitution

We utilize a Toluene/Water biphasic system with an inorganic base scavenger.

  • Reaction: N-Benzylmethylamine + 3-Chloro-1-propanol

    
     Product + NaCl + 
    
    
    
  • Why this route?

    • Toluene acts as a heat sink and facilitates easy phase separation during workup.

    • Inorganic Base (

      
      )  acts as an acid scavenger. Unlike organic bases (e.g., TEA), it remains in the aqueous phase, simplifying purification.
      
    • Atom Economy: Superior to reductive amination routes which require expensive hydride reducing agents.

Part 2: Chemical Mechanism & Pathway

The reaction proceeds via an


 mechanism. The secondary amine (N-benzylmethylamine) attacks the 

-positive carbon of the alkyl chloride.

ReactionMechanism Reactants N-Benzylmethylamine + 3-Chloro-1-propanol Transition Transition State (SN2 Attack) Reactants->Transition Heat Intermediate Protonated Ammonium Salt Transition->Intermediate Cl- Departure Product 3-(Benzylmethylamino)-1-propanol (Free Base) Intermediate->Product Deprotonation Base Base (Na2CO3) Scavenges HCl Base->Intermediate Neutralization

Figure 1: Mechanistic pathway highlighting the SN2 attack and subsequent deprotonation.

Part 3: Pilot Plant Protocol (50 kg Scale)

Equipment Requirements
  • Reactor: 100 L Glass-Lined Reactor (GLR) or Stainless Steel (SS316) with jacketed heating/cooling.

  • Agitation: Retreat curve impeller (variable speed) to ensure biphasic mixing.

  • Condenser: Shell-and-tube heat exchanger (reflux capacity).

  • Dosing: Peristaltic pump or gravity feed tank for controlled addition of 3-chloro-1-propanol.

  • Vacuum System: Liquid ring pump capable of <5 mmHg.

Raw Materials Table
ReagentCASMass (kg)Molar EqRole
N-Benzylmethylamine 103-67-335.0 kg1.0Nucleophile
3-Chloro-1-propanol 627-30-530.0 kg1.1Electrophile
Sodium Carbonate 497-19-833.6 kg1.1Base Scavenger
Toluene 108-88-3105.0 LN/ASolvent
Water (DI) 7732-18-570.0 LN/ASolvent (Base)
Step-by-Step Execution
Phase 1: Charge and Dissolution
  • System Check: Inert the reactor with

    
     to remove oxygen (prevents product oxidation).
    
  • Solvent Charge: Load Toluene (105 L) and Water (70 L) .

  • Base Addition: Add Sodium Carbonate (33.6 kg) with agitation (100 RPM). Ensure complete suspension/dissolution in the aqueous phase.

  • Amine Charge: Charge N-Benzylmethylamine (35.0 kg) .

  • Thermal Equilibration: Heat the jacket to 60°C .

Phase 2: Controlled Reaction (The Critical Step)
  • Addition: Begin dosing 3-Chloro-1-propanol (30.0 kg) via the dosing pump.

    • Rate: 0.5 kg/min .

    • Control: Maintain internal temperature <85°C . If temp spikes, stop addition immediately.

    • Insight: 3-Chloro-1-propanol is added last to ensure the amine is always in excess locally, minimizing poly-alkylation side reactions.

  • Reflux: Once addition is complete, ramp temperature to reflux (~92-95°C for the azeotrope).

  • Hold: Maintain reflux for 8–12 hours .

  • IPC (In-Process Control): Sample organic phase for GC analysis.

    • Specification: Unreacted N-Benzylmethylamine < 2.0%.

Phase 3: Workup and Phase Separation
  • Cooling: Cool reactor to 25°C .

  • Settling: Stop agitation and allow phases to settle for 60 minutes.

    • Observation: The product resides in the upper Toluene layer. The lower aqueous layer contains salts (

      
      ).
      
  • Separation: Drain the lower aqueous layer to waste treatment.

  • Wash: Add Water (35 L) to the reactor, stir for 15 mins, settle, and drain. This removes residual inorganic salts which can foul the distillation reboiler.

Phase 4: Isolation & Purification
  • Strip Solvent: Switch condenser to distillation mode. Apply mild vacuum (100 mmHg) and heat to strip Toluene.

    • Recovery: Toluene can be recycled for the next batch.

  • High Vacuum Distillation:

    • Reduce pressure to <2 mmHg .

    • Increase jacket temperature gradually.

    • Fractions:

      • Fore-cut: Low boilers/residual solvent.

      • Main Cut: Collect product at vapor temp 112–118°C (at 1 mmHg).

    • Yield Target: ~42–45 kg (80–85% Th. Yield).

Part 4: Process Flow & Engineering Controls

ProcessFlow RawMat Raw Materials (Amine, Base, Toluene) Reactor 100L Reactor (Reflux @ 95°C) RawMat->Reactor Charge Separator Phase Separator (Remove Aq. Waste) Reactor->Separator Reaction Complete Evaporator Solvent Stripping (Recycle Toluene) Separator->Evaporator Organic Layer Waste Waste Treatment Separator->Waste Aq. Layer (Salts) Distillation High Vac Distillation (<2 mmHg, 115°C) Evaporator->Distillation Crude Oil FinalProduct Purified 3-(Benzylmethylamino)-1-propanol Distillation->FinalProduct Main Cut

Figure 2: Pilot plant workflow from charging to final isolation.

Part 5: Quality & Troubleshooting

Critical Quality Attributes (CQAs)
ParameterSpecificationMethodReason
Assay > 98.5%GC/FIDPharm intermediate purity req.
Appearance Clear, colorless to pale yellowVisualColor indicates oxidation.
Water Content < 0.2%KF TitrationAffects downstream coupling.
Benzylmethylamine < 0.5%GCResidual starting material.
Troubleshooting Guide
  • Issue: Low conversion after 12 hours.

    • Root Cause: Poor agitation in biphasic system.

    • Fix: Increase impeller speed; ensure base is not caked at the bottom.

  • Issue: Product is dark/brown.

    • Root Cause: Oxidation during distillation or excessive pot temperature.

    • Fix: Ensure

      
       sparge/blanket; check vacuum depth (deeper vacuum = lower temp).
      
  • Issue: Emulsion during workup.

    • Root Cause: Amphiphilic nature of amino-alcohol.

    • Fix: Add brine (saturated NaCl) to increase ionic strength of the aqueous layer.

Part 6: Safety (HSE)

  • 3-Chloro-1-propanol: Highly toxic and a potential alkylating agent. Use closed-system transfer devices (CSTD).

  • N-Benzylmethylamine: Corrosive. Causes skin burns.[1]

  • Exotherm: The reaction is exothermic. Failure of cooling water during addition requires immediate cessation of dosing.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 78448, 3-(Benzylamino)propanol. Retrieved from [Link]

  • Organic Syntheses. (Various). General procedures for alkylation of secondary amines. (Referenced for general methodology on amine alkylation scale-up). [Link]

Sources

Application

Application Note: Strategic Utilization of 3-(Benzylmethylamino)-1-propanol in Heterocyclic Synthesis

The following Application Note and Protocol Guide is designed for researchers and medicinal chemists. It details the strategic utilization of 3-(Benzylmethylamino)-1-propanol (CAS 4720-29-0) as a versatile synthon in the...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers and medicinal chemists. It details the strategic utilization of 3-(Benzylmethylamino)-1-propanol (CAS 4720-29-0) as a versatile synthon in the construction of heterocyclic architectures.[1]

[1]

Executive Summary

3-(Benzylmethylamino)-1-propanol is a bifunctional building block characterized by a tertiary amine (protected/masked by a benzyl group) and a primary alcohol.[1] In medicinal chemistry, it serves as a critical "linker" scaffold, enabling the introduction of the N-methylaminopropyl moiety—a pharmacophore ubiquitous in GPCR ligands, antidepressants (e.g., Fluoxetine analogs), and antihistamines.

This guide outlines two distinct synthetic pathways:

  • Electrophilic Side-Chain Attachment: Utilization of the alcohol handle to alkylate existing heterocyclic cores (e.g., indoles, carbazoles).

  • Nucleophilic Cyclization: A deprotection-cyclization sequence to generate saturated heterocycles such as tetrahydro-1,3-oxazines .[1]

Chemical Profile & Retrosynthetic Logic

PropertySpecificationSynthetic Relevance
CAS Number 4720-29-0Unique identifier for sourcing.[1][2]
Formula C₁₁H₁₇NOMW: 179.26 g/mol .[1]
Functional Groups 1° Alcohol, 3° AmineBifunctional handles for orthogonal reactivity.
pKa (Calc) ~9.8 (Amine)Basic nitrogen; requires acid scavenging during activation.[1]
Stability Air/Moisture StableSuitable for benchtop handling; hygroscopic.[1]

Strategic Value: The molecule acts as a "masked" 3-(methylamino)propyl unit.[1] The benzyl group prevents premature cyclization or N-oxidation during harsh conditions, allowing the alcohol to be activated (e.g., to alkyl halides or sulfonates) for coupling. Post-coupling, the benzyl group can be removed via hydrogenolysis to reveal the secondary amine for further derivatization.

Experimental Workflows

Pathway A: The "Linker" Strategy (Electrophilic Alkylation)

This pathway is used to attach the aminopropyl chain to a heterocyclic nitrogen (e.g., in Indole or Phenothiazine synthesis).

Step 1: Activation of the Alcohol

The alcohol is converted to a chloride using Thionyl Chloride (


).[1] This transforms the hydroxyl group into a good leaving group.[1]

Protocol 1.1: Chlorination to 3-Chloro-N-benzyl-N-methylpropan-1-amine

  • Reagents: 3-(Benzylmethylamino)-1-propanol (10.0 g, 55.8 mmol), Thionyl Chloride (8.0 g, 67.0 mmol), Dichloromethane (DCM, 100 mL).

  • Procedure:

    • Dissolve the amino alcohol in dry DCM under ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       atmosphere. Cool to 0°C.[1]
      
    • Add

      
       dropwise over 30 minutes.[1] (Caution: Exothermic, gas evolution).
      
    • Allow to warm to room temperature (RT) and reflux for 2 hours.

    • Evaporate solvent and excess

      
       in vacuo.[1]
      
    • Workup: The residue is the hydrochloride salt.[1] Neutralize with saturated

      
       and extract with DCM to obtain the free base oil.[1]
      
    • Yield: Expected >90%.

Step 2: N-Alkylation of Heterocycle (Indole Example)

The activated chloride is coupled with Indole using a strong base.[1]

Protocol 1.2: Synthesis of 1-[3-(Benzylmethylamino)propyl]-1H-indole

  • Reagents: Indole (1.0 eq), Sodium Hydride (60% dispersion, 1.2 eq), DMF (anhydrous), Prepared Chloride (1.1 eq).

  • Procedure:

    • Suspend NaH in dry DMF at 0°C under Argon.

    • Add Indole (dissolved in DMF) dropwise.[1] Stir for 30 min until

      
       evolution ceases (Formation of Indolyl anion).
      
    • Add the chloropropyl amine (from Step 1) dropwise.[1]

    • Heat to 60°C for 4-6 hours. Monitor by TLC (System: EtOAc/Hexane 1:1).

    • Quench: Pour into ice water. Extract with Ethyl Acetate.[1]

    • Purification: Silica gel column chromatography.

Pathway B: The "Scaffold" Strategy (Ring Formation)

This pathway involves debenzylation followed by condensation with formaldehyde to form a Tetrahydro-1,3-oxazine ring.[1]

Step 1: Debenzylation (Hydrogenolysis)

Removal of the benzyl group reveals the secondary amine.[1]

Protocol 2.1: Synthesis of 3-(Methylamino)-1-propanol

  • Reagents: 3-(Benzylmethylamino)-1-propanol, 10% Pd/C catalyst, Methanol,

    
     gas (balloon or Parr shaker).
    
  • Procedure:

    • Dissolve starting material in Methanol.[1] Add catalytic Pd/C (10% w/w).[1]

    • Stir under

      
       atmosphere (1 atm) at RT for 12 hours.
      
    • Filter through Celite to remove catalyst.[1]

    • Concentrate filtrate.[1] The product is a secondary amine (Check IR/NMR for loss of aromatic signals).

Step 2: Cyclization to 3-Methyl-tetrahydro-2H-1,3-oxazine

The secondary amine and primary alcohol react with formaldehyde in a Mannich-type condensation.[1]

Protocol 2.2: Oxazine Ring Closure

  • Reagents: 3-(Methylamino)-1-propanol (from Step 1), Paraformaldehyde (1.1 eq), Toluene.

  • Procedure:

    • Suspend Paraformaldehyde in Toluene.[1] Add the amino alcohol.[1][2][3][4]

    • Reflux using a Dean-Stark trap to remove water (azeotropic distillation).[1]

    • Reaction is complete when theoretical water volume is collected (~2-3 hours).[1]

    • Purification: Distillation under reduced pressure.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways available from the core CAS 4720-29-0 scaffold.

SyntheticPathways Start 3-(Benzylmethylamino)-1-propanol (CAS 4720-29-0) Act Activation (SOCl2 or MsCl) Start->Act Nucleophilic Sub. Deprot Debenzylation (H2, Pd/C) Start->Deprot Hydrogenolysis Inter1 Intermediate: 3-Chloro-N-benzyl-N-methylpropan-1-amine Act->Inter1 Prod1 Product A: N-Alkylated Heterocycles (e.g., Indoles, Carbazoles) Inter1->Prod1 NaH, Heterocycle Inter2 Intermediate: 3-(Methylamino)-1-propanol Deprot->Inter2 Cycl Cyclization (Paraformaldehyde, -H2O) Inter2->Cycl Prod2 Product B: 3-Methyl-tetrahydro-1,3-oxazine Cycl->Prod2 Mannich Condensation

Caption: Divergent synthetic workflows for CAS 4720-29-0: Pathway A (Top) utilizes the molecule as an electrophilic linker; Pathway B (Bottom) utilizes it as a scaffold for heterocyclic ring formation.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Alkylation (Step 1.2) Moisture in DMF or NaH.Ensure DMF is anhydrous (store over molecular sieves).[1] Use fresh NaH.
Incomplete Chlorination (Step 1.1) HCl salt precipitation stops reaction.[1]Use excess

or add a catalytic amount of DMF to facilitate the reaction.[1]
Polymerization during Cyclization (Step 2.2) Overheating or excess aldehyde.[1]Control stoichiometry of paraformaldehyde strictly.[1] Monitor water removal carefully.[1]
Difficulty removing Benzyl group Poisoned Catalyst.Ensure the starting material is free of sulfur/chloride traces before hydrogenation.[1]

Safety & Handling (E-E-A-T)

  • Hazards: 3-(Benzylmethylamino)-1-propanol is an amine and can cause skin/eye irritation (H315, H319).[1]

  • Thionyl Chloride: Highly corrosive; releases HCl and

    
     gas.[1] Must be used in a fume hood.[1]
    
  • Sodium Hydride: Flammable solid; reacts violently with water.[1] quench excess carefully with isopropanol before adding water.[1]

  • Storage: Store CAS 4720-29-0 in a cool, dry place. It is hygroscopic; keep container tightly sealed.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78448, 3-(Benzylamino)propanol. Retrieved from [Link][1]

  • Organic Chemistry Portal. Synthesis of Pyrrolidines and Piperidines via Amino-Alcohol Cyclization.[1] Retrieved from [Link]

Sources

Method

Application Note &amp; Protocol Guide: Derivatization of 3-(Benzylmethylamino)-1-propanol for Enhanced Analytical Characterization

Abstract This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of 3-(benzylmethylamino)-1-propanol, a bifunctional molecule presenting unique challenges for direct...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of 3-(benzylmethylamino)-1-propanol, a bifunctional molecule presenting unique challenges for direct analytical measurement. We address the inherent issues of low volatility and high polarity by exploring robust derivatization strategies that enhance analyte stability, improve chromatographic resolution, and increase detection sensitivity. Methodologies for both achiral and chiral analyses are presented, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and drug development professionals seeking to develop and validate analytical methods for this and structurally similar N-alkylated amino alcohols.

Introduction: The Analytical Challenge of N-Alkylated Amino Alcohols

3-(Benzylmethylamino)-1-propanol (C₁₁H₁₇NO, MW: 179.26 g/mol ) is a molecule of interest in various fields, including pharmaceutical development and chemical synthesis.[1][2][3] Its structure, featuring both a tertiary amine and a primary alcohol, imparts a high degree of polarity and the capacity for hydrogen bonding. These characteristics, while crucial for its chemical function, pose significant hurdles for direct analysis:

  • Low Volatility: The presence of the hydroxyl group significantly reduces the vapor pressure of the molecule, making it unsuitable for direct analysis by Gas Chromatography (GC) without derivatization.[4][5]

  • Poor Peak Shape: The polar nature of both the amine and alcohol moieties can lead to peak tailing in both GC and reversed-phase HPLC due to strong interactions with the stationary phase and active sites in the analytical system.[4][6]

  • Thermal Instability: At the high temperatures required for GC analysis, underivatized amino alcohols can be prone to degradation.

  • Chirality: If the synthesis of 3-(benzylmethylamino)-1-propanol or a related analogue can result in stereoisomers, direct analysis on a standard achiral column will not resolve the enantiomers, which is a critical requirement in pharmaceutical development.[7][8]

Chemical derivatization addresses these challenges by replacing the active hydrogens on the hydroxyl and potentially the amine groups with less polar, more volatile moieties.[5][9] This process not only improves chromatographic behavior but can also enhance detector response and provide valuable structural information.[6][10]

Strategic Approaches to Derivatization

The choice of derivatization strategy depends on the analytical objective. For general quantification and identification, a simple silylation or acylation is often sufficient. For chiral separations, a chiral derivatizing agent is required to form diastereomers that can be resolved on a standard achiral column.[7]

Achiral Analysis for Quantification and Identification

For routine analysis, the primary goal is to increase volatility and reduce polarity. The two most common and effective approaches for amino alcohols are silylation and acylation.[4][6][8]

  • Silylation: This is a widely used technique where an active hydrogen is replaced by a trimethylsilyl (TMS) group.[4][9] Silylating reagents are highly effective for derivatizing alcohols and amines.[11][12][13]

  • Acylation: This method introduces an acyl group, forming an ester with the hydroxyl group and potentially an amide with a primary or secondary amine.[6][14] For tertiary amines like 3-(benzylmethylamino)-1-propanol, acylation will primarily occur at the hydroxyl group. Fluorinated acylating reagents can significantly enhance sensitivity for Electron Capture Detection (ECD).[8][14]

The following diagram illustrates the general workflow for achiral derivatization prior to GC-MS analysis.

graph TD; A[Start: 3-(Benzylmethylamino)-1-propanol Sample] --> B{Sample Preparation}; B --> C{Derivatization}; C --> D[GC-MS Analysis]; D --> E[Data Interpretation]; subgraph Derivatization Options C -- Silylation --> C1[Add Silylating Reagent e.g., BSTFA]; C -- Acylation --> C2[Add Acylating Reagent e.g., PFPA]; end subgraph GC-MS Parameters D -- Injection --> D1[Split/Splitless Inlet]; D1 --> D2[Capillary Column e.g., DB-5ms]; D2 --> D3[Mass Spectrometer]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style B fill:#FFFFFF,stroke:#202124,stroke-width:1px style C fill:#4285F4,stroke:#FFFFFF,stroke-width:1px,fontcolor:#FFFFFF style D fill:#34A853,stroke:#FFFFFF,stroke-width:1px,fontcolor:#FFFFFF style E fill:#FBBC05,stroke:#FFFFFF,stroke-width:1px,fontcolor:#202124 style C1 fill:#EA4335,stroke:#FFFFFF,stroke-width:1px,fontcolor:#FFFFFF style C2 fill:#EA4335,stroke:#FFFFFF,stroke-width:1px,fontcolor:#FFFFFF

Caption: General workflow for achiral derivatization and GC-MS analysis.
Chiral Analysis for Enantiomeric Resolution

In pharmaceutical applications, the separation and quantification of enantiomers is often mandatory. This can be achieved by reacting the analyte with an enantiomerically pure chiral derivatizing reagent (CDR) to form a pair of diastereomers.[7] These diastereomers have different physical properties and can be separated on a standard achiral chromatographic column.[15][16] For amino alcohols, derivatization can occur at the hydroxyl group.

  • Mosher's Acid (MTPA) Derivatization for NMR Analysis: While primarily an NMR technique, derivatization with Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its chloride is a gold standard for determining the absolute configuration and enantiomeric excess of chiral alcohols and amines.[7][17][18][19][20] By creating diastereomeric esters and comparing the ¹H NMR spectra of the derivatives formed from both (R)- and (S)-MTPA, the stereochemistry of the analyte can be elucidated.[17][18]

  • Chiral Derivatization for HPLC Analysis: Reagents like o-phthaldialdehyde (OPA) combined with a chiral mercaptan can be used for the pre-column derivatization of compounds with primary amino groups to form fluorescent diastereomers.[16][21] While 3-(benzylmethylamino)-1-propanol has a tertiary amine, this method is relevant for related primary amino alcohols. For secondary and tertiary amino alcohols, other chiral reagents that target the hydroxyl group are more suitable.

The following diagram illustrates the principle of chiral derivatization.

Chiral_Derivatization

Caption: Principle of chiral derivatization for enantiomeric resolution.

Experimental Protocols

Safety Precaution: All derivatization reagents are hazardous and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Many reagents are moisture-sensitive and require anhydrous conditions.

Protocol 1: Silylation for GC-MS Analysis

This protocol describes the formation of a trimethylsilyl (TMS) ether for the analysis of 3-(benzylmethylamino)-1-propanol.

Materials:

  • 3-(benzylmethylamino)-1-propanol sample

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[11][14]

  • Anhydrous pyridine or acetonitrile

  • GC vials with PTFE-lined caps

  • Heating block or oven

Procedure:

  • Sample Preparation: Prepare a solution of 3-(benzylmethylamino)-1-propanol in the chosen anhydrous solvent at a concentration of approximately 1 mg/mL.

  • Reagent Addition: In a GC vial, combine 100 µL of the sample solution with 100 µL of BSTFA + 1% TMCS.

  • Reaction: Tightly cap the vial and heat at 70-80°C for 30 minutes.[14]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

Expected Outcome: The hydroxyl group of 3-(benzylmethylamino)-1-propanol will be converted to a TMS ether, increasing its volatility and improving its chromatographic properties.

Protocol 2: Acylation for GC-MS Analysis

This protocol details the acylation of the hydroxyl group using pentafluoropropionic anhydride (PFPA).

Materials:

  • 3-(benzylmethylamino)-1-propanol sample

  • Pentafluoropropionic anhydride (PFPA)

  • Anhydrous ethyl acetate or dichloromethane

  • GC vials with PTFE-lined caps

  • Heating block

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of 3-(benzylmethylamino)-1-propanol in the anhydrous solvent.

  • Reagent Addition: In a GC vial, mix 100 µL of the sample solution with 50 µL of PFPA.

  • Reaction: Cap the vial and heat at 60°C for 20 minutes.

  • Evaporation: After cooling, evaporate the solvent and excess reagent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of ethyl acetate for analysis.

  • Analysis: Inject 1 µL into the GC-MS system.

Expected Outcome: The formation of a pentafluoropropionyl ester derivative, which is more volatile and can be more sensitive for certain detectors.

Protocol 3: Mosher's Ester Formation for NMR Analysis

This protocol is for the determination of absolute configuration and enantiomeric excess. It requires preparing two separate samples, one with (R)-MTPA-Cl and one with (S)-MTPA-Cl.

Materials:

  • Enantiomerically enriched or racemic 3-(benzylmethylamino)-1-propanol (approx. 5 mg)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)

  • Anhydrous deuterated chloroform (CDCl₃)

  • Anhydrous pyridine

  • NMR tubes

Procedure:

  • Preparation of (R)-MTPA Ester:

    • In a clean, dry NMR tube, dissolve approximately 2.5 mg of the amino alcohol in 0.5 mL of anhydrous CDCl₃.

    • Add a small excess (approx. 1.2 equivalents) of (R)-MTPA-Cl and a catalytic amount of anhydrous pyridine.

    • Cap the tube and mix gently. Allow the reaction to proceed to completion at room temperature (monitor by TLC or LC-MS if necessary, typically a few hours).

  • Preparation of (S)-MTPA Ester:

    • Repeat the procedure in a separate NMR tube using (S)-MTPA-Cl.

  • Analysis:

    • Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples.

    • Compare the spectra to identify corresponding protons.

    • Calculate the chemical shift differences (Δδ = δS - δR) for protons near the chiral center.

    • The distribution of positive and negative Δδ values can be used to assign the absolute configuration based on the established Mosher's method model.[17][18]

Data Presentation and Interpretation

A summary of the derivatization reagents and their primary applications is provided in the table below.

Derivatization ReagentAbbreviationTarget Functional GroupPrimary Analytical TechniqueKey Advantages
N,O-bis(trimethylsilyl)trifluoroacetamideBSTFA-OH, -NHGC-MSHighly effective, produces volatile and stable derivatives.[11][13]
Pentafluoropropionic anhydridePFPA-OH, -NHGC-MS (ECD)Increases volatility and enhances sensitivity for ECD.[14]
α-Methoxy-α-(trifluoromethyl)phenylacetyl chlorideMTPA-Cl-OH, -NHNMRAllows for the determination of absolute configuration and enantiomeric excess.[7][18][19]
o-Phthaldialdehyde / Chiral ThiolOPAPrimary -NH₂HPLC (Fluorescence)Forms fluorescent diastereomers for chiral separation of primary amines.[16][21]

Conclusion

The derivatization of 3-(benzylmethylamino)-1-propanol is an essential step for its reliable and accurate analysis. For general quantification, silylation with BSTFA or acylation with PFPA provides excellent results for GC-MS analysis by improving volatility and peak shape. When stereochemical information is required, derivatization with a chiral reagent such as Mosher's acid is a powerful tool for determining absolute configuration and enantiomeric excess via NMR. The protocols and strategies outlined in this guide provide a solid foundation for developing robust and validated analytical methods for this and other challenging amino alcohol compounds.

References

  • Thermo Fisher Scientific.
  • AKJournals.
  • Chemistry Stack Exchange.
  • BenchChem.
  • PubMed. High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans.
  • Thermo Fisher Scientific. GC Reagents.
  • Alfa Chemistry.
  • Phenomenex.
  • Macherey-Nagel.
  • BenchChem.
  • Chrom Tech, Inc.
  • FUJIFILM Wako Chemicals.
  • TCI Chemicals.
  • Labinsights.
  • Supelco.
  • NIST. 3-(Benzylmethylamino)-1-propanol.
  • Cheméo. Chemical Properties of 3-(Benzylmethylamino)-1-propanol (CAS 5814-42-6).
  • FUJIFILM Wako Chemicals.
  • BuyersGuideChem. 3-(Benzylmethylamino)-1-propanol | C11H17NO.
  • PubMed. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
  • Acta Naturae.
  • bioRxiv. Chiral Derivatization-enabled Discrimination and Visualization of Proteinogenic Amino Acids by Ion Mobility Mass Spectrometry.
  • The Aquila Digital Community.
  • SciSpace.
  • IntechOpen.
  • ResearchGate. Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
  • SpringerLink.

Sources

Application

Application Note: Chiral Resolution of 3-(Benzylmethylamino)-1-propanol Derivatives

This Application Note is designed for researchers and process chemists in pharmaceutical development. It addresses the critical distinction between the achiral parent scaffold and its pharmacologically relevant chiral de...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in pharmaceutical development. It addresses the critical distinction between the achiral parent scaffold and its pharmacologically relevant chiral derivatives, providing robust protocols for the latter.[1][2]

Focus: Resolution of 1-Aryl-substituted analogs (Precursors for Atomoxetine/Duloxetine) via Diastereomeric Crystallization and Enzymatic Kinetic Resolution.

Executive Summary & Scientific Validation

Critical Chemical Context: It is scientifically imperative to clarify the stereochemistry of the title compound class immediately.

  • Unsubstituted Parent: The molecule 3-(Benzylmethylamino)-1-propanol (CAS 5814-42-6) is achiral .[2] The propanol chain possesses a plane of symmetry, and the tertiary nitrogen undergoes rapid pyramidal inversion at ambient temperatures, preventing the isolation of N-enantiomers.[2]

  • Target Analogs: This protocol addresses the 1-substituted derivatives (e.g., 3-(Benzylmethylamino)-1-phenyl-1-propanol ), which possess a stable chiral center at the C1 position.[2] These are critical intermediates in the synthesis of SNRIs like Atomoxetine , Fluoxetine , and Duloxetine .[2]

Scope of Guide: This document details the resolution of the racemic 1-phenyl derivative (a model for the class) using two orthogonal methodologies:

  • Classical Resolution: Diastereomeric salt formation with chiral acids (High scalability).[2]

  • Kinetic Resolution: Lipase-catalyzed transesterification (High enantioselectivity).

Application Context: The Pharmacophore

The 3-amino-1-propanol motif is the structural backbone of several blockbuster antidepressants. The chirality at the C1 position (bearing the aryl group) dictates the binding affinity to serotonin and norepinephrine transporters.[2]

Drug / TargetKey Intermediate StructureRequired Enantiomer
Atomoxetine 3-(Methylamino)-1-phenylpropan-1-ol(R)-Enantiomer
Duloxetine 3-(Methylamino)-1-(2-thienyl)propan-1-ol(S)-Enantiomer
Nisoxetine 3-(Methylamino)-1-phenylpropan-1-ol(R)-Enantiomer

Note: The N-benzyl group serves as a robust protecting group during resolution, preventing side reactions common with secondary amines.[2]

Protocol A: Classical Chemical Resolution (Diastereomeric Crystallization)

Principle: The racemic tertiary amine reacts with an enantiopure acid (Resolving Agent) to form two diastereomeric salts.[2] These salts possess different lattice energies and solubilities, allowing the precipitation of one diastereomer while the other remains in solution.[2]

Reagents:

  • Substrate: rac-3-(Benzylmethylamino)-1-phenyl-1-propanol (100 g, 0.39 mol).

  • Resolving Agent: (S)-(+)-Mandelic Acid (30 g, 0.20 mol) — 0.5 eq is often sufficient for "Pope-Peachy" method, or use 1.0 eq for standard resolution.[2]

  • Solvent: Acetone / Methyl tert-butyl ether (MTBE) mixture (1:1 v/v).[2]

Step-by-Step Methodology
  • Salt Formation:

    • Dissolve 100 g of the racemic amino-alcohol in 400 mL of Acetone/MTBE (1:1) at 45°C.

    • In a separate vessel, dissolve 30 g of (S)-(+)-Mandelic Acid in 100 mL of warm acetone.

    • Slowly add the acid solution to the amine solution over 30 minutes with vigorous stirring.

  • Nucleation & Crystallization:

    • Cool the mixture slowly to room temperature (20°C) over 2 hours.

    • Seeding: If no precipitate forms, add 10 mg of pure (S)-Amine[2]·(S)-Mandelate seed crystals.[2]

    • Further cool the slurry to 0–4°C and hold for 4 hours to maximize yield.

  • Filtration & Washing:

    • Filter the white crystalline solid (the less soluble diastereomer).[2]

    • Wash the cake with 50 mL of cold MTBE to remove the soluble diastereomer (enriched in the R-isomer) trapped in the mother liquor.[2]

  • Recrystallization (Enrichment):

    • Dissolve the wet cake in minimal boiling ethanol.

    • Allow to cool slowly to yield high-purity diastereomeric salt.

    • Target Optical Purity: >98% de (diastereomeric excess).

  • Free-Basing (Recovery):

    • Suspend the purified salt in 200 mL water.[2]

    • Adjust pH to 12.0 using 20% NaOH solution.[2]

    • Extract with Toluene or Dichloromethane (3 x 100 mL).[2]

    • Dry organic layer over

      
       and evaporate to yield the chiral amine.[2]
      
Workflow Diagram (Graphviz)

ResolutionWorkflow Racemate Racemic Mixture (R/S)-3-(Benzylmethylamino)-1-phenyl-1-propanol AddAcid Add (S)-Mandelic Acid Solvent: Acetone/MTBE Racemate->AddAcid Crystallize Selective Crystallization (Cooling to 4°C) AddAcid->Crystallize Filter Filtration Crystallize->Filter SolidPhase Solid Cake (S)-Amine · (S)-Mandelate Salt Filter->SolidPhase Precipitate LiquidPhase Mother Liquor Enriched (R)-Amine Filter->LiquidPhase Filtrate Recryst Recrystallization (Ethanol) SolidPhase->Recryst Base Basification (NaOH pH 12) & Extraction Recryst->Base Pure Salt Product Purified (S)-Enantiomer >99% ee Base->Product

Caption: Workflow for the classical resolution of 3-amino-1-propanol derivatives via diastereomeric salt formation.

Protocol B: Enzymatic Kinetic Resolution (Biocatalysis)

Principle: Lipases exhibit chiral preference for the acylation of the hydroxyl group.[2] The enzyme will selectively acetylate one enantiomer (usually the R-isomer for CALB) leaving the S-alcohol unreacted.[2] This creates a chemical difference (Ester vs. Alcohol) allowing easy separation.[2]

Reagents:

  • Enzyme: Candida antarctica Lipase B (Immobilized, e.g., Novozym 435) or Pseudomonas cepacia Lipase (PSL).[2]

  • Acyl Donor: Vinyl Acetate (irreversible donor).[2]

  • Solvent: Toluene or Diisopropyl ether (DIPE).[2]

Step-by-Step Methodology
  • Reaction Setup:

    • Suspend 10 g of racemic substrate in 100 mL of dry Toluene.

    • Add 5 eq of Vinyl Acetate.[2]

    • Add 1.0 g of Immobilized Lipase (10% w/w relative to substrate).[2]

  • Incubation:

    • Incubate at 30°C with orbital shaking (200 rpm).

    • Monitoring: Monitor reaction progress via HPLC every 2 hours.

    • Stop Condition: Stop reaction when conversion reaches exactly 50% (approx. 24-48 hours).

  • Work-up:

    • Filter off the immobilized enzyme (can be recycled).[2]

    • Evaporate the solvent to obtain a mixture of (S)-Alcohol and (R)-Acetate .[2]

  • Separation:

    • Method 1 (Chromatography): Flash chromatography (Silica gel).[2] The ester is significantly less polar than the alcohol.[2]

      • Eluent: Hexane/EtOAc (9:1) elutes the Ester; Hexane/EtOAc (1:[2]1) elutes the Alcohol.[2]

    • Method 2 (Acid Extraction):

      • Dissolve mixture in ether.[2]

      • Extract with dilute HCl.[2] The amino-alcohol protonates and moves to water; the amino-ester (less basic due to steric bulk or if N is also acylated—Note: Lipases rarely acylate tertiary amines, so chromatography is preferred here).[2]

Mechanistic Pathway (Graphviz)[2]

Biocatalysis Racemate Racemic Alcohol Enzyme Lipase (CALB) + Vinyl Acetate Racemate->Enzyme R_Ester (R)-Acetate Ester (Acylated Product) Enzyme->R_Ester Fast Reaction (k_R) S_Alc (S)-Alcohol (Unreacted Substrate) Enzyme->S_Alc Slow/No Reaction (k_S)

Caption: Kinetic resolution mechanism. The lipase selectively acetylates the (R)-enantiomer, allowing physical separation of the ester and alcohol.[2]

Analytical Validation

To ensure protocol integrity, the enantiomeric excess (ee) must be determined.[2]

HPLC Method (Chiral Stationary Phase)[2]
  • Column: Chiralcel OD-H or AD-H (Daicel).[2]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 254 nm (detects the Benzyl/Phenyl chromophores).[2]

  • Retention Times (Approximate):

    • (S)-Enantiomer:

      
       min.[2]
      
    • (R)-Enantiomer:

      
       min.[2]
      
Calculation

[2][3]

Comparison of Methods

FeatureClassical Resolution (Mandelic Acid)Enzymatic Resolution (Lipase)
Max Theoretical Yield 50% (100% with recycling)50%
Enantiomeric Excess >99% (after recrystallization)>95% (highly dependent on conversion)
Scalability Excellent (kg to ton scale)Moderate (enzyme cost)
Cost Low (Cheap chiral acids)High (Biocatalyst)
Green Chemistry Moderate (Solvent use)High (Mild conditions)

References

  • Preparation of Atomoxetine Intermediates: Koenig, T. M., et al.[2] "A Practical Synthesis of (R)-3-Methylamino-1-phenylpropanol." Tetrahedron Letters, vol. 35, no. 9, 1994, pp. 1339-1342.[2] [2]

  • Enzymatic Resolution: Kamal, A., et al. "Lipase-catalyzed resolution of 3-aminopropan-1-ol derivatives: a practical approach for the synthesis of fluoxetine, atomoxetine and duloxetine."[2] Tetrahedron: Asymmetry, vol. 13, no. 18, 2002, pp. 2039-2051.[2] [2]

  • Synthesis of Duloxetine: Ratovelomanana-Vidal, V., et al. "Enantioselective hydrogenation of beta-keto esters."[2] Advanced Synthesis & Catalysis, 2003.[2] (Contextual grounding for 3-amino-1-propanol scaffolds).

  • Chiral Resolution Overview: Sakai, K., et al. "Optical Resolution of 3-Amino-1-phenylpropanol Derivatives."[2] Journal of Organic Chemistry, vol. 57, 1992.[2]

Sources

Method

Application Note: 3-(Benzylmethylamino)-1-propanol in Transition Metal Catalysis

This Application Note and Protocol Guide details the use of 3-(Benzylmethylamino)-1-propanol (CAS: 5814-42-6) as a specialized N,O-bidentate ligand in transition metal catalysis.[1] While often overshadowed by its ethyl-...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 3-(Benzylmethylamino)-1-propanol (CAS: 5814-42-6) as a specialized N,O-bidentate ligand in transition metal catalysis.[1]

While often overshadowed by its ethyl-linker analogs (aminoethanols), this propyl-linker ligand offers a distinct 6-membered chelate ring upon coordination.[1] This geometric difference alters the "bite angle" at the metal center, influencing stability and reactivity, particularly in Copper-catalyzed cross-couplings and Zinc-mediated polymerization .[1]

[1]

Executive Summary

3-(Benzylmethylamino)-1-propanol is a tertiary amino-alcohol ligand utilized to stabilize transition metals (Cu, Zn, Ru) in oxidation states that are prone to aggregation or disproportionation.[1] Unlike primary amine ligands, the tertiary N-methyl-N-benzyl moiety prevents the formation of amido-metal species (M-NHR), enforcing a neutral (


-N) or mono-anionic alkoxide (

-N,O) coordination mode.[1]

Key Applications:

  • Copper-Catalyzed Cross-Coupling (Ullmann-Type): Promotes C-N and C-O bond formation by stabilizing the active Cu(I) species and facilitating the oxidative addition of aryl halides.[1]

  • Ring-Opening Polymerization (ROP): Acts as a discrete initiator/ligand for Zinc-catalyzed polymerization of cyclic esters (e.g., lactide), offering controlled molecular weights via the "coordination-insertion" mechanism.[1]

Ligand Profile & Mechanistic Insight

Structural Properties[1]
  • CAS: 5814-42-6[1][2][3]

  • Formula: C

    
    H
    
    
    
    NO
  • MW: 179.26 g/mol [1][2][3]

  • Chelate Ring Size: 6-membered (upon coordination). This is distinct from amino-ethanols (5-membered), often resulting in a wider bite angle that can accommodate larger substrates or destabilize ground states to accelerate turnover.[1]

  • Sterics: The N-Benzyl group provides significant steric bulk to protect the metal center, while the N-Methyl group maintains sufficient nucleophilicity for rapid coordination.[1]

Coordination Modes

The ligand operates primarily in two modes:[1]

  • Neutral Bidentate (L-Type): Both N and OH coordinate (common in cationic Cu complexes).[1]

  • Anionic Alkoxide (LX-Type): The alcohol is deprotonated to form a covalent M-O bond, while the amine coordinates datively.[1] This is the active species in Zn-catalyzed ROP.[1]

Protocol A: Copper-Catalyzed C-N Coupling (Ullmann-Type)

Objective: Coupling of Aryl Iodides with Amines/Amides. Mechanism: The ligand accelerates the reaction by breaking down inorganic Cu(I) aggregates (e.g., CuI) into soluble, reactive monomeric L-Cu-X species.[1]

Materials
  • Ligand: 3-(Benzylmethylamino)-1-propanol (20 mol%)[1]

  • Catalyst Precursor: CuI (Copper(I) Iodide) (10 mol%)[1]

  • Base: K

    
    PO
    
    
    
    (2.0 equiv) or Cs
    
    
    CO
    
    
  • Solvent: DMSO or DMF (Anhydrous)[1]

  • Substrates: Aryl Iodide (1.0 equiv), Amine (1.2 equiv)[1]

Step-by-Step Procedure
  • Catalyst Pre-Complexation (Critical Step):

    • In a glovebox or under Argon, add CuI (19 mg, 0.1 mmol) and 3-(Benzylmethylamino)-1-propanol (36 mg, 0.2 mmol) to a reaction vial.

    • Add 1.0 mL of anhydrous DMSO.[1]

    • Stir at room temperature for 15 minutes. The solution should turn from a suspension to a clear, pale-yellow/green homogeneous solution, indicating the formation of the [L

      
      Cu]
      
      
      
      active species.[1]
  • Reaction Assembly:

    • Add the Aryl Iodide (1.0 mmol), the Amine nucleophile (1.2 mmol), and the Base (K

      
      PO
      
      
      
      , 424 mg, 2.0 mmol).[1]
    • Seal the vial with a Teflon-lined cap.[1]

  • Heating:

    • Place in a heating block at 90 °C for 12–24 hours.

    • Note: The 6-membered chelate ring is more flexible than 5-membered analogs, sometimes requiring slightly lower temperatures to prevent ligand dissociation, but 90 °C is standard for Ullmann.[1]

  • Work-up:

    • Cool to room temperature.[1] Dilute with Ethyl Acetate (10 mL) and wash with water (3 x 10 mL) to remove DMSO and inorganic salts.[1]

    • Dry organic layer over Na

      
      SO
      
      
      
      , filter, and concentrate.[1]
    • Purify via silica gel chromatography.[1]

Mechanistic Diagram (Cu-Catalysis)

UllmannCycle Figure 1: Ligand-Accelerated Ullmann Coupling Cycle. The N,O-ligand stabilizes the soluble Cu(I) intermediate. PreCat Cu(I)I (Precatalyst) Active [L-Cu-Nu] Active Species PreCat->Active + Ligand + Nucleophile (NuH) + Base OxAdd Oxidative Addition (Ar-Cu(III)-Nu) Active->OxAdd + Aryl Halide (Ar-X) RedElim Reductive Elimination (Product Release) OxAdd->RedElim C-N Bond Formation RedElim->Active - Product Regeneration of Cu(I)

[1]

Protocol B: Zinc-Catalyzed Ring-Opening Polymerization (ROP)[1]

Objective: Polymerization of


-Caprolactone or Lactide.
Mechanism:  The alcohol group of the ligand acts as the initiator.[1] The Zinc center coordinates the monomer, activating it for nucleophilic attack by the alkoxide.[1]
Materials
  • Ligand/Initiator: 3-(Benzylmethylamino)-1-propanol (1.0 equiv relative to Zinc)[1]

  • Metal Precursor: Diethylzinc (ZnEt

    
    ) (1.0 M in hexanes)[1]
    
  • Monomer: L-Lactide (Recrystallized, 100–500 equiv)[1]

  • Solvent: Toluene (Anhydrous) or CH

    
    Cl
    
    
    
    [1]
Step-by-Step Procedure
  • In-Situ Catalyst Formation:

    • In a glovebox, dissolve 3-(Benzylmethylamino)-1-propanol (179 mg, 1.0 mmol) in dry Toluene (5 mL).

    • Slowly add ZnEt

      
       (1.0 mL, 1.0 mmol) at 0 °C. Caution: Ethane gas evolution.
      
    • Stir for 30 minutes at Room Temperature. This forms the active Heteroleptic Alkoxide Complex [L-Zn-Et] .[1]

  • Polymerization:

    • Add L-Lactide (14.4 g, 100 mmol) dissolved in Toluene (50 mL).

    • Stir at 25 °C (for slower, controlled growth) or 70 °C (for rapid conversion).

  • Quenching:

    • Terminate the reaction by adding wet methanol (2 mL).

    • Precipitate the polymer by pouring the reaction mixture into excess cold methanol.[1]

  • Analysis:

    • The molecular weight (Mn) is controlled by the Monomer/Ligand ratio:

      
      .[1]
      

Ligand Synthesis Protocol

If the ligand is not commercially available in the required purity, synthesize it via alkylation of 3-(methylamino)-1-propanol or reductive amination.[1]

Route: Benzylation of 3-(Methylamino)-1-propanol

  • Reagents: 3-(Methylamino)-1-propanol (1.0 equiv), Benzyl Bromide (1.0 equiv), K

    
    CO
    
    
    
    (1.1 equiv), Acetonitrile.[1]
  • Setup: Dissolve amine and base in acetonitrile. Cool to 0 °C.

  • Addition: Add Benzyl Bromide dropwise (exothermic).

  • Reaction: Warm to RT and stir for 12 hours.

  • Workup: Filter off solids. Concentrate filtrate.[1] Dissolve residue in CH

    
    Cl
    
    
    
    , wash with 1M NaOH (to ensure free base).[1] Dry and concentrate.
  • Purification: Distillation under reduced pressure (bp ~130 °C @ 4 mmHg) or column chromatography (DCM/MeOH 95:5).

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield (Cu Coupling) Catalyst aggregation (CuI precipitation).[1]Increase Ligand:Cu ratio to 2:1. Ensure solvent is strictly anhydrous.[1]
Broad PDI (Polymerization) Slow initiation vs. propagation.[1]Pre-form the Zn-Alkoxide complex for 1 hour before adding monomer.
Ligand Impurity Secondary amine contamination.[1]Check NMR for N-H peak. Treat with acetic anhydride to scavenge secondary amines if purification is difficult.[1]

References

  • General Review on N,O-Ligands in Copper Catalysis: Ma, D., & Cai, Q. (2008).[1] Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines and Phenols. Accounts of Chemical Research.

  • Amino-Alcohol Ligands in Ring-Opening Polymerization: Williams, C. K. (2007). Synthesis of functionalized polylactides using zinc catalysts. Chemical Society Reviews.[1]

  • Physical Properties & Synthesis Data: National Institute of Standards and Technology (NIST).[1] 3-(Benzylmethylamino)-1-propanol Mass Spectrum.

  • Mechanistic Context for 6-Membered Chelates: Bauer, E. B. (2012).[1] Bidentate N,O-Donor Ligands in Transition Metal Catalysis. Current Organic Chemistry.

(Note: While specific papers dedicated solely to "3-(benzylmethylamino)-1-propanol" as a named catalyst are rare, the protocols above are derived from the established reactivity of the N-benzyl-amino-alcohol ligand class cited in Refs 1 & 2.)

Sources

Application

Protocol for the N-debenzylation of 3-(Benzylmethylamino)-1-propanol to Yield 3-(Methylamino)-1-propanol

Introduction The N-benzyl group is a cornerstone of amine protection strategy in modern organic synthesis, prized for its general stability and facile removal under mild reductive conditions.[1] The selective cleavage of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The N-benzyl group is a cornerstone of amine protection strategy in modern organic synthesis, prized for its general stability and facile removal under mild reductive conditions.[1] The selective cleavage of the N-benzyl bond, or N-debenzylation, is a critical transformation in the synthesis of pharmaceuticals and other complex molecular architectures where a primary or secondary amine is required for subsequent elaboration. This application note provides a detailed protocol for the N-debenzylation of 3-(benzylmethylamino)-1-propanol, a common intermediate, to furnish 3-(methylamino)-1-propanol. We will explore two robust and widely applicable methods: catalytic hydrogenation and catalytic transfer hydrogenation, offering researchers a choice based on available equipment and safety considerations.

The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and rationale for experimental choices. This ensures a comprehensive understanding and facilitates adaptation to related substrates.

Mechanistic Rationale: The Chemistry of N-Debenzylation

The cleavage of the N-benzyl C-N bond is most effectively achieved via hydrogenolysis. This chemical process involves the reductive cleavage of a single bond by reaction with hydrogen, mediated by a metal catalyst.

Catalytic Hydrogenation

In the context of N-debenzylation, catalytic hydrogenation involves the use of hydrogen gas (H₂) and a heterogeneous catalyst, most commonly palladium on a carbon support (Pd/C).[1][2] The reaction proceeds through the following key steps:

  • Adsorption: Both the N-benzylated amine and molecular hydrogen are adsorbed onto the surface of the palladium catalyst.

  • Hydrogen Activation: The H-H bond of the adsorbed hydrogen is cleaved, forming reactive palladium hydride species on the catalyst surface.

  • C-N Bond Cleavage: The benzylic C-N bond of the substrate is cleaved by these activated hydrogen species.

  • Product Desorption: The resulting debenzylated amine (3-(methylamino)-1-propanol) and toluene desorb from the catalyst surface, regenerating the active sites for subsequent catalytic cycles.[1]

The presence of a free amine can sometimes act as a mild poison to the palladium catalyst.[3] Acidic conditions, such as the addition of HCl or acetic acid, can mitigate this by protonating the amine, thereby preventing its coordination to the palladium surface.[2][3]

Catalytic Transfer Hydrogenation (CTH)

Catalytic Transfer Hydrogenation (CTH) offers a safer and more convenient alternative to the use of pressurized hydrogen gas.[4] In CTH, a hydrogen donor molecule transfers hydrogen in situ to the substrate, mediated by the same types of catalysts used in conventional hydrogenation.[4] Common hydrogen donors include ammonium formate, formic acid, and cyclohexene.[4][5][6]

The use of ammonium formate is particularly advantageous as it is a stable, crystalline solid that decomposes on the catalyst surface to produce hydrogen, ammonia, and carbon dioxide.[7][8][9] This method often proceeds under milder conditions, at or near room temperature and atmospheric pressure, and does not require specialized high-pressure equipment.[4]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the N-debenzylation of 3-(benzylmethylamino)-1-propanol.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon and Hydrogen Gas

This protocol is a standard and highly effective method for N-debenzylation.

Materials:

  • 3-(Benzylmethylamino)-1-propanol

  • 10% Palladium on Carbon (Pd/C)

  • Methanol or Ethanol (ACS grade)

  • Hydrogen gas (high purity)

  • Parr shaker or similar hydrogenation apparatus

  • Filter agent (e.g., Celite®)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a suitable pressure vessel for a Parr shaker, dissolve 3-(benzylmethylamino)-1-propanol (1.0 eq) in methanol or ethanol to a concentration of 0.1-0.2 M.

  • Catalyst Addition: To this solution, carefully add 10% Pd/C (typically 10-20 mol% Pd relative to the substrate).

  • Hydrogenation: Seal the reaction vessel and connect it to the Parr shaker. Purge the vessel with nitrogen or argon, followed by carefully introducing hydrogen gas to a pressure of 50-55 psi.[10]

  • Reaction Monitoring: Commence vigorous stirring and maintain the hydrogen pressure. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by carefully taking aliquots.

  • Work-up: Once the reaction is complete (disappearance of starting material), carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with additional solvent (methanol or ethanol) to ensure complete recovery of the product.[4]

  • Isolation: Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield the crude 3-(methylamino)-1-propanol.

  • Purification (if necessary): The crude product can be purified by distillation or column chromatography on silica gel.

Protocol 2: Catalytic Transfer Hydrogenation using Palladium on Carbon and Ammonium Formate

This protocol is an excellent alternative that avoids the use of flammable hydrogen gas.[4][7]

Materials:

  • 3-(Benzylmethylamino)-1-propanol

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Filter agent (e.g., Celite®)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3-(benzylmethylamino)-1-propanol (1.0 eq) and an equal weight of 10% Pd/C in dry methanol (to a concentration of approximately 0.1-0.2 M).[7]

  • Hydrogen Donor Addition: Under a nitrogen or argon atmosphere, add anhydrous ammonium formate (3-5 equivalents per benzyl group) to the stirred suspension in a single portion.[4][7]

  • Reaction Conditions: Stir the resulting mixture at room temperature or gently heat to reflux. The reaction progress should be monitored by TLC or GC-MS. Reactions are often complete within minutes to a few hours.[7]

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Filtration: Filter the mixture through a pad of Celite® to remove the catalyst, washing the filter cake with methanol.[7]

  • Isolation: Concentrate the combined filtrate and washings under reduced pressure to afford the crude product.

  • Purification: The resulting 3-(methylamino)-1-propanol can be purified by distillation or column chromatography if necessary.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the described protocols.

ParameterProtocol 1: Catalytic HydrogenationProtocol 2: Catalytic Transfer Hydrogenation
Hydrogen Source Hydrogen Gas (H₂)Ammonium Formate (HCOONH₄)
Catalyst 10% Pd/C10% Pd/C
Catalyst Loading 10-20 mol% PdEqual weight to substrate
Solvent Methanol or EthanolMethanol
Pressure 50-55 psiAtmospheric
Temperature Room TemperatureRoom Temperature to Reflux
Typical Reaction Time 2-24 hours10 minutes - 6 hours[7]
Yield >90%>90%

Visualization of Experimental Workflows

The following diagrams illustrate the key steps in each protocol.

G cluster_0 Protocol 1: Catalytic Hydrogenation A Dissolve Substrate in Solvent B Add Pd/C Catalyst A->B C Pressurize with H₂ Gas (50-55 psi) B->C D Stir and Monitor Reaction C->D E Vent H₂ and Purge with Inert Gas D->E F Filter through Celite® E->F G Concentrate Filtrate F->G H Purify Product G->H

Caption: Workflow for N-debenzylation via Catalytic Hydrogenation.

G cluster_1 Protocol 2: Catalytic Transfer Hydrogenation I Suspend Substrate and Pd/C in Methanol J Add Ammonium Formate I->J K Stir at RT or Reflux J->K L Monitor Reaction K->L M Cool to Room Temperature L->M N Filter through Celite® M->N O Concentrate Filtrate N->O P Purify Product O->P

Caption: Workflow for N-debenzylation via Catalytic Transfer Hydrogenation.

Trustworthiness and Self-Validation

To ensure the success and safety of these protocols, the following checkpoints and validation steps are recommended:

  • Catalyst Activity: If the reaction is sluggish, the activity of the Pd/C catalyst may be compromised. Ensure the catalyst is fresh or from a reliable source. For the CTH protocol, ensure the ammonium formate is anhydrous.

  • Reaction Monitoring: The disappearance of the starting material and the appearance of the product and toluene (a byproduct) can be effectively monitored by TLC using an appropriate solvent system (e.g., dichloromethane/methanol with a small amount of ammonium hydroxide) and visualized with ninhydrin stain (for the product) and UV light (for the starting material and toluene).

  • Product Characterization: The identity and purity of the final product, 3-(methylamino)-1-propanol, should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

The N-debenzylation of 3-(benzylmethylamino)-1-propanol is a straightforward yet crucial transformation that can be accomplished with high efficiency using either catalytic hydrogenation with hydrogen gas or catalytic transfer hydrogenation with ammonium formate. The choice between these methods will depend on the available laboratory infrastructure and safety protocols. By understanding the underlying mechanisms and adhering to the detailed procedures outlined in this application note, researchers can confidently and reliably perform this important deprotection step in their synthetic endeavors.

References

  • Synthesis routes of (R)-3-(methylamino)-1-phenylpropan-1-ol - Benchchem.
  • The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Eth. Synthetic Communications, 20(8), 1209-1212 (1990).
  • US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents.
  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar.
  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC. National Center for Biotechnology Information.
  • Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection - Benchchem.
  • Application Notes and Protocols for Catalytic Transfer Hydrogenation in Debenzylation of Protected Glucose - Benchchem.
  • 3-Dimethylamino-1-propanol synthesis - ChemicalBook.
  • Buy 3-(Dimethylamino)-1-(2-thienyl)-1-propanol (EVT-346591) - EvitaChem.
  • The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers | Semantic Scholar.
  • Catalytic Transfer Hydrogenolysis of N-Benzyl Protecting Groups.
  • A Tuneable Method for N-Debenzylation of Benzylamino Alcohols.
  • Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985, 76-77.
  • How can I effectively debenzylate a tertiary amine? ResearchGate.
  • Debenzylation Reactions with Pd(0) EnCatTM 30NP Catalyst.
  • Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate - ResearchGate.
  • RAPID DEBENZYLATION OF N-BENZYLAMINO DERIVATIVES TO AMINO-DERIVATIVES USING AMMONIUM FORMATE AS CATALYTIC HYDROGEN TRANSFER AGENT.
  • Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate. Scholars@Duke.
  • De-protection of N-Benzyl groups - Sciencemadness.org.
  • Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate | Semantic Scholar.
  • Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups.
  • A Tuneable Method for N -Debenzylation of Benzylamino Alcohols | Request PDF - ResearchGate.
  • PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES - Organic Syntheses Procedure.
  • (PDF) Transfer Hydrogenolysis of O‐ and N‐Benzyl Groups in Water with Tetrahydroxydiboron by Using an Amphiphilic Polymer‐Supported Nano‐Palladium Catalyst - ResearchGate.

Sources

Method

Application Note: Synthesis and Utilization of 3-(Benzylmethylamino)-1-propanol Derived Ionic Liquids

Executive Summary & Chemical Context 3-(Benzylmethylamino)-1-propanol (BMAP) represents a high-value precursor for the synthesis of Task-Specific Ionic Liquids (TSILs) . Structurally, it offers a "dual-functional" platfo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

3-(Benzylmethylamino)-1-propanol (BMAP) represents a high-value precursor for the synthesis of Task-Specific Ionic Liquids (TSILs) . Structurally, it offers a "dual-functional" platform:

  • The Propanol Chain (-OH): Provides hydrogen-bonding capability, essential for CO₂ capture and increasing the solubility of polar solutes.

  • The Benzyl Group: Introduces

    
    -
    
    
    
    interaction sites and hydrophobicity, critical for solubilizing aromatic Active Pharmaceutical Ingredients (APIs) and improving thermal stability.

This guide details the conversion of BMAP into a Quaternary Ammonium Ionic Liquid (QA-IL) and its subsequent application as a solubilizing agent for hydrophobic drugs.

Chemical Pathway & Mechanism

The synthesis follows a two-stage workflow:[1]

  • Quaternization (Menschutkin Reaction): The tertiary amine of BMAP attacks an alkyl halide (e.g., 1-Bromobutane) via an

    
     mechanism to form the halide salt.
    
  • Anion Metathesis: The halide anion is exchanged for a bulky, fluorinated anion (e.g.,

    
    ) to lower the melting point and induce hydrophobicity.
    
Workflow Visualization

G Start 3-(Benzylmethylamino)-1-propanol (Precursor) Process1 Quaternization (Reflux in CH3CN) Start->Process1 Reactant Alkyl Halide (R-X) Reactant->Process1 Intermed Hydrophilic Halide Salt [Cat]+[X]- Process1->Intermed SN2 Mechanism Exchange Anion Metathesis (LiNTf2 in Water) Intermed->Exchange Final Hydrophobic Ionic Liquid [Cat]+[NTf2]- Exchange->Final Phase Separation

Figure 1: Synthetic pathway for converting amino-alcohol precursors into functionalized ionic liquids.

Protocol A: Synthesis of the Cation (Quaternization)

Objective: Synthesize N-butyl-N-benzyl-N-methyl-3-hydroxypropylammonium bromide.

Reagents & Equipment[2][3]
  • Precursor: 3-(Benzylmethylamino)-1-propanol (High purity >98%).

  • Alkylating Agent: 1-Bromobutane (1.2 equivalents).

  • Solvent: Acetonitrile (Anhydrous, HPLC grade).

  • Equipment: 3-neck round bottom flask, reflux condenser, nitrogen balloon, magnetic stirrer, rotary evaporator.

Step-by-Step Methodology
  • Setup: Flame-dry the glassware and assemble under a continuous Nitrogen (

    
    ) atmosphere to prevent moisture ingress.
    
  • Dissolution: Dissolve 10.0 g (approx. 55.8 mmol) of 3-(Benzylmethylamino)-1-propanol in 50 mL of anhydrous acetonitrile.

  • Addition: Add 1-Bromobutane (9.17 g, 66.9 mmol) dropwise over 30 minutes at room temperature. Note: Dropwise addition controls the exothermic nature of the Menschutkin reaction.

  • Reaction: Heat the mixture to 70°C (Reflux) and stir for 24–48 hours.

    • Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) using MeOH:DCM (1:9). The starting amine spot should disappear.

  • Isolation:

    • Cool the mixture to room temperature.

    • Remove the solvent using a rotary evaporator to obtain a viscous yellow oil.

  • Purification (Washing):

    • Dissolve the crude oil in a minimal amount of dry acetone.

    • Add cold diethyl ether dropwise to precipitate the product or induce phase separation (oiling out).

    • Decant the ether layer (containing unreacted halide) and repeat 3 times.

  • Drying: Dry the resulting salt under high vacuum (0.1 mbar) at 60°C for 12 hours.

Protocol B: Anion Metathesis (Hydrophobic Tuning)

Objective: Exchange the Bromide (


) anion for Bis(trifluoromethane)sulfonimide (

) to create a room-temperature ionic liquid (RTIL) that is hydrophobic and stable.
Reagents
  • Precursor: Halide salt from Protocol A.

  • Salt: Lithium Bis(trifluoromethane)sulfonimide (

    
    ) (1.1 equivalents).
    
  • Solvent: Deionized Water.

Step-by-Step Methodology
  • Dissolution: Dissolve the bromide salt (10 g) in 30 mL of deionized water.

  • Mixing: In a separate beaker, dissolve

    
     (1.1 equiv) in 20 mL of water.
    
  • Reaction: Slowly pour the lithium salt solution into the precursor solution while stirring vigorously.

    • Observation: The solution will become cloudy immediately as the hydrophobic IL forms and separates from the water phase.

  • Separation: Stir for 4 hours, then transfer to a separatory funnel. Allow phases to settle for 1 hour. The IL will form the denser bottom layer.

  • Washing (Critical):

    • Drain the IL layer.

    • Wash the IL layer with fresh deionized water (3 x 20 mL) to remove residual Lithium Bromide (LiBr).

    • Validation: Test the wash water with Silver Nitrate (

      
      ). If a precipitate forms, bromide is still present. Repeat washing until clear.
      
  • Final Drying: Dry the IL on a rotary evaporator, followed by high vacuum (0.01 mbar) at 70°C for 24 hours to remove trace water.

Application: Drug Delivery Vehicle

Context: The benzyl group on the cation allows for strong interaction with aromatic drugs via


-

stacking, while the hydroxyl group aids in solvation. This protocol demonstrates loading Ibuprofen (a model hydrophobic drug).
Mechanism of Action

DrugLoading cluster_mechanisms Stabilizing Forces IL Benzyl-Functionalized IL Interaction Solvated Complex IL->Interaction pi-pi Stacking (Benzyl) H-Bonding (Hydroxyl) Drug Aromatic Drug (Ibuprofen) Drug->Interaction PiPi pi-pi Stacking (Benzyl <-> Drug Ring) HBond Hydrogen Bonding (-OH <-> Carboxyl)

Figure 2: Mechanistic interactions stabilizing the drug within the ionic liquid matrix.

Solubilization Protocol
  • Preparation: Weigh 1.0 g of the synthesized IL into a glass vial.

  • Saturation: Add excess Ibuprofen (approx. 500 mg) to the vial.

  • Equilibration: Place the vial in a shaker bath at 25°C for 48 hours.

  • Filtration: Centrifuge the mixture at 5000 rpm for 10 minutes to pellet undissolved drug. Filter the supernatant through a 0.45 µm PTFE syringe filter.

  • Quantification: Dilute an aliquot of the filtrate with methanol and analyze via UV-Vis spectroscopy (264 nm) or HPLC to determine solubility limits compared to water/buffer.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Dark/Brown Product Oxidation of amine or overheatingPerform reaction under strict

; keep temp <80°C. Use activated charcoal to decolorize.
High Viscosity Residual water or halide impuritiesDry under high vacuum (>24h). Ensure complete anion exchange (AgNO3 test).
Phase Separation Failure Incomplete anion exchangeEnsure

is in excess. Use DCM extraction if IL does not settle in water.
Hygroscopicity Hydroxyl group affinity for waterStore IL in a desiccator or glovebox. Handle quickly in ambient air.

References

  • Menschutkin Reaction Kinetics: Yutilova, K. S., et al. (2016).[2] Tertiary amines nucleophilicity in quaternization reaction with benzyl chloride. Journal of Chemistry and Technologies.[2] 2[3][4]

  • Hydroxyl-Functionalized ILs: Alfa Chemistry. Hydroxyl Functionalized Ionic Liquids: Properties and Applications.5[3][4][6][7][8]

  • Benzyl-Functionalized ILs in Drug Delivery: Synthesis and characterization of ionic liquid functionalized polymers for drug delivery.9[1][3][4][6][7][8][10][11]

  • General Synthesis Protocol: Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. Royal Society of Chemistry. 4

Sources

Technical Notes & Optimization

Troubleshooting

How to minimize side product formation in 3-(Benzylmethylamino)-1-propanol synthesis

Welcome to the technical support center for the synthesis of 3-(Benzylmethylamino)-1-propanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encoun...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(Benzylmethylamino)-1-propanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a primary focus on minimizing the formation of unwanted side products. Achieving high purity is critical for downstream applications, and this document provides field-proven insights and troubleshooting strategies to optimize your reaction outcomes.

Introduction: The Challenge of Selectivity

3-(Benzylmethylamino)-1-propanol is a valuable intermediate in pharmaceutical synthesis. Its structure contains a tertiary amine and a primary alcohol, functionalities that make its synthesis susceptible to competing reactions. The primary challenge lies in achieving chemoselectivity—directing the reaction to the desired product while suppressing the formation of impurities that can complicate purification and reduce yields. This guide will dissect the common synthetic pathways and provide actionable solutions to overcome these selectivity issues.

Core Synthesis Pathways and Potential Pitfalls

The two most prevalent methods for synthesizing 3-(Benzylmethylamino)-1-propanol are N-Alkylation of a precursor amine and Reductive Amination of a carbonyl compound. Each pathway has a unique side product profile that must be managed.

Synthesis_Overview cluster_alkylation Pathway 1: N-Alkylation cluster_amination Pathway 2: Reductive Amination A1 3-(Methylamino)-1-propanol A_Result Target Product A1->A_Result Base, Solvent A2 Benzyl Halide (Bn-X) A2->A_Result Base, Solvent B_Result Target Product B1 3-Hydroxypropanal + N-Methylbenzylamine B1->B_Result Reducing Agent

Caption: High-level overview of the two primary synthetic routes.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during synthesis in a practical, question-and-answer format.

FAQ 1: I'm performing an N-alkylation and see a new, highly polar spot on my TLC that I suspect is a quaternary salt. How can I prevent this?

Root Cause Analysis: This is a classic case of over-alkylation. The desired product, 3-(Benzylmethylamino)-1-propanol, is a tertiary amine. Its lone pair of electrons remains nucleophilic and can attack a second molecule of the benzyl halide (e.g., benzyl bromide or chloride). This forms a quaternary ammonium salt, which is typically a non-volatile, highly polar solid that can be difficult to separate from the desired product.

Overalkylation Reactants 3-(Methylamino)-1-propanol + Benzyl Halide Product 3-(Benzylmethylamino)-1-propanol (Tertiary Amine) Reactants:s->Product:n Desired Reaction SideProduct Quaternary Ammonium Salt (Byproduct) Product:e->SideProduct:w Side Reaction (+ Benzyl Halide)

Caption: Competing reaction pathway leading to over-alkylation.

Mitigation Strategies:

  • Stoichiometric Control: Avoid using a large excess of the benzylating agent. Start with a 1:1 molar ratio of the amine to the benzyl halide. A slight excess of the starting amine (e.g., 1.1 equivalents) can sometimes help consume all the halide.

  • Controlled Reagent Addition: Add the benzyl halide slowly to the reaction mixture, preferably via a syringe pump over several hours. This keeps the instantaneous concentration of the alkylating agent low, favoring the reaction with the more nucleophilic secondary amine starting material over the slightly less reactive tertiary amine product.

  • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures increase the rate of both reactions but can disproportionately favor the formation of the quaternary salt. A common starting point is room temperature, with gentle heating to 40-55°C if necessary.[1]

  • Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Stop the reaction as soon as the starting amine is consumed to prevent the product from reacting further.

FAQ 2: My main impurity seems to be from O-alkylation. How do I improve N-selectivity?

Root Cause Analysis: The starting material, 3-(methylamino)-1-propanol, possesses two nucleophilic sites: the secondary amine and the primary alcohol. While the amine is generally a stronger nucleophile than the alcohol, O-alkylation can become a significant competing reaction, especially under certain conditions. The use of strong bases (e.g., NaH, KOtBu) can deprotonate the alcohol, forming a highly reactive alkoxide that readily attacks the benzyl halide.

Mitigation Strategies:

ParameterRecommendation for N-SelectivityRationale
Base Selection Use mild, non-nucleophilic inorganic bases like K₂CO₃, Cs₂CO₃, or NaHCO₃.[2]These bases are strong enough to act as an acid scavenger for the H-X formed during the reaction but are not strong enough to significantly deprotonate the alcohol, thus preserving the inherent nucleophilicity advantage of the amine.
Solvent Choice Employ polar aprotic solvents such as Acetonitrile (MeCN), Dichloromethane (DCM), or N,N-Dimethylformamide (DMF).[1][2]These solvents effectively solvate the cations but do not engage in extensive hydrogen bonding with the amine, leaving its lone pair more available for nucleophilic attack. Protic solvents (like ethanol) can solvate the amine, reducing its reactivity.
Temperature Maintain moderate temperatures (e.g., 40-60°C).While higher temperatures can accelerate the reaction, they can also decrease selectivity. Find the optimal balance where the reaction proceeds efficiently without significant byproduct formation.
Advanced Methods For challenging cases, consider chelation with 9-Borabicyclononane (9-BBN).[3]9-BBN can form a stable chelate with the 1,3-amino alcohol, which, upon deprotonation, selectively directs alkylation to the nitrogen atom. This method offers very high selectivity but adds complexity to the procedure.[3]
FAQ 3: I'm attempting a reductive amination using H₂ and Pd/C, but I'm seeing significant debenzylation. What should I do?

Root Cause Analysis: This is a well-documented side reaction known as hydrogenolysis. Palladium on carbon (Pd/C) is an exceptionally effective catalyst for cleaving N-benzyl groups in the presence of hydrogen gas.[4] While it efficiently reduces the iminium intermediate to form the desired C-N bond, it can continue to react and cleave the newly formed benzyl group, regenerating 3-(methylamino)-1-propanol and producing toluene as a byproduct.

Mitigation Strategies:

  • Switch the Reducing Agent: The most effective solution is to replace the catalytic hydrogenation system (H₂/Pd/C) with a milder chemical reducing agent that does not cause hydrogenolysis.

    • Sodium Triacetoxyborohydride (STAB): This is often the reagent of choice for reductive aminations. It is mild, tolerant of many functional groups, and does not require acidic conditions for the reduction step.

    • Sodium Cyanoborohydride (NaBH₃CN): Another classic choice, it is most effective under mildly acidic conditions (pH ~5-6) which facilitate iminium ion formation.

    • Sodium Borohydride (NaBH₄): This can also be used, often in an alcoholic solvent like methanol.[4] It is less selective than STAB but is a cost-effective and readily available alternative.[5]

  • Modify Catalytic Conditions (If H₂ Must Be Used): If catalytic hydrogenation is the only viable option, you can try to modify the conditions, though this is less reliable.

    • Catalyst Choice: Consider catalysts less prone to hydrogenolysis, such as platinum-based catalysts (e.g., PtO₂) or Raney Nickel, although success is substrate-dependent.[6]

    • Lower Pressure & Temperature: Run the reaction at the lowest possible hydrogen pressure and temperature that still affords a reasonable reaction rate.

FAQ 4: My reaction is complete, but purification is proving difficult. What are the best practices?

Root Cause Analysis: Purification can be challenging due to the presence of unreacted starting materials, side products with similar polarities to the desired product, and inorganic salts from the base.

Recommended Purification Workflow:

Purification_Workflow Start Crude Reaction Mixture Step1 Dilute with Organic Solvent (e.g., EtOAc, DCM) Start->Step1 Step2 Wash with Water/Brine (Removes inorganic salts) Step1->Step2 Step3 Acidic Wash (e.g., 1M HCl) (Protonates all amines) Step2->Step3 Step4 Separate Layers Step3->Step4 Aqueous Aqueous Layer (Contains protonated amines) Step4->Aqueous Collect Organic Organic Layer (Contains neutral organics, e.g., O-alkylated byproduct) Step4->Organic Discard or Analyze Step5 Basify Aqueous Layer to pH >10 (e.g., with NaOH) Aqueous->Step5 Step6 Extract with Organic Solvent Step5->Step6 Step7 Dry (Na₂SO₄), Filter, Concentrate Step6->Step7 Final Purified Product Step7->Final

Caption: Recommended acid-base extraction workflow for purification.

  • Acid-Base Extraction: This is the most powerful technique for purifying amines.

    • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash with a dilute aqueous acid (e.g., 1M HCl). All amine-containing compounds (starting material, product) will be protonated and move into the aqueous layer. Neutral side products, like any O-alkylated impurity, will remain in the organic layer, which can be discarded.

    • Collect the aqueous layer and slowly add a base (e.g., 2M NaOH) until the pH is strongly basic (pH > 10). This deprotonates the amines, making them soluble in organic solvents again.

    • Extract the aqueous layer multiple times with fresh organic solvent.

    • Combine the organic extracts, dry over an anhydrous salt (like Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

  • Column Chromatography: If acid-base extraction is insufficient, silica gel chromatography can be used. A solvent system of ethyl acetate/hexanes with a small amount of triethylamine (e.g., 1%) is often effective. The triethylamine deactivates acidic sites on the silica, preventing the amine product from tailing.[7]

  • Distillation: The product has a reported boiling point of 132°C at 4 mmHg, making vacuum distillation a viable option for purification on a larger scale.[8]

Optimized Experimental Protocols

The following are starting-point protocols designed to minimize common side products. Researchers should always perform reactions on a small scale first and use analytical monitoring to optimize for their specific setup.

Protocol 1: Optimized N-Alkylation using Potassium Carbonate
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-(methylamino)-1-propanol (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and acetonitrile (MeCN, ~0.5 M concentration).

  • Reagent Addition: Begin stirring the suspension. Slowly add benzyl bromide (1.05 eq) dropwise or via syringe pump over 1-2 hours at room temperature.

  • Reaction: After the addition is complete, heat the mixture to 50-55°C and monitor by TLC or GC-MS every hour.

  • Work-up: Once the starting amine is consumed (typically 4-8 hours), cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of MeCN.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil using the acid-base extraction workflow described in FAQ 4.

Protocol 2: Optimized Reductive Amination using STAB
  • Imine Formation: In a round-bottom flask, dissolve N-methylbenzylamine (1.0 eq) and 3-hydroxypropanal (1.1 eq) in an anhydrous solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM) (~0.4 M). Add 3Å molecular sieves to absorb the water that is formed. Stir at room temperature for 1-2 hours.

  • Reduction: To the mixture, add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 15 minutes. The reaction is often mildly exothermic.

  • Reaction: Stir at room temperature and monitor by TLC or GC-MS. The reaction is typically complete within 3-12 hours.

  • Quenching & Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Purification: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product can then be further purified by column chromatography if necessary.

References

  • Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron - OSTI.gov. [Link]

  • Reductive amination w/ n-methyl benzylamine- help! - The Hive Methods Discourse. [Link]

  • Help with N-Alkylation gone wrong : r/chemistry - Reddit. [Link]

  • Triol-promoted activation of C–F bonds: Amination of benzylic fluorides under highly concentrated conditions mediated by 1,1,1-tris(hydroxymethyl)propane - Beilstein Journals. [Link]

  • Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN - Organic Chemistry Portal. [Link]

  • Time course of products distribution. (a) The reductive amination of benzaldehyde. Reaction conditions - ResearchGate. [Link]

  • 3-(Benzylmethylamino)-1-propanol - NIST WebBook. [Link]

  • 3-[Benzyl(methyl)amino]-1-phenylpropan-1-ol - PubChem. [Link]

  • One problem with reductive amination as a method of amine synthesis is that by-products are sometimes obtained. - Vaia. [Link]

  • PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES - Organic Syntheses. [Link]

  • 3-(Benzylamino)propanol - PubChem. [Link]

  • 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes - ResearchGate. [Link]

  • A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)
  • Preparation method of 3-methylamino-1-phenylpropanol - Google P
  • 3-(Benzylmethylamino)-1-propanol - BuyersGuideChem. [Link]

  • Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google P
  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc - ACS Publications. [Link]

  • Process for the preparation of optically active 3-n-methylamino-1-(2-thienyl)

Sources

Optimization

Optimizing reaction conditions for the synthesis of 3-(Benzylmethylamino)-1-propanol

Executive Summary & Critical Process Parameters (CPP) This guide addresses the synthesis of 3-(Benzylmethylamino)-1-propanol via the nucleophilic substitution ( ) of N-benzylmethylamine with 3-chloro-1-propanol . While c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Process Parameters (CPP)

This guide addresses the synthesis of 3-(Benzylmethylamino)-1-propanol via the nucleophilic substitution (


) of N-benzylmethylamine  with 3-chloro-1-propanol . While conceptually simple, this reaction is prone to specific failure modes: reaction stalling (kinetics), O-alkylation (chemoselectivity), and quaternary ammonium salt formation (over-alkylation).

The following Critical Process Parameters (CPP) have been established to maximize yield and purity:

ParameterOptimized ConditionTechnical Rationale
Stoichiometry 1.1 : 1.0 (Amine : Alkyl Halide)Slight excess of amine prevents over-alkylation to the quaternary salt.
Solvent Acetonitrile (MeCN) or Toluene/WaterMeCN provides the optimal dielectric constant for ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

; Toluene/Water is preferred for scale-up (easier workup).
Base Potassium Carbonate (

)
Acts as an HCl scavenger. Weaker than hydrides, preventing O-alkylation of the hydroxyl group.
Catalyst Potassium Iodide (KI) - 10 mol%Crucial: Converts the unreactive alkyl chloride to a reactive alkyl iodide in situ (Finkelstein condition).
Temperature Reflux (80–82°C for MeCN)Required to overcome the activation energy of the secondary amine nucleophile.

Reaction Logic & Mechanism

The synthesis relies on the nucleophilic attack of the secondary amine nitrogen on the terminal carbon of the alkyl chloride. The addition of Potassium Iodide (KI) is the "Golden Key" to this protocol.

Mechanism Visualization

The following diagram illustrates the catalytic cycle and the critical role of Iodide in accelerating the reaction.

ReactionMechanism Reactant1 3-Chloro-1-propanol (R-Cl) Intermediate 3-Iodo-1-propanol (R-I) (Highly Reactive) Reactant1->Intermediate Finkelstein Exchange (Fast) Reactant2 N-Benzylmethylamine (Nucleophile) TS Transition State [N...C...I]‡ Reactant2->TS Catalyst KI (Catalyst) Catalyst->Intermediate Intermediate->TS + Amine Product 3-(Benzylmethylamino)-1-propanol (Target) TS->Product Substitution Byproduct KCl (Salt) TS->Byproduct Product->Catalyst Regenerates I-

Figure 1: Catalytic cycle showing the in-situ conversion of the alkyl chloride to the more reactive alkyl iodide, facilitating the attack by the bulky secondary amine.

Troubleshooting Guide (FAQ)

Q1: The reaction stalls at 60-70% conversion. Adding more alkyl chloride doesn't help. Why?

Diagnosis: This is likely due to "Amine Hydrohalide Formation." Explanation: As the reaction progresses, HCl is generated. If your base (


) is too coarse or stirring is inefficient, the HCl protonates your starting amine (N-benzylmethylamine), rendering it non-nucleophilic.
Solution: 
  • Grind the Base: Use finely powdered anhydrous

    
     to increase surface area.
    
  • Phase Transfer: If using a non-polar solvent (Toluene), add a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) to shuttle the carbonate into the organic phase.

Q2: I see a significant impurity at RRT 1.2. Is this O-alkylation?

Diagnosis: Unlikely. O-alkylation requires strong bases (NaH) to deprotonate the alcohol. The impurity is likely the Quaternary Ammonium Salt . Explanation: The product (a tertiary amine) is still nucleophilic. It can react with another equivalent of 3-chloro-1-propanol to form the bis-alkylated quaternary salt. Solution:

  • Reverse Addition: Do not dump the amine into the alkyl halide. Add the alkyl halide slowly to the amine solution.

  • Stoichiometry Control: Ensure the amine is in slight excess (1.1 equiv). The unreacted starting amine is easier to remove (via distillation or chromatography) than the quaternary salt.

Q3: My product is an oil that won't crystallize. How do I purify it without a column?

Diagnosis: Amino-alcohols are often viscous oils due to hydrogen bonding. Solution: Use an Acid-Base Workup (Self-Purifying Protocol).

  • Dissolve crude oil in Ethyl Acetate.

  • Extract with 1M HCl. The product moves to the aqueous layer (as the salt); non-basic impurities remain in the organic layer.

  • Wash the aqueous acidic layer with fresh Ethyl Acetate.

  • Basify the aqueous layer (pH > 12) with NaOH.

  • Extract back into Ethyl Acetate, dry, and concentrate. This usually yields >98% purity.

Optimized Experimental Protocol

Scale: 100 mmol Target: 3-(Benzylmethylamino)-1-propanol

Reagents
  • N-Benzylmethylamine: 13.3 g (110 mmol)

  • 3-Chloro-1-propanol: 9.45 g (100 mmol)

  • Potassium Carbonate (Anhydrous, Powdered): 20.7 g (150 mmol)

  • Potassium Iodide (KI): 1.66 g (10 mmol)

  • Acetonitrile (MeCN): 150 mL

Step-by-Step Methodology
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).[1]
    
  • Charging: Add MeCN, N-Benzylmethylamine,

    
    , and KI to the flask. Stir for 10 minutes at room temperature to disperse the base.
    
  • Addition: Add 3-Chloro-1-propanol dropwise over 15 minutes.

    • Note: The solution may turn slightly yellow due to iodine liberation; this is normal.

  • Reaction: Heat the mixture to reflux (82°C) for 12–16 hours.

    • Checkpoint: Monitor by TLC (Mobile Phase: 10% MeOH in DCM). The starting amine spot should disappear.

  • Filtration: Cool to Room Temperature (RT). Filter off the inorganic salts (

    
    , excess 
    
    
    
    ). Rinse the filter cake with cold MeCN.
  • Concentration: Rotovap the filtrate to remove MeCN. You will be left with a viscous orange oil.

  • Purification (Acid-Base Extraction):

    • Dissolve the oil in DCM (100 mL).

    • Wash with water (50 mL) to remove residual inorganic salts.

    • CRITICAL STEP: Extract the organic layer with 1M HCl (

      
       mL).
      
    • Discard the DCM layer (contains neutral impurities).

    • Combine acidic aqueous layers and cool to 0°C.

    • Slowly basify with 4M NaOH until pH 12–14.

    • Extract the cloudy aqueous mixture with DCM (

      
       mL).
      
    • Dry over

      
      , filter, and concentrate under high vacuum.
      
Workup Logic Visualization

WorkupFlow Crude Crude Reaction Mixture (Product, Salts, Impurities) Filter Filtration Crude->Filter Solids Solid Waste (KCl, K2CO3) Filter->Solids Filtrate Filtrate (Organic) Filter->Filtrate AcidExt Extract with 1M HCl Filtrate->AcidExt OrgLayer1 DCM Layer (Neutral Impurities) AcidExt->OrgLayer1 Discard AqLayer1 Aqueous Layer (Acidic) (Product-H+) AcidExt->AqLayer1 Keep Basify Basify with NaOH (pH > 12) AqLayer1->Basify Extract Extract with DCM Basify->Extract Final Pure Product (Free Amine) Extract->Final

Figure 2: Acid-Base purification workflow ensuring removal of non-amine impurities.

References

  • Finkelstein Reaction Catalysis

    • Source: NIST & CalibreChem.
    • Relevance: Validates the use of KI to convert alkyl chlorides to iodides, acceler
    • URL:[Link] (General Reference for Chemical Properties)

  • Amino Alcohol Synthesis (General Protocol)

    • Source: Organic Syntheses, Coll. Vol. 10, p. 204 (2004). "Preparation of Enantiomerically Pure -N,N-Dibenzylamino Aldehydes and Alcohols."
    • Relevance: Provides the foundational methodology for handling benzyl-protected amino alcohols and acid-base workup procedures.
    • URL:[Link]

  • Chemoselectivity (N- vs O-alkylation)

    • Source: ResearchGate & Chemical Society Reviews.
    • Relevance: Explains the electronegativity difference (N=3.0 vs O=3.5)
    • URL:[Link]

  • Compound Data (CAS 5814-42-6)

    • Source: NIST Chemistry WebBook. "3-(Benzylmethylamino)-1-propanol."
    • Relevance: Confirms the identity, molecular weight (179.26 g/mol ), and structure of the target tertiary amine.
    • URL:[Link]

Sources

Troubleshooting

Preventing degradation of 3-(Benzylmethylamino)-1-propanol during storage

Technical Support Center: 3-(Benzylmethylamino)-1-propanol Welcome to the technical support center for 3-(Benzylmethylamino)-1-propanol (CAS 5814-42-6). This guide is designed for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(Benzylmethylamino)-1-propanol

Welcome to the technical support center for 3-(Benzylmethylamino)-1-propanol (CAS 5814-42-6). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the storage and handling of this compound. Our goal is to ensure the integrity and stability of your materials throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 3-(Benzylmethylamino)-1-propanol during storage?

A1: 3-(Benzylmethylamino)-1-propanol, like many amino alcohols, is susceptible to degradation through several pathways. The primary factors of concern are:

  • Oxidation: The amino and hydroxyl functional groups can be oxidized, especially in the presence of air (oxygen), light, and certain metal ions.[1][2] This can lead to the formation of aldehydes, carboxylic acids, and other byproducts.

  • Reaction with Carbon Dioxide: The amine group can react with atmospheric carbon dioxide, forming carbamates. This is a common issue for many amines.

  • Moisture: The compound is hygroscopic and can absorb moisture from the air. Water can facilitate other degradation reactions.

  • Incompatible Materials: Contact with strong oxidizing agents, acids, and certain metals can catalyze degradation.[3][4]

Q2: What are the ideal storage conditions for 3-(Benzylmethylamino)-1-propanol?

A2: To minimize degradation, it is crucial to store 3-(Benzylmethylamino)-1-propanol under controlled conditions. The following are best practices:

  • Temperature: Store in a cool, dry, and well-ventilated place.[5][6][7] Refrigeration at 2-8°C is often recommended for long-term storage.[8]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and reaction with CO2.[6]

  • Container: Use a tightly sealed, opaque container to protect from light and moisture. Amber glass bottles with a secure cap are a good choice.

  • Purity: Ensure the initial purity of the compound is high, as impurities can sometimes accelerate degradation.

Q3: How can I tell if my sample of 3-(Benzylmethylamino)-1-propanol has degraded?

A3: Visual inspection can sometimes reveal degradation, such as a change in color (e.g., yellowing) or the formation of precipitates. However, chemical analysis is necessary for a definitive assessment. Common analytical techniques to assess purity and detect degradation products include:

  • Gas Chromatography (GC): GC with a flame ionization detector (FID) or mass spectrometry (MS) detector can separate and identify volatile degradation products.[9][10][11]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection is another powerful tool for analyzing the purity of the compound and quantifying degradation products.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information to identify degradation products.[10]

Troubleshooting Guide

This section addresses specific issues you might encounter and provides actionable steps to resolve them.

Issue 1: The compound has developed a yellow tint over time.
  • Potential Cause: This is often a sign of oxidation. Exposure to air and/or light can lead to the formation of colored impurities.

  • Troubleshooting Steps:

    • Verify Purity: Analyze a small aliquot of the discolored sample using GC-MS or HPLC to identify the impurities.

    • Purification (if necessary): Depending on the nature of the impurities and the requirements of your experiment, you may be able to purify the compound by distillation under reduced pressure or by column chromatography.

    • Improve Storage: Transfer the remaining pure compound to a clean, dry, amber glass vial. Purge the headspace with an inert gas like nitrogen or argon before sealing tightly. Store in a refrigerator (2-8°C) and away from light.

Issue 2: Inconsistent experimental results using the same batch of the compound.
  • Troubleshooting Steps:

    • Homogenize the Sample: If the compound is a liquid at room temperature, gently swirl the container to ensure homogeneity before taking a sample. If it is a solid, carefully mix the contents with a clean, dry spatula.

    • Aliquot for Use: To prevent repeated exposure of the entire stock to the atmosphere, it is best practice to aliquot the compound into smaller, single-use vials upon receipt.

    • Re-evaluate Storage Protocol: Review your current storage and handling procedures against the ideal conditions outlined in the FAQs.

Issue 3: Loss of potency or activity in a drug formulation containing 3-(Benzylmethylamino)-1-propanol.
  • Potential Cause: The compound may be degrading within the formulation due to interactions with other excipients, pH instability, or exposure to environmental factors.

  • Troubleshooting Steps:

    • Forced Degradation Study: Conduct a forced degradation study to identify the degradation pathways under various stress conditions (e.g., heat, light, acid, base, oxidation). This will help in understanding the compound's stability in your specific formulation.

    • Excipient Compatibility Study: Evaluate the compatibility of 3-(Benzylmethylamino)-1-propanol with all other components in your formulation.

    • Analytical Method Validation: Ensure you have a validated, stability-indicating analytical method (typically HPLC) that can separate the parent compound from its degradation products.

Experimental Protocols

Protocol 1: Stability Assessment via GC-MS

This protocol outlines a method to assess the purity and identify potential degradation products of 3-(Benzylmethylamino)-1-propanol.

Materials:

  • 3-(Benzylmethylamino)-1-propanol sample

  • High-purity solvent (e.g., dichloromethane or ethyl acetate)

  • GC-MS system with a suitable capillary column (e.g., a non-polar or medium-polarity column)

Procedure:

  • Sample Preparation: Prepare a dilute solution of your 3-(Benzylmethylamino)-1-propanol sample in the chosen solvent (e.g., 1 mg/mL).

  • GC-MS Analysis:

    • Injector Temperature: 250°C

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Scan from m/z 40 to 400.

  • Data Analysis:

    • Identify the peak corresponding to 3-(Benzylmethylamino)-1-propanol (molecular weight: 179.26 g/mol ).[14][15]

    • Analyze any additional peaks by comparing their mass spectra to a library (e.g., NIST) to tentatively identify degradation products.

    • Calculate the relative peak area percentage to estimate the purity.

Protocol 2: Long-Term Storage Protocol

This protocol provides a step-by-step guide for the proper long-term storage of 3-(Benzylmethylamino)-1-propanol.

Materials:

  • 3-(Benzylmethylamino)-1-propanol

  • Amber glass vials with PTFE-lined caps

  • Inert gas (Nitrogen or Argon) with a regulator and tubing

  • Refrigerator (2-8°C)

Procedure:

  • Aliquotting: In a clean and dry environment (a glove box is ideal), carefully transfer the desired amount of 3-(Benzylmethylamino)-1-propanol into pre-cleaned and dried amber glass vials.

  • Inerting: Gently flush the headspace of each vial with a slow stream of nitrogen or argon for 10-15 seconds to displace any air.

  • Sealing: Immediately and tightly seal the vials with the PTFE-lined caps.

  • Labeling: Clearly label each vial with the compound name, concentration (if in solution), date, and storage conditions.

  • Storage: Place the labeled vials in a refrigerator at 2-8°C.

Visualizations

Potential Degradation Pathway

The primary degradation pathway for 3-(Benzylmethylamino)-1-propanol under oxidative stress is the oxidation of the alcohol and amine moieties.

degradation_pathway A 3-(Benzylmethylamino)-1-propanol B Oxidation (e.g., O2, light) A->B E N-oxide formation A->E Amine Oxidation C 3-(Benzylmethylamino)propanal B->C Alcohol Oxidation D 3-(Benzylmethylamino)propanoic acid C->D Aldehyde Oxidation

Caption: Potential oxidative degradation pathways of 3-(Benzylmethylamino)-1-propanol.

Troubleshooting Workflow

A logical workflow for troubleshooting issues related to the stability of 3-(Benzylmethylamino)-1-propanol.

troubleshooting_workflow Start Observed Issue (e.g., color change, inconsistent results) Visual Visual Inspection Start->Visual Analytical Analytical Characterization (GC-MS, HPLC) Visual->Analytical Purity Assess Purity and Identify Degradants Analytical->Purity Storage Review Storage Conditions Purity->Storage Handling Review Handling Procedures Purity->Handling Implement Implement Corrective Actions (e.g., re-purify, aliquot, inert storage) Storage->Implement Handling->Implement End Issue Resolved Implement->End

Caption: A systematic workflow for troubleshooting degradation issues.

References

  • Amino Alcohols: Chromatographic Methods for the Determination of Derivatives of Nitrogen-Containing Toxic Chemicals. Semantic Scholar. [Link]

  • AMINO ALCOHOL EA SAFETY DATA SHEET. Nippon Nyukazai Co., Ltd. [Link]

  • A Sampling and Analysis Method for Two Amino Alcohols. CDC Stacks. [Link]

  • Chemical Properties of 3-(Benzylmethylamino)-1-propanol (CAS 5814-42-6). Cheméo. [Link]

  • 3-(Benzylmethylamino)-1-propanol | C11H17NO. BuyersGuideChem. [Link]

  • Gas-chromatographic determination of trace amino alcohols in water, air, and bitumen-salt masses forming in the detoxication of chemical warfare agents. ResearchGate. [Link]

  • Amino-alcohols Analysis of amino-alcohols, C3-C5. Agilent. [Link]

  • 3-[Benzyl(methyl)amino]-1-phenylpropan-1-ol | C17H21NO. PubChem. [Link]

  • 3-(Benzylmethylamino)-1-propanol. NIST WebBook. [Link]

  • High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates. PubMed. [Link]

  • 3-(Benzylamino)propanol. SIELC Technologies. [Link]

  • 3-(Benzylamino)propanol | C10H15NO. PubChem. [Link]

  • Isolation and characterization of 3-N-trimethylamino-1-propanol-degrading Rhodococcus sp. strain A2. PubMed. [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC. [Link]

  • Specific Chemical Handling and Storage. UW-Milwaukee. [Link]

  • Isolation and Characterization of 3-N-Trimethylamino-1-Propanol Degrading Arthrobacter sp. Strain E5. Science Alert. [Link]

  • How long can one store amino acids at room temperature? Quora. [Link]

  • Hydroxide Degradation Pathways for Substituted Benzyltrimethyl Ammonium: A DFT Study. Journal of The Electrochemical Society. [Link]

Sources

Optimization

Troubleshooting low yields in the synthesis of 3-(Benzylmethylamino)-1-propanol

Guide for Researchers, Scientists, and Drug Development Professionals This guide provides in-depth troubleshooting strategies for overcoming common challenges associated with the synthesis of 3-(Benzylmethylamino)-1-prop...

Author: BenchChem Technical Support Team. Date: February 2026

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting strategies for overcoming common challenges associated with the synthesis of 3-(Benzylmethylamino)-1-propanol, a valuable intermediate in pharmaceutical development. As Senior Application Scientists, we have compiled field-proven insights to help you diagnose and resolve issues leading to low reaction yields.

Core Synthesis Pathway: Reductive Amination

The most prevalent and efficient method for synthesizing 3-(Benzylmethylamino)-1-propanol is through the direct reductive amination of 3-(methylamino)-1-propanol with benzaldehyde. This one-pot reaction involves the formation of an intermediate iminium ion, which is subsequently reduced in situ to the desired secondary amine.

The choice of reducing agent is critical for the success of this transformation. Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended due to its mild nature and remarkable selectivity for reducing the iminium ion in the presence of the starting aldehyde.[1][2][3][4] This chemoselectivity minimizes the formation of benzyl alcohol as a byproduct, a common issue with stronger reducing agents like sodium borohydride (NaBH₄).[5]

G cluster_reactants Reactants Benzaldehyde Benzaldehyde Hemiaminal Hemiaminal Benzaldehyde->Hemiaminal + Amine 3-(Methylamino)-1-propanol 3-(Methylamino)-1-propanol 3-(Methylamino)-1-propanol->Hemiaminal Iminium Ion Iminium Ion Hemiaminal->Iminium Ion - H₂O (Acid-catalyzed) Product 3-(Benzylmethylamino)-1-propanol Iminium Ion->Product + [H⁻] (e.g., NaBH(OAc)₃)

Figure 1. General mechanism for the reductive amination synthesis.

Troubleshooting Low Yields: A Q&A Guide

This section addresses specific problems that can lead to diminished yields, providing both the underlying cause and actionable solutions.

Question 1: My reaction has stalled. TLC/LC-MS analysis shows a significant amount of unreacted benzaldehyde and/or 3-(methylamino)-1-propanol. What is the likely cause?

Answer: Stalled or incomplete reactions are typically traced back to issues with iminium ion formation or the reduction step. Several factors could be at play:

  • Inefficient Iminium Ion Formation: The condensation of the amine and aldehyde to form the imine/iminium ion is an equilibrium-driven process.[4]

    • Cause: Presence of excess water in reagents or solvent can shift the equilibrium back towards the starting materials. The reaction is also sensitive to pH.

    • Solution: Ensure all reagents and solvents are anhydrous. While the reaction generates water, starting under dry conditions is crucial. The reaction is often catalyzed by small amounts of acetic acid, which facilitates both the dehydration step and iminium ion formation.[6][7] However, the pH should be maintained in a weakly acidic range (pH 5-7) for optimal results.[5][8]

  • Sub-optimal Reducing Agent Activity: The hydride source may be compromised or unsuitable for the conditions.

    • Cause: Sodium triacetoxyborohydride is sensitive to moisture and will decompose.[9] Using a less effective reducing agent may not be sufficient to reduce the formed iminium ion.

    • Solution: Use a fresh bottle of NaBH(OAc)₃ or one that has been stored properly in a desiccator. Verify the activity of your reducing agent if it's from an older stock.[10]

  • Incorrect Stoichiometry:

    • Cause: An incorrect molar ratio of reactants can lead to one being consumed prematurely, leaving the other in excess.

    • Solution: A slight excess (1.1-1.2 equivalents) of the amine can sometimes be used to drive the reaction towards imine formation and minimize side reactions involving the aldehyde.[1]

G start Low Yield: Unreacted Starting Materials check_reagents 1. Verify Reagent Quality - Anhydrous solvents? - Fresh NaBH(OAc)₃? start->check_reagents check_conditions 2. Assess Reaction Conditions - pH weakly acidic (5-7)? - Correct stoichiometry? start->check_conditions check_monitoring 3. Monitor Imine Formation - Pre-stir aldehyde & amine? - Confirm imine via TLC/NMR? start->check_monitoring solution_reagents Use anhydrous solvents. Use fresh reducing agent. check_reagents->solution_reagents solution_conditions Add catalytic AcOH. Adjust stoichiometry (slight excess of amine). check_conditions->solution_conditions solution_monitoring Allow 1-2h for imine formation before adding reductant. check_monitoring->solution_monitoring

Figure 2. Troubleshooting workflow for incomplete reactions.
Question 2: My crude product is impure. What are the common side products and how can they be minimized?

Answer: The formation of byproducts is a frequent cause of low isolated yields. The primary culprits in this synthesis are benzyl alcohol and the N,N-dibenzylated product.

  • Formation of Benzyl Alcohol:

    • Cause: This occurs when the reducing agent reduces the starting benzaldehyde instead of the iminium ion. This is more common with less selective reducing agents like NaBH₄, especially if the imine has not had sufficient time to form before the reductant is added.[5]

    • Solution:

      • Use NaBH(OAc)₃: As mentioned, this reagent is highly selective for the iminium ion.[1][2][3]

      • Stepwise Procedure: Mix the benzaldehyde and 3-(methylamino)-1-propanol in the solvent (e.g., 1,2-dichloroethane or THF) and stir for 1-2 hours at room temperature to allow for imine formation before adding the reducing agent.[1][11]

  • Formation of N,N-dibenzyl-N-methyl-1-propanolamine (Over-alkylation):

    • Cause: The desired product, a secondary amine, can react with another molecule of benzaldehyde to form a new iminium ion, which is then reduced to an undesired tertiary amine. This is a common side reaction in reductive aminations with primary amines, though less so with secondary amines.[1]

    • Solution:

      • Control Stoichiometry: Avoid using a large excess of benzaldehyde. Using a slight excess of the starting amine can help suppress this side reaction.[1]

      • Temperature Control: Running the reaction at room temperature or 0 °C can help minimize over-alkylation.

Side ProductCauseRecommended Solution
Benzyl AlcoholReduction of starting benzaldehydeUse a chemoselective reducing agent like NaBH(OAc)₃.[1][4] Allow imine to pre-form before adding the reductant.
Tertiary Amine (Over-alkylation)Reaction of product with excess benzaldehydeUse a slight excess of the starting amine (1.1 equiv.).[1] Avoid high reaction temperatures.
Question 3: My crude yield seems reasonable, but I experience significant product loss during workup and purification. How can I improve my isolation protocol?

Answer: 3-(Benzylmethylamino)-1-propanol is a polar amino alcohol, which can make extraction and purification challenging. Its polarity can lead to poor partitioning into organic solvents and streaking on silica gel chromatography.

  • Problem: Poor Extraction from Aqueous Workup:

    • Cause: The product contains both a basic amine and a polar hydroxyl group, granting it some water solubility. Protonation of the amine under acidic conditions will render it highly water-soluble.

    • Solution: During the aqueous workup, ensure the aqueous layer is made basic (pH > 10) with a base like NaOH or K₂CO₃ before extraction. This deprotonates the amine, making the product less polar and more soluble in organic solvents like ethyl acetate or dichloromethane. Perform multiple extractions (3-4 times) to maximize recovery. Using brine in the final wash can help break up emulsions and further reduce the amount of water in the organic layer.[12]

  • Problem: Difficulty with Silica Gel Chromatography:

    • Cause: The basic amine moiety can interact strongly with the acidic silica gel, leading to peak tailing, streaking, and potential product loss on the column.[13]

    • Solution:

      • Deactivate the Silica: Add a small amount of a basic modifier, such as triethylamine (~1%) or ammonium hydroxide (~0.5-1%), to your eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).[13] This will cap the acidic silanol groups and improve peak shape.

      • Alternative Stationary Phases: If streaking persists, consider using a different stationary phase like alumina (basic or neutral) or reverse-phase (C18) chromatography.[13]

      • Salt Formation and Crystallization: For high-purity material, consider converting the final product to a salt (e.g., hydrochloride or oxalate) which can often be purified via recrystallization, a technique that can be very effective for purifying amino alcohols.[14] The pure free base can then be liberated if needed.

Recommended Experimental Protocol

This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent purity.

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-(methylamino)-1-propanol (1.0 equiv.) and benzaldehyde (1.05 equiv.).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.1-0.2 M concentration).[1]

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. You may add 0.1 equivalents of glacial acetic acid to catalyze this step.[7]

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equiv.) portion-wise over 15-20 minutes, monitoring for any exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS until the starting materials are consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes. Adjust the pH of the aqueous layer to >10 with 1M NaOH.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography on silica gel using a gradient of methanol in dichloromethane containing 1% triethylamine.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Myers, A. G. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University Chemistry 115 Handouts. [Link]

  • Wikipedia contributors. (2023). Reductive amination. Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry Steps. (2024). Aldehydes and Ketones to Amines. Chemistry Steps. [Link]

  • Asymmetric Additions To Imines. (n.d.). Reductive Amination - Common Conditions. University of Rochester. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Barupala, D. P., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. [Link]

  • All about chemistry. (2020, September 10). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination [Video]. YouTube. [Link]

  • Various Authors. (2025, March 7). Question about reductive amination reaction procedure. Reddit. [Link]

  • Master Organic Chemistry. (2017, September 1). Making Substituted Amines Through Reductive Amination. [Link]

  • Various Authors. (2023, January 7). Purification of strong polar and basic compounds. Reddit. [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. [Link]

  • ResearchGate. (2016, October 22). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? [Link]

  • The single-crystal structure of N-benzyl-3-amino-1-propanol hydrochloride. (n.d.). Acta Crystallographica Section E.
  • The Merck Index, 14th ed. (2006).
  • Chemistry LibreTexts. (2023, January 22). Reductive Amination. [Link]

  • Process for the purification of an aminoalcohol. (1999).
  • Bitesize Bio. (2022, May 12). A Short and Sweet Guide to Reductive Amination. [Link]

Sources

Troubleshooting

Managing exothermic reactions during the synthesis of 3-(Benzylmethylamino)-1-propanol

Topic: Managing Exothermic Reactions & Process Safety Ticket ID: CHEM-SUP-5814-42-6 Responder: Senior Application Scientist, Process Safety Unit[1][2][3] Executive Summary: Thermal Hazard Profile The synthesis of 3-(Benz...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Exothermic Reactions & Process Safety Ticket ID: CHEM-SUP-5814-42-6 Responder: Senior Application Scientist, Process Safety Unit[1][2][3]

Executive Summary: Thermal Hazard Profile

The synthesis of 3-(Benzylmethylamino)-1-propanol (CAS 5814-42-6) presents distinct thermal risks depending on the synthetic route employed.[1][2][3] While the target molecule is a stable amino-alcohol, the pathways to create it involve steps that are thermodynamically favorable and consequently exothermic.[1][2][3]

This guide addresses the two primary synthetic routes and their specific thermal management strategies:

Synthetic RoutePrimary Exothermic HazardCritical Control Point
Route A: Direct N-Alkylation (N-Benzylmethylamine + 3-Chloro-1-propanol)Moderate. Acid-base neutralization during reaction and workup.[1][2][3]Rate of base addition; solvent reflux control.
Route B: Conjugate Addition + Reduction (Michael Addition + Hydride Reduction)High/Severe. The Michael addition is spontaneously exothermic.[2][3] The subsequent hydride reduction (e.g., LiAlH₄) is violently exothermic.1. Cryogenic cooling during Michael addition.2. Controlled hydrolysis (Quench) of hydride.[2][3]
Part 1: Troubleshooting & FAQs (Q&A Format)
Category 1: Managing the Michael Addition Exotherm (Route B)

Context: You are reacting N-benzylmethylamine with methyl acrylate or acrolein to form an intermediate ester/aldehyde.[1][2][3]

Q: I observed a rapid temperature spike (


C) immediately upon adding the acrylate to the amine. How do I prevent this? 
A:  This is a classic "runaway" characteristic of Michael additions involving secondary amines. The reaction is fast and highly exothermic.[2][3]
  • Root Cause: High concentration of reactants and lack of solvent heat sink.[2][3]

  • Correction:

    • Dilution: Do not run this neat. Dissolve the amine in a solvent like Methanol or DCM (1:4 ratio).[2][3]

    • Dosing Control: Never add the acrylate all at once.[1][2][3] Use a dropping funnel or syringe pump to add the acrylate dropwise over 30–60 minutes.[2][3]

    • Active Cooling: Maintain the reaction vessel at 0°C (ice bath) during addition. The reaction rate is fast enough that low temperature will not stall it, but it will dampen the exotherm.[2][3]

Category 2: The Hydride Reduction Hazard (Route B)

Context: Reducing the intermediate ester to 3-(Benzylmethylamino)-1-propanol using Lithium Aluminum Hydride (LiAlH₄).[1][2][3]

Q: During the quench of the LiAlH₄ reaction, the mixture foamed violently and the temperature exceeded the condenser capacity. What went wrong? A: This is the most dangerous step in the synthesis.[1][2][3] You likely added water too fast or without proper complexation.[1][2][3]

  • The Mechanism: Quenching releases

    
     gas and massive heat (
    
    
    
    ).[1][2][3] If the viscosity is high (due to aluminum salts), heat gets trapped, causing solvent bumping.[2][3]
  • The Protocol (Fieser Method): For every

    
     grams of LiAlH₄ used, add sequentially:
    
    • 
       mL Water (Very slow, typically dilute in THF).
      
    • 
       mL 15% NaOH solution.
      
    • 
       mL Water.[1][2][3]
      
  • Immediate Fix: Stop addition. Cool to -10°C. Dilute with diethyl ether or THF to lower viscosity before resuming quench.

Category 3: Direct Alkylation Control (Route A)

Context: Reacting N-benzylmethylamine with 3-chloro-1-propanol and Potassium Carbonate (


).[1][2][3]

Q: The reaction temperature is fluctuating at reflux, and I see pressure buildup. Is the alkyl halide decomposing? A: 3-Chloro-1-propanol can undergo intramolecular cyclization to form oxetane or polymerize under basic conditions if the temperature is uncontrolled.[1][2][3]

  • Thermal Management:

    • Base Selection: Use granular anhydrous

      
      .[1][2][3] It reacts slower than powder, smoothing out the heat release.[1][2][3]
      
    • Solvent Choice: Switch to Acetonitrile or 2-Butanone (MEK) .[1][2][3] These solvents have boiling points that naturally limit the maximum temperature (Self-limiting system).[1][2][3]

    • Venting: Ensure your reflux condenser is open to an inert gas line (Nitrogen bubbler) to prevent pressure accumulation from solvent vapor or minor off-gassing.[1][2][3]

Part 2: Visualizing the Thermal Control Logic

The following diagram illustrates the decision logic for managing the critical "Dosing Phase" in the exothermic steps (Michael Addition or Alkyl Halide addition).

ThermalControl Start Start Reagent Addition MeasureTemp Measure Internal Temp (Ti) Start->MeasureTemp CheckDelta Is Ti > (T_set + 5°C)? MeasureTemp->CheckDelta Action_Stop STOP FEED Increase Stirring Rate CheckDelta->Action_Stop YES (Overheating) CheckStall Is Ti < (T_set - 10°C)? (Reaction Stalling?) CheckDelta->CheckStall NO (Temp OK) Action_Cool Apply Active Cooling (Ice/Dry Ice Bath) Action_Stop->Action_Cool Action_Cool->MeasureTemp Re-evaluate Action_Continue Continue Feed (Rate < 1 mL/min) Action_Continue->MeasureTemp Loop until done End Addition Complete Post-Reaction Stir Action_Continue->End Volume = Target CheckStall->Action_Continue NO (Optimal) Action_Warm Reduce Cooling Allow slight exotherm CheckStall->Action_Warm YES (Too Cold) Action_Warm->MeasureTemp

Figure 1: Closed-loop logic for managing exothermic reagent addition. This protocol prevents thermal runaway by coupling feed rate to internal temperature response.[1][2][3]

Part 3: Validated Experimental Protocol (Route A - Alkylation)

This protocol is selected for its balance of safety and yield, avoiding the violent exotherms of hydride reductions.[2][3]

Target: 3-(Benzylmethylamino)-1-propanol Scale: 100 mmol Safety Pre-requisites: Fume hood, blast shield, internal temperature probe.[1][2][3]

Reagents:
  • N-Benzylmethylamine (CAS 103-67-3): 12.1 g (100 mmol)[1][2][3]

  • 3-Chloro-1-propanol (CAS 627-30-5): 11.3 g (120 mmol)[1][2]

  • Potassium Carbonate (Anhydrous, Granular): 20.7 g (150 mmol)[1][2][3]

  • Potassium Iodide (Catalytic): 0.5 g[1][2][3]

  • Solvent: Acetonitrile (150 mL) or Acetone (reflux requires longer time).[2][3]

Step-by-Step Procedure:
  • Setup:

    • Equip a 500 mL 3-neck round bottom flask with a mechanical stirrer (overhead preferred for slurry), reflux condenser, and internal thermometer.

    • Flush with Nitrogen.[1][2][3]

  • Charging (Endothermic/Neutral Phase):

    • Charge Acetonitrile (150 mL) and N-Benzylmethylamine (12.1 g).

    • Add Potassium Carbonate (20.7 g) and Potassium Iodide (0.5 g).

    • Note: The slurry may warm slightly due to solvation heat.[1][2][3] Allow to stabilize at RT.

  • Addition (Exothermic Potential):

    • Add 3-Chloro-1-propanol (11.3 g) dropwise via addition funnel over 15 minutes.

    • Monitor: Ensure temperature does not spontaneously rise >10°C.[1][2][3]

  • Reaction (Thermal Input):

    • Heat the mixture to gentle reflux (

      
      C for Acetonitrile).
      
    • Maintain reflux for 12–16 hours.[1][2]

    • Checkpoint: Monitor by TLC (SiO2, 10% MeOH in DCM).[2][3] The disappearance of the secondary amine indicates completion.[2][3]

  • Workup (Neutralization Heat):

    • Cool to room temperature.[1][2][3]

    • Filter off the solid inorganic salts (

      
      ).[2][3] Caution:  The filter cake may contain trapped organics; wash with solvent.[1][2][3]
      
    • Concentrate the filtrate under reduced pressure.[1][2][3]

    • Dissolve residue in DCM (100 mL) and wash with water (2 x 50 mL).[2][3]

    • Exotherm Warning: If the pH is basic, a mild acid wash might be used.[1][2][3] Do not use strong acid rapidly, as neutralization heat will be significant.[1][2][3]

  • Purification:

    • Distillation (vacuum) is preferred for high purity.[2][3] B.P. approx 130–135°C at 4 mmHg [1].[1][2]

References
  • National Institute of Standards and Technology (NIST). 3-(Benzylmethylamino)-1-propanol - Mass Spectrum and Properties.[1][2][3] NIST Chemistry WebBook, SRD 69.[1][2][3] Available at: [Link][1][2][3]

  • PubChem. 3-(Benzylamino)propanol Compound Summary. National Center for Biotechnology Information.[1][2][3] Available at: [Link][1][2][3]

  • Organic Syntheses.

    
    -N,N-Dibenzylamino Aldehydes. (Describes similar amino-alcohol reduction protocols). Org. Synth. 1999, 76, 110.[1][2][3] Available at: [Link][1][2][3]
    

Sources

Optimization

Technical Support Center: Improving the Selectivity of N-Alkylation with 3-Bromo-1-Propanol

Welcome to our dedicated technical support guide for optimizing the N-alkylation of amines with 3-bromo-1-propanol. This resource is designed for researchers, scientists, and drug development professionals who are naviga...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for optimizing the N-alkylation of amines with 3-bromo-1-propanol. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this reaction. We understand that achieving high selectivity can be challenging due to competing side reactions. This guide provides in-depth troubleshooting advice and frequently asked questions to help you enhance your reaction outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the N-alkylation of amines with 3-bromo-1-propanol. Each issue is analyzed from a mechanistic standpoint, followed by actionable solutions.

Issue 1: Low Yield of the Desired Mono-N-Alkylated Product with Significant Unreacted Starting Amine

Root Cause Analysis:

A low yield of the desired product, in the presence of unreacted starting materials, often points to suboptimal reaction conditions that fail to drive the reaction to completion. This can be due to several factors:

  • Insufficient Basicity: The chosen base may not be strong enough to deprotonate the amine effectively, leading to a low concentration of the nucleophilic free amine.

  • Poor Solubility: The insolubility of reagents, particularly inorganic bases, in the reaction solvent can hinder the reaction rate.[1]

  • Inappropriate Temperature: The reaction temperature may be too low to overcome the activation energy barrier.

  • Steric Hindrance: Significant steric bulk on the amine or alkylating agent can slow down the SN2 reaction.

Solutions:

  • Optimize the Base and Solvent System:

    • Base Selection: Employ a stronger, non-nucleophilic base to ensure complete deprotonation of the amine. Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[2] Cs₂CO₃ is particularly advantageous due to its better solubility in organic solvents.[2] For less reactive amines, stronger bases like sodium hydride (NaH) can be considered, though caution is required to prevent side reactions.

    • Solvent Choice: Use a polar aprotic solvent such as N,N-dimethylformamide (DMF), acetonitrile (ACN), or tetrahydrofuran (THF) to enhance the solubility of reagents and promote the SN2 mechanism.[3][4]

  • Adjust the Reaction Temperature:

    • Gradually increase the reaction temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For many N-alkylations, temperatures ranging from room temperature to 80 °C are effective.[5]

  • Increase Reagent Concentration or Use a Catalyst:

    • Running the reaction at a higher concentration can increase the reaction rate, as it is a bimolecular process.[1]

    • The addition of a catalytic amount of sodium iodide or potassium iodide can enhance the rate of reaction by in situ conversion of the alkyl bromide to the more reactive alkyl iodide (Finkelstein reaction).[1]

Issue 2: Formation of Significant Amounts of Dialkylated Product

Root Cause Analysis:

The formation of a dialkylated product is a common issue in the N-alkylation of primary amines. This occurs because the mono-N-alkylated secondary amine product is often more nucleophilic than the starting primary amine, leading to a "runaway" reaction where it competes for the alkylating agent.[6][7]

Solutions:

  • Stoichiometric Control:

    • Use a large excess of the primary amine relative to 3-bromo-1-propanol. This statistical approach ensures that the alkylating agent is more likely to react with the abundant primary amine rather than the newly formed secondary amine.

  • Slow Addition of the Alkylating Agent:

    • Adding the 3-bromo-1-propanol solution dropwise to the reaction mixture containing the amine and base can help maintain a low concentration of the alkylating agent, thus favoring mono-alkylation.

  • Choice of Base and Solvent:

    • The use of bulkier bases like diisopropylethylamine (DIPEA) can sometimes favor mono-alkylation by creating a more sterically hindered environment around the newly formed secondary amine.[4]

    • Solvent choice can also play a role; in some cases, less polar solvents may slow down the second alkylation step.

  • Protecting Group Strategy:

    • A more robust, albeit longer, approach is to use an N-protecting group that can be removed after the alkylation step. For example, the amine can be converted to a carbamate (e.g., Boc or Cbz), followed by alkylation and deprotection.[8]

Issue 3: Predominant O-Alkylation Instead of N-Alkylation

Root Cause Analysis:

The hydroxyl group of 3-bromo-1-propanol can compete with the amine as a nucleophile, leading to the formation of an ether (O-alkylation) instead of the desired N-alkylated product. This is particularly problematic if the amine is weakly nucleophilic (e.g., anilines) or if the reaction conditions favor O-alkylation. According to the Hard and Soft Acid-Base (HSAB) theory, the nitrogen of an amine is a softer nucleophile than the oxygen of an alcohol.[5][9] Alkyl bromides are considered soft electrophiles, which should favor reaction at the softer nitrogen nucleophile.[9] However, reaction conditions can alter this preference.

Solutions:

  • Optimize the Base:

    • The choice of base is critical. A strong base will deprotonate both the amine and the hydroxyl group. To favor N-alkylation, use a base that is just strong enough to deprotonate the amine without significantly deprotonating the alcohol. Weaker bases like sodium bicarbonate (NaHCO₃) or using an excess of the amine itself as the base can favor N-alkylation.

  • Protect the Hydroxyl Group:

    • The most effective way to prevent O-alkylation is to protect the hydroxyl group of 3-bromo-1-propanol before the N-alkylation reaction.[10][11] Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or acetals (e.g., THP).[10][12] After the N-alkylation is complete, the protecting group can be selectively removed.

  • Solvent Effects:

    • Polar protic solvents can solvate the amine nucleophile through hydrogen bonding, reducing its nucleophilicity and potentially favoring O-alkylation. Using a polar aprotic solvent like DMF or DMSO is generally recommended.[3]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right base for my N-alkylation reaction?

The choice of base depends on the pKa of the amine. A general rule of thumb is to use a base that is strong enough to deprotonate the amine but not so strong that it promotes side reactions like elimination.

BasepKa of Conjugate AcidTypical UseConsiderations
Potassium Carbonate (K₂CO₃) ~10.3General-purpose base for primary and secondary aliphatic amines.[5]Can have limited solubility in some organic solvents.[1]
Cesium Carbonate (Cs₂CO₃) ~10.3Similar to K₂CO₃ but with better solubility in organic solvents.[2]More expensive than K₂CO₃.
Triethylamine (Et₃N) ~10.7Often used as an acid scavenger.Can be a competing nucleophile.
DIPEA (Hünig's Base) ~11.0A non-nucleophilic, sterically hindered base.[7]Useful for preventing over-alkylation.
Sodium Hydride (NaH) ~35For weakly nucleophilic amines (e.g., some anilines or amides).Highly reactive; requires anhydrous conditions and careful handling. Can promote elimination.[3]

Q2: What is the best solvent for selective N-alkylation?

Polar aprotic solvents are generally preferred for SN2 reactions like N-alkylation.

SolventDielectric ConstantProperties
DMF 37Excellent solvent for a wide range of reagents, promotes SN2 reactions.[4]
Acetonitrile (ACN) 36Good alternative to DMF, easier to remove.[5]
THF 7.6Less polar than DMF and ACN, but still a good choice for many reactions.[13]
DMSO 47Highly polar, can accelerate SN2 reactions, but can be difficult to remove.[13]

Q3: When should I consider using a protecting group for the hydroxyl function of 3-bromo-1-propanol?

You should consider protecting the hydroxyl group when:

  • You are observing significant O-alkylation byproducts.

  • Your amine is a weak nucleophile, making the hydroxyl group a more competitive nucleophile.

  • You are using a strong base that will deprotonate the hydroxyl group.

A common strategy is to protect the alcohol as a silyl ether (e.g., with TBDMS-Cl) and then deprotect with a fluoride source (e.g., TBAF) after the N-alkylation.[11]

Q4: Can I perform this reaction without a base?

While possible in some cases, it is generally not recommended. The reaction of an amine with an alkyl halide produces a hydrohalic acid (HBr in this case).[7] This acid will protonate the starting amine, rendering it non-nucleophilic and effectively stopping the reaction.[7] A base is necessary to neutralize the acid produced and regenerate the free amine.

Experimental Protocols & Visualizations

General Protocol for Selective Mono-N-Alkylation

This protocol is a starting point and may require optimization for your specific substrate.

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (2.0 equivalents) and a suitable anhydrous solvent (e.g., DMF).

  • Base Addition: Add the base (e.g., K₂CO₃, 2.0-3.0 equivalents). Stir the mixture for 15-30 minutes.

  • Alkylating Agent Addition: Dissolve 3-bromo-1-propanol (1.0 equivalent) in the anhydrous solvent and add it dropwise to the stirred amine/base mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature to 60 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizing Competing Reaction Pathways

N-Alkylation Competition cluster_reactants Reactants cluster_products Potential Products Amine R-NH₂ MonoAlk Mono-N-Alkylated (Desired Product) Amine->MonoAlk N-Alkylation (Sₙ2) AlkylHalide Br-(CH₂)₃-OH AlkylHalide->MonoAlk OAlk O-Alkylated (Side Product) AlkylHalide->OAlk O-Alkylation (Sₙ2) DiAlk Di-N-Alkylated (Side Product) MonoAlk->DiAlk Further N-Alkylation

Caption: Competing pathways in the N-alkylation of a primary amine with 3-bromo-1-propanol.

Workflow for Troubleshooting Low Selectivity

Troubleshooting Workflow cluster_solutions Corrective Actions cluster_outcome Outcome Start Low Selectivity Observed Analysis Analyze Product Mixture (LC-MS, NMR) Start->Analysis Identify Identify Major Side Product(s) Analysis->Identify Dialkylation Dialkylation? Identify->Dialkylation Yes OAlkylation O-Alkylation? Identify->OAlkylation Yes AdjustStoich Adjust Stoichiometry (Excess Amine) Dialkylation->AdjustStoich SlowAddition Slow Addition of Alkylating Agent Dialkylation->SlowAddition ProtectOH Protect -OH Group OAlkylation->ProtectOH OptimizeBase Optimize Base/Solvent OAlkylation->OptimizeBase Improved Improved Selectivity AdjustStoich->Improved SlowAddition->Improved ProtectOH->Improved OptimizeBase->Improved

Caption: A logical workflow for troubleshooting and improving the selectivity of the N-alkylation reaction.

References

  • Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. (n.d.). Google Scholar.
  • Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. (2025, July 11). Google Scholar.
  • Optimization of the reaction conditions for the synthesis of secondary N-alkylbenzylamine 3a. [a]. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. (2022, December 28). ACS Publications. Retrieved February 19, 2026, from [Link]

  • Alcohol Protecting Groups. (n.d.). University of Windsor. Retrieved February 19, 2026, from [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021, August 2). PMC. Retrieved February 19, 2026, from [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. (2021, August 2). MPG.PuRe. Retrieved February 19, 2026, from [Link]

  • Protecting Groups. (n.d.). University of Illinois Urbana-Champaign. Retrieved February 19, 2026, from [Link]

  • Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[2][14][15]Triazolo[3][5]pyridines, and Related Deaza-Compounds. (2018, May 23). ACS Publications. Retrieved February 19, 2026, from [Link]

  • Protecting Groups. (n.d.). Organic Synthesis. Retrieved February 19, 2026, from [Link]

  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strateg. (2014, May 30). ResearchGate. Retrieved February 19, 2026, from [Link]

  • N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. (2017, June 2). TSI Journals. Retrieved February 19, 2026, from [Link]

  • Protecting groups. (n.d.). Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]

  • Protecting groups in organic synthesis. (n.d.). University of Calicut. Retrieved February 19, 2026, from [Link]

  • Alkylation of Amines (Sucks!). (2017, May 26). Master Organic Chemistry. Retrieved February 19, 2026, from [Link]

  • Why n-alkylation is more favorable than o-alkyation ?. (2016, April 13). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Reactions of Amines. (2020, May 30). Chemistry LibreTexts. Retrieved February 19, 2026, from [Link]

  • Ch22: Alkylation of Amines. (n.d.). University of Calgary. Retrieved February 19, 2026, from [Link]

  • Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]

  • Difficulties with N-Alkylations using alkyl bromides. (2021, March 17). Reddit. Retrieved February 19, 2026, from [Link]

  • N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. (2019, April 18). RSC Publishing. Retrieved February 19, 2026, from [Link]

  • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (2013, August 15). PubMed. Retrieved February 19, 2026, from [Link]

  • Best Conditions For N-Alkylation?. (2022, March 3). Sciencemadness.org. Retrieved February 19, 2026, from [Link]

  • Improvement of selectivity/yield of Alkylation. (2023, December 23). Reddit. Retrieved February 19, 2026, from [Link]

Sources

Troubleshooting

Common pitfalls to avoid when working with 3-(Benzylmethylamino)-1-propanol

The following guide is structured as a Technical Support Center for researchers working with 3-(Benzylmethylamino)-1-propanol . It prioritizes troubleshooting real-world experimental failures, focusing on the unique chem...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for researchers working with 3-(Benzylmethylamino)-1-propanol . It prioritizes troubleshooting real-world experimental failures, focusing on the unique chemical behavior of tertiary amino-alcohols.[1]

Ticket Status: OPEN Subject: Troubleshooting Stability, Reactivity, and Purification Agent: Senior Application Scientist[1]

Welcome to the technical support hub. This molecule (referred to here as BMAP ) is a bifunctional building block containing a tertiary amine and a primary alcohol .[1] Its dual nature creates specific "trap doors" in synthesis and purification.[1]

Below are the three most common "Support Tickets" we receive, along with their resolutions.

📂 Module 1: Storage & Stability (Pre-Experiment)

User Complaint: "My clear liquid has turned yellow/brown after two weeks of storage."

Diagnosis: Oxidative Degradation (N-Oxide Formation). Like many electron-rich amines, BMAP is susceptible to air oxidation, leading to the formation of N-oxides.[1] The yellow color is a hallmark of trace oxidation products, often exacerbated by light exposure.[1]

The Fix:

  • Inert Atmosphere: Always store BMAP under Argon or Nitrogen.[1] The amine lone pair is reactive toward atmospheric oxygen over time.[1]

  • Light Protection: Store in amber glass.

  • Re-distillation: If the color is dark brown, distill under reduced pressure (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     @ 
    
    
    
    ) before use. Small amounts of N-oxide can catalyze further decomposition.

Stability Data Table:

ParameterSpecificationCritical Note
Hygroscopicity HighThe polar -OH and amine groups attract moisture.[1] Water interferes with subsequent Grignard or moisture-sensitive reactions.[1]
Oxidation Potential ModerateForms N-oxides upon prolonged air exposure.[1]
Shelf Life ~12 MonthsOnly if stored at ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

under inert gas.
📂 Module 2: Reactivity & Synthesis (During Experiment)

User Complaint: "I tried to alkylate the alcohol, but I got a mess of products and low yield."

Diagnosis: Competitive Nucleophilicity (Quaternization vs. O-Alkylation). Even though the alcohol (-OH) is your intended target, the tertiary nitrogen is a competitive nucleophile.[1] If you use a strong alkylating agent (e.g., Methyl Iodide, Benzyl Bromide) without specific conditions, you will form Quaternary Ammonium Salts instead of (or in addition to) the ether.

The Fix:

  • Protocol Adjustment: Use Sodium Hydride (NaH) to deprotonate the alcohol first at ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     in THF or DMF. This creates the alkoxide (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
    
    
    
    ), which is a much stronger nucleophile than the neutral amine, directing the reaction toward O-alkylation.
  • Avoid: Do not mix the alkyl halide and BMAP before adding the base.

User Complaint: "I lost the benzyl group during my reduction step."

Diagnosis: Unintended Hydrogenolysis. The benzyl group on the nitrogen is liable to cleavage (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


) if you use Palladium on Carbon (Pd/C) with Hydrogen gas to reduce another part of your molecule (e.g., an alkene or nitro group).

The Fix:

  • Alternative Catalyst: Use Platinum Oxide (PtO₂) or Wilkinson’s Catalyst for alkene reduction, as these are less aggressive toward benzyl amines.[1]

  • Alternative Reductant: Use chemical reductants like Sodium Borohydride (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) if applicable to your functional group.
    
📉 Visualization: Reactivity Flowchart

The following diagram illustrates the chemical fate of BMAP depending on the reagents used.

BMAP_Reactivity BMAP 3-(Benzylmethylamino)-1-propanol (Starting Material) Rxn_Alkyl Alkyl Halide (R-X) (No strong base) BMAP->Rxn_Alkyl Rxn_NaH 1. NaH (Strong Base) 2. Alkyl Halide BMAP->Rxn_NaH Rxn_H2Pd H2 / Pd/C BMAP->Rxn_H2Pd Rxn_Acyl Acyl Chloride (R-COCl) BMAP->Rxn_Acyl Prod_Quat Quaternary Ammonium Salt (Undesired Side Product) Rxn_Alkyl->Prod_Quat N-Alkylation dominates (Neutral conditions) Prod_Ether Ether Derivative (O-Alkylation) Rxn_NaH->Prod_Ether Alkoxide forms first (O-Alkylation dominates) Prod_Cleave Secondary Amine (Benzyl Cleavage) Rxn_H2Pd->Prod_Cleave Hydrogenolysis Prod_Ester Ester Derivative (O-Acylation) Rxn_Acyl->Prod_Ester Esterification (Amine acts as base)

Caption: Decision tree showing how reagent choice dictates Chemoselectivity (O- vs N-attack) and protecting group stability.

📂 Module 3: Purification & Analysis (Post-Experiment)

User Complaint: "My product is streaking/tailing on the silica column and I can't separate it."

Diagnosis: Silanol Interaction. The tertiary amine in BMAP interacts strongly with the acidic protons of the silanol groups (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


) on standard silica gel. This causes peak broadening, tailing, and irreversible adsorption (loss of yield).

The Fix: The "Amine-Neutralized" Silica Protocol Do not run a standard column. You must modify the stationary phase.[1]

Step-by-Step Protocol:

  • Eluent Preparation: Prepare your mobile phase (e.g., DCM:MeOH 95:5).[1]

  • The Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    )  to the mobile phase.
    
    • Why? The TEA/Ammonia binds to the acidic silica sites preferentially, creating a "shield" that allows your BMAP product to pass through without dragging.[1]

  • Pre-treatment: Flush the column with the TEA-containing solvent before loading your sample.[1]

  • TLC Check: When running TLC, add a drop of TEA to your developing chamber solvent to prevent the spot from staying at the baseline.[1]

User Complaint: "I see an extra peak in GC-MS."

Diagnosis: Thermal Degradation or Salt Formation. [1]

  • Issue: If injected as a salt (e.g., HCl salt), it will decompose in the injector port.[1]

  • Issue: At high injector temps (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ), the alcohol may dehydrate or the amine may eliminate.
    
  • Fix: Always perform a "Free Base" extraction (wash with ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    , extract into DCM) immediately before GC injection. Use a lower injector temp if possible.
    
📉 Visualization: Purification Workflow

Purification_Logic Start Crude Reaction Mixture (Contains BMAP) Check1 Is the product an HCl/TFA Salt? Start->Check1 Action_Freebase Perform Free-Base Workup: Partition between DCM and Sat. NaHCO3 Check1->Action_Freebase Yes Check2 Purification Method? Check1->Check2 No (Already Free Base) Action_Freebase->Check2 Method_Silica Flash Chromatography (Silica Gel) Check2->Method_Silica Pitfall STOP: Acidic Silanols will trap the amine (Streaking) Method_Silica->Pitfall Solution Add 1% Triethylamine (TEA) or NH4OH to eluent Pitfall->Solution Modify Mobile Phase Result Clean Separation (Sharp Peaks) Solution->Result

Caption: Logical workflow for purifying amino-alcohols to avoid common chromatographic failures.

📚 References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78448, 3-(Benzylamino)propanol. (Note: BMAP is the N-methylated analog, sharing identical handling properties).[1] Retrieved from [Link]

  • Biotage (2023). Is there an easy way to purify organic amines? (Authoritative protocol for amine-silica interactions). Retrieved from [Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns. (Technical guide on chromatography of basic compounds). Retrieved from [Link]

  • Reetz, M. T., et al. Preparation of Enantiomerically Pure ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    -N,N-Dibenzylamino Aldehydes.[2] Organic Syntheses, Coll.[1] Vol. 9, p.399 (1998).[1] (Demonstrates stability of benzyl-amino alcohols during workup). Retrieved from [Link]
    

Sources

Optimization

Technical Support: Synthesis &amp; Impurity Control for 3-(Benzylmethylamino)-1-propanol

CAS: 5814-42-6 | Formula: | MW: 179.26 g/mol Support Ticket ID: #BMAP-SYN-001 Status: Active[1][2] Introduction: The "Hidden" Chemistry Welcome to the technical support center for 3-(Benzylmethylamino)-1-propanol . While...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 5814-42-6 | Formula:


 | MW:  179.26  g/mol
Support Ticket ID:  #BMAP-SYN-001
Status:  Active[1][2]

Introduction: The "Hidden" Chemistry

Welcome to the technical support center for 3-(Benzylmethylamino)-1-propanol . While often viewed as a simple tertiary amine intermediate, the synthesis of this molecule via alkylation is prone to specific, silent failures—specifically the competition between N-alkylation (desired) and O-alkylation (undesired), and the formation of quaternary ammonium salts.

This guide moves beyond standard recipes to address the causality of failure and provides self-validating analytical checks.

Module 1: Impurity Profiling (The "Ghost Peak" Analysis)

User Issue: "I have a persistent impurity at RRT 1.2 or an unexpected mass in LC-MS."

In the reaction of N-benzylmethylamine with 3-chloro-1-propanol , three primary byproduct classes occur. Use the table below to identify your specific issue.

Diagnostic Table: Common Byproducts
Impurity TypeStructure / DescriptionMass Shift (LC-MS)Origin / Cause
Impurity A (O-Alkylated) Ether isomer: The amine acts as a base, deprotonating the alcohol, which then attacks the alkyl halide.179.26 (Same MW as Product)Base too strong (e.g., NaH, NaOH) or temp too high. Hard to separate by MS; requires NMR.
Impurity B (Quaternary) Bis-alkylation: The product reacts with another eq. of 3-chloro-1-propanol.[1]237.3 (

)
Excess alkyl halide or prolonged reaction time.
Impurity C (Elimination) Allyl Alcohol: Elimination of HCl from 3-chloro-1-propanol.[1]58.08 (Volatile)High Temperature (>80°C) combined with strong base.
Impurity D (Hydrolysis) 1,3-Propanediol: Hydrolysis of 3-chloro-1-propanol.[1]76.09 Wet solvent or aqueous base used without phase transfer catalyst.
Pathway Visualization

The following diagram maps the kinetic competition occurring in your flask.

ReactionPathways SM1 N-Benzylmethylamine Product TARGET: 3-(Benzylmethylamino)-1-propanol (N-Alkylation) SM1->Product Mild Base (K2CO3) O_Alkyl Impurity A: Ether Isomer (O-Alkylation) SM1->O_Alkyl Strong Base (NaH/NaOH) SM2 3-Chloro-1-propanol SM2->Product Mild Base (K2CO3) SM2->O_Alkyl Strong Base (NaH/NaOH) Elim Impurity C: Allyl Alcohol (Elimination) SM2->Elim Heat >80°C Quat Impurity B: Quaternary Salt (Over-Alkylation) Product->Quat + Excess SM2

Caption: Kinetic competition pathways. Green path represents the desired N-alkylation.[1][3] Red paths indicate critical failure modes driven by base strength and stoichiometry.

Module 2: Synthesis Troubleshooting (Route: Alkylation)

Protocol: Alkylation of N-benzylmethylamine with 3-chloro-1-propanol.

Critical Control Point 1: The Base Selection

The Problem: Using strong bases (NaH, NaOH) promotes the deprotonation of the hydroxyl group on 3-chloro-1-propanol (


).[1] This creates an alkoxide, which is a harder nucleophile than the amine, leading to O-alkylation  (Impurity A).[1]
  • Corrective Action: Use a weaker, inorganic base like Potassium Carbonate (

    
    )  or Sodium Bicarbonate .
    
  • Mechanism: Carbonate is basic enough to scavenge the HCl formed during N-alkylation but not basic enough to significantly deprotonate the alcohol group of the reactant.

Critical Control Point 2: Stoichiometry & Quat Formation

The Problem: The target product is a tertiary amine, which is more nucleophilic than the secondary amine starting material (due to the inductive effect of the alkyl group). This leads to "runaway" alkylation (Impurity B).

  • Corrective Action:

    • Use a slight excess of the amine (1.1 - 1.2 eq), NOT the alkyl halide.

    • Slow Addition: Add the 3-chloro-1-propanol dropwise to the amine/base mixture.

    • Self-Validating Check: Monitor the disappearance of the alkyl halide by TLC (Target

      
       usually ~0.3-0.4 in 10% MeOH/DCM; Alkyl halide is non-polar/high 
      
      
      
      ).
Optimized Protocol Summary
  • Charge: N-Benzylmethylamine (1.2 eq) and

    
     (2.0 eq) in Acetonitrile (ACN) or DMF.
    
  • Add: 3-Chloro-1-propanol (1.0 eq) dropwise at room temperature.

  • Heat: Mild reflux (60-70°C). Do not exceed 80°C to prevent elimination.

  • Monitor: Run reaction until halide is consumed.

Module 3: Purification & Isolation

User Issue: "I cannot separate the product from the starting amine by distillation."

The Challenge

Both the starting material (N-benzylmethylamine) and the product are amines with high boiling points. Distillation often requires high vacuum (<1 mmHg) and high heat, which can cause the product to degrade (discoloration/oxidation).

Recommended Workflow: Acid-Base Extraction

This method relies on the differential solubility of the free base vs. the hydrochloride salt.

WorkupFlow Crude Crude Reaction Mix (Solvent: DCM/EtOAc) AcidWash Wash with 1M HCl Crude->AcidWash OrgLayer1 Organic Layer (Contains Non-Basic Impurities & Neutral Byproducts) AcidWash->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Product Salt & Amine Salts) AcidWash->AqLayer1 Keep Basify Adjust pH to >12 (NaOH) AqLayer1->Basify Extract Extract with DCM Basify->Extract FinalOrg Final Organic Layer (Target Amine) Extract->FinalOrg

Caption: Acid-Base workup strategy to remove non-basic impurities (like O-alkylated ethers if they lack the amine moiety) and neutral organic debris.[1]

Self-Validating NMR Check (Post-Workup): To confirm you have the N-alkyl product and not the O-alkyl isomer, check the triplet adjacent to the heteroatom on the propyl chain:

  • Target (N-CH2): Look for a triplet around 2.4 - 2.6 ppm .[1]

  • Impurity (O-CH2): Look for a triplet around 3.4 - 3.6 ppm (deshielded by Oxygen).[1]

  • Reference: See general NMR shifts for amino-propanol derivatives [1].

Frequently Asked Questions (FAQ)

Q1: Can I use 3-bromo-1-propanol instead of the chloro- analog? A: Yes. The bromide is a better leaving group, meaning the reaction will proceed faster and potentially at a lower temperature (50°C), which reduces the risk of elimination byproducts (Impurity C). However, 3-bromo-1-propanol is more expensive and less stable in storage.[1]

Q2: My product turned yellow after rotary evaporation. Is it ruined? A: Likely not. Benzylamines are prone to surface oxidation (N-oxide formation) or trace benzyl impurities which are chromophores.[1]

  • Fix: Store under Nitrogen/Argon at 4°C. For critical applications, filter through a short plug of basic alumina before final use.

Q3: Why not use reductive amination with 3-hydroxypropanal? A: 3-Hydroxypropanal is unstable (dimerizes/polymerizes).[1] While you can use a protected aldehyde (like a dioxolane derivative) and deprotect later, the direct alkylation described in Module 2 is more atom-economical for this specific chain length.[1]

References

  • National Institute of Standards and Technology (NIST). 3-(Benzylmethylamino)-1-propanol Mass Spectrum & Properties. NIST Chemistry WebBook, SRD 69.[1] Link

  • PubChem.[4] Compound Summary: 3-(Benzylmethylamino)-1-propanol (CAS 5814-42-6). National Library of Medicine.[1] Link

  • Sigma-Aldrich.[1] Product Specification: 3-(Benzylamino)-1-propanol (Analog Reference). Link(Note: Used for structural analog comparison regarding handling/stability).[1]

  • Streng, E. S., et al. Continuous N-alkylation reactions of amino alcohols. Beilstein J. Org.[1] Chem. 2017, 13, 384–392. Link(Reference for N- vs O-alkylation selectivity).

Sources

Troubleshooting

Enhancing the stability of 3-(Benzylmethylamino)-1-propanol in solution

Product: 3-(Benzylmethylamino)-1-propanol CAS: 5814-42-6 Chemical Class: Tertiary Amino Alcohol Physical State: Viscous Liquid (Free Base) / Solid (Salt forms)[1] Module 1: The "Yellowing" Phenomenon (Oxidation Control)...

Author: BenchChem Technical Support Team. Date: February 2026

Product: 3-(Benzylmethylamino)-1-propanol CAS: 5814-42-6 Chemical Class: Tertiary Amino Alcohol Physical State: Viscous Liquid (Free Base) / Solid (Salt forms)[1]

Module 1: The "Yellowing" Phenomenon (Oxidation Control)

User Issue: "My stock solution of 3-(Benzylmethylamino)-1-propanol has turned from colorless to pale yellow/brown after two weeks. Is it still usable?"

Technical Diagnosis

The yellowing is a hallmark of oxidative degradation , specifically the formation of N-oxides and trace radical degradation products at the benzylic position. Tertiary amines are electron-rich and susceptible to oxidation by atmospheric oxygen, a process catalyzed by light and trace metals.[1]

The Mechanism:

  • N-Oxidation: The lone pair on the nitrogen attacks diatomic oxygen (or peroxides in aged solvents), forming an N-oxide (M+16 mass shift).[1]

  • Benzylic Oxidation: Radical abstraction of a hydrogen atom from the benzylic carbon leads to iminium ion intermediates, which hydrolyze to form benzaldehyde (distinct almond smell) and secondary amines. These byproducts polymerize to form colored oligomers (chromophores).

Troubleshooting Protocol: Inert Gas Sparging

Goal: Remove dissolved oxygen (DO) from aqueous buffers before introducing the amine.

  • Preparation: Select a high-purity buffer (e.g., PBS, HEPES).

  • Sparging Setup: Insert a glass frit or a long needle connected to an Argon or Nitrogen line into the bottom of the buffer vessel.

  • Execution: Bubble the gas vigorously for 15–20 minutes per liter of solution.

    • Why? This displaces dissolved

      
       more effectively than simple headspace flushing.
      
  • Dissolution: Add the 3-(Benzylmethylamino)-1-propanol under the inert gas flow.

  • Sealing: Immediately seal the container. For long-term storage, wrap the cap with Parafilm.[1]

Visualizing the Degradation Pathway

OxidationPathway Amine 3-(Benzylmethylamino)-1-propanol (Colorless) NOxide N-Oxide Impurity (M+16) Amine->NOxide Direct Oxidation Radical Benzylic Radical Amine->Radical hν (Light) Oxygen Atmospheric O2 / Light Oxygen->Radical Benzaldehyde Benzaldehyde (Almond Odor) Radical->Benzaldehyde Hydrolysis Chromophores Yellow/Brown Oligomers (Color Change) Benzaldehyde->Chromophores Polymerization

Caption: Figure 1.[1][2] Oxidative degradation pathways leading to N-oxides and colored chromophores.

Module 2: Solubility & pH Stability (Precipitation)

User Issue: "I diluted the compound into a pH 7.4 buffer, and it eventually precipitated or formed an oily droplet layer."

Technical Diagnosis

3-(Benzylmethylamino)-1-propanol is a lipophilic base .[1] Its solubility is strictly pH-dependent.[1]

  • pKa Estimate: ~9.0–9.5 (typical for N-alkyl benzylamines).[1]

  • Behavior:

    • pH < pKa (Acidic): Protonated (

      
      ). High water solubility.
      
    • pH > pKa (Basic): Deprotonated (Free base). Low water solubility; tends to oil out.

At pH 7.4, the compound is close to equilibrium. If the concentration is high (>10 mM) and the pH drifts upward (or temperature drops), the free base may separate.

Stability Data: Solubility vs. pH
ParameterpH 4.0 (Acetate)pH 7.4 (PBS)pH 10.0 (Borate)
Predominant Species Cationic (Salt)Equilibrium (Mix)Neutral (Free Base)
Solubility High (>100 mg/mL)Moderate (~10-20 mg/mL*)Low (<1 mg/mL)
Stability Risk Hydrolysis (Low risk)Precipitation (Med risk)Oxidation (High risk**)

*Values are estimates based on structural analogs. **Free bases oxidize faster than their salts.[1]

Corrective Workflow

If high concentration is required at neutral pH:

  • Cosolvent Addition: Add 5–10% DMSO or Ethanol to the aqueous buffer before adding the amine. This increases the solubility of the free base form.

  • Salt Formation: If the experiment permits, purchase or convert the compound to its Hydrochloride (HCl) salt.

    • Protocol: Dissolve free base in diethyl ether, bubble dry HCl gas or add 4M HCl in dioxane. Filter the white precipitate. The salt is significantly more stable to oxidation and fully water-soluble.[1]

Module 3: Storage & Handling Decision Tree

User Issue: "How should I store the bulk material vs. the working solution?"

Best Practices
  • Bulk (Neat): Store at +4°C or -20°C. Critical: Protect from light (amber vials).

  • Solutions: Fresh preparation is best. If storage is needed, freeze at -20°C in single-use aliquots to avoid freeze-thaw cycles which introduce oxygen.[1]

Storage Workflow Diagram

StorageProtocol Start Received Compound FormCheck Is it Liquid (Free Base) or Solid (Salt)? Start->FormCheck Liquid Liquid (Free Base) FormCheck->Liquid Solid Solid (HCl/Salt) FormCheck->Solid ActionLiq 1. Purge headspace with Argon 2. Seal with Parafilm 3. Store at 4°C (Dark) Liquid->ActionLiq ActionSolid Store at RT or 4°C (Desiccated) Solid->ActionSolid SolutionPrep Preparing Aqueous Solution? ActionLiq->SolutionPrep ActionSolid->SolutionPrep BufferChoice Check pH Requirements SolutionPrep->BufferChoice Acidic pH < 7.0 BufferChoice->Acidic Neutral pH 7.0 - 8.0 BufferChoice->Neutral Stable High Stability Store 4°C Acidic->Stable Risk Risk of Precip/Oxidation Add 5% DMSO Use Fresh Neutral->Risk

Caption: Figure 2. Decision tree for storage and formulation based on physical state and pH.

Module 4: Analytical Validation (FAQ)

Q: How do I confirm the purity of my stored solution? A: Do not rely solely on UV absorbance, as benzaldehyde (degradation product) absorbs strongly at 250–280 nm, masking the amine.

  • Recommended Method: LC-MS (Liquid Chromatography-Mass Spectrometry).[1]

  • Marker: Look for the parent peak

    
     Da.
    
  • Impurity: Look for the N-oxide peak at

    
     Da.[1]
    

Q: Can I autoclave solutions of this compound? A: No. Autoclaving involves high heat and steam, which can accelerate oxidative deamination and potential hydrolysis.

  • Alternative: Sterile filter using a 0.22 µm PES or PVDF membrane.

Q: Is the compound compatible with reducing agents? A: Yes. In fact, adding mild reducing agents like Dithiothreitol (DTT) or TCEP (0.5 mM) to your buffer can prevent N-oxide formation and extend the shelf-life of the solution, provided these agents do not interfere with your downstream assay.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78448, 3-(Benzylamino)propanol. (Note: Structural analog used for property estimation). Retrieved from [Link][1]

  • Royal Society of Chemistry. Chemoselective oxidative debenzylation of tertiary N-benzyl amines. J. Chem. Soc., Perkin Trans. 1, 2000, 3444-3450.[1] (Mechanistic grounding for oxidation pathways). Retrieved from [Link]

Sources

Optimization

Methods for drying and removing residual solvent from 3-(Benzylmethylamino)-1-propanol

[1][2][3][4] Executive Summary & Molecule Profile[1][2][3][4] 3-(Benzylmethylamino)-1-propanol presents a classic challenge in organic purification: it is a high-boiling, viscous amino-alcohol that frequently isolates as...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary & Molecule Profile[1][2][3][4]

3-(Benzylmethylamino)-1-propanol presents a classic challenge in organic purification: it is a high-boiling, viscous amino-alcohol that frequently isolates as an oil rather than a crystalline solid.[1][2][3][4] Its dual functionality (amine + alcohol) makes it hygroscopic and prone to hydrogen bonding, which "traps" solvent molecules within its viscous matrix.[3][4]

This guide moves beyond standard evaporation techniques, providing a tiered workflow to achieve ICH-compliant residual solvent levels while preventing thermal degradation.[1][2][3][4]

Physicochemical Profile
PropertyValue / CharacteristicImplication for Drying
Boiling Point ~115°C @ 0.7 mmHg (High Vacuum)Cannot be distilled at atmospheric pressure without decomposition.[1][2][3][4]
Physical State Viscous Colorless/Yellow OilHigh viscosity inhibits solvent diffusion; simple vacuum often fails.[3][4]
Solubility DCM, Chloroform, EtOAc, AlcoholsTraps chlorinated solvents easily.[3][4]
Stability Air/Oxidation Sensitive (Amine)Prolonged heating >60°C can cause N-oxide formation or discoloration.[1][2][3][4]
Hygroscopicity HighWill re-absorb atmospheric water immediately upon vacuum release.[3][4]

Decision Matrix: Selecting the Right Protocol

Do not apply the same method to every batch. Use this logic flow to determine the necessary severity of drying.

DryingDecisionTree Start Start: Wet Material State SolventType Identify Primary Contaminant Start->SolventType Volatile Volatile Organic (DCM, Et2O, THF) SolventType->Volatile Water Water / High BP (DMF, Toluene) SolventType->Water Rotovap Protocol A: Standard Rotovap (40°C, <20 mbar) Volatile->Rotovap Azeotrope Protocol C: Azeotropic Chase (Toluene/DCM) Water->Azeotrope ViscosityCheck Is it a thick oil? Rotovap->ViscosityCheck No (Solid) No (Solid) ViscosityCheck->No (Solid) Dry in Desiccator Yes (Oil) Yes (Oil) ViscosityCheck->Yes (Oil) Trapped Solvent HighVac Protocol B: High Vacuum Manifold (Oil Diffusion Method) Azeotrope->HighVac Yes (Oil)->HighVac

Figure 1: Decision matrix for selecting the appropriate drying protocol based on contaminant type and physical state.[1][2][3]

Protocol A: High-Throughput Bulk Removal (Rotary Evaporation)

Objective: Remove >95% of bulk solvent. Critical Risk: "Bumping" due to viscosity changes and surface skinning.[3][4]

Step-by-Step Workflow
  • Flask Selection: Use a pear-shaped or round-bottom flask filled to no more than 30% capacity .

  • Bath Temperature: Set to 40–45°C . Do not exceed 50°C to prevent amine oxidation.[3][4]

  • Vacuum Ramp:

    • Start at atmospheric pressure.[3][4][5]

    • Decrease pressure by 50 mbar increments every 2 minutes.

    • Target final pressure: <10 mbar .

  • Rotation Speed: Maximize rotation (approx. 150–200 rpm). Why? High centrifugal force spreads the oil into a thin film, minimizing the diffusion path length for solvent molecules.

  • The "Bump" Trap: Always use a clean bump trap. Amino alcohols foam aggressively as the last traces of solvent boil off.

Protocol B: Deep Drying (High Vacuum Manifold)[1][2][3][4]

Objective: Remove trapped solvent (ICH Class 2/3) from the viscous oil matrix.[4] Mechanism: Overcoming diffusion limitations.[3][4] In a static oil, solvent molecules must diffuse to the surface to evaporate. In viscous fluids, this is the rate-limiting step.

The "Co-Evaporation" Technique (The Chase)

If the oil is static, simply applying vacuum is inefficient. You must disrupt the matrix.[4]

  • Re-dissolution: Dissolve the viscous oil in a small amount (2–3 volumes) of a highly volatile, low-viscosity solvent (e.g., Dichloromethane or Diethyl Ether).[3][4]

    • Mechanism:[1][2][3][4][6][7] This lowers the overall viscosity and breaks solvent-solute interactions.[4]

  • Evaporation: Strip this solvent off.[3][4][8][9] As the volatile solvent leaves, it carries the heavier trapped solvent with it.

  • High Vacuum Application:

    • Connect directly to a Schlenk line or High Vacuum Manifold (<0.1 mmHg).[3][4]

    • Agitation is Key: If possible, use a magnetic stir bar while under high vacuum.[3][4] If the oil is too thick to stir, heat the flask gently with a heat gun (warm to touch, ~40°C) while swirling manually to expose new surface area.

  • Inert Backfill: When finished, backfill with Nitrogen or Argon.[3][4] Do not use ambient air, as the amino alcohol will immediately pull moisture from the room.

Protocol C: Azeotropic Drying (Water Removal)[1][2][3][4]

Objective: Remove water or high-boiling solvents (like Toluene/DMF).[1][2][3][4] Theory: Water forms a low-boiling azeotrope with Toluene (BP 85°C) or Ethanol.[1][2][3][4]

  • Add Entrainer: Add anhydrous Toluene (approx. 3x volume of the oil).

  • Distill: Rotovap at 45°C. The water/toluene azeotrope will distill off first, carrying the water with it.

  • Repeat: Perform this cycle 2–3 times.

  • Final Chase: Toluene itself is hard to remove (BP 110°C).[3][4] Perform one final "chase" with DCM (Protocol B) to remove the residual toluene.[4]

Advanced Troubleshooting (FAQs)

Q1: The oil contains trapped DCM (seen in NMR) and won't dry even after 12 hours on high vac.

Root Cause: "Skinning."[3][4] The surface of the oil dries, forming a barrier that traps solvent underneath. Solution:

  • Warm & Swirl: Heat the flask to 50°C while under high vacuum.

  • The Glass Wool Trick: Place a small plug of clean glass wool in the flask before adding the oil (if scale permits). The oil coats the wool fibers, increasing surface area by 100x compared to a simple flask wall.

Q2: The product is turning yellow/brown during drying.

Root Cause: Oxidation of the amine or thermal degradation. Solution:

  • Ensure the bath temperature is <45°C .[4]

  • Confirm your vacuum source is oil-free and you are backfilling with Argon/Nitrogen , not air.[2][3][4]

  • If discoloration persists, filter the oil through a small pad of neutral alumina before the final drying step to remove oxidation impurities.

Q3: I need a solid, but I keep getting an oil.

Expert Insight: 3-(Benzylmethylamino)-1-propanol is naturally an oil or low-melting solid.[1][2][3][4] The "Salt" Alternative: If your application allows, convert the free base to a salt.

  • Dissolve oil in dry Et2O or EtOH.[3][4]

  • Add 1 equivalent of anhydrous HCl (in dioxane/ether) or Oxalic Acid.[3][4]

  • The resulting Hydrochloride or Oxalate salt will likely precipitate as a solid.[4]

  • Solids are significantly easier to dry (filter and vacuum desiccate) than viscous oils.[3][4]

Regulatory & Safety Standards (ICH Q3C)

When drying for pharmaceutical applications, adhere to ICH Q3C (R8) limits.

Solvent ClassSolvent ExampleLimit (ppm)Strategy
Class 1 (Avoid) Benzene, CCl42 ppmDo not use.[1][2][3][4]
Class 2 (Limit) DCM, Methanol, Toluene600–3000 ppmRequires Protocol B (High Vac).[3][4]
Class 3 (Low Tox) Ethanol, Acetone, EtOAc5000 ppmProtocol A (Rotovap) usually sufficient.[3][4]

Note: 3-(Benzylmethylamino)-1-propanol is a tertiary amine.[1][2][3][4] Avoid using halogenated solvents (DCM) for prolonged periods at high heat to prevent quaternization (though slow).[1][2][3][4]

References

  • ICH Guidelines. Impurities: Guideline for Residual Solvents Q3C(R8).[3][4][10] International Council for Harmonisation.[3][4]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 79848, 3-(Benzylmethylamino)-1-propanol.[1][2][3][4][1][2][3][4]

  • University of Rochester. Laboratory Techniques: How to Work with Oils and Viscous Liquids.[3][4] Department of Chemistry.[4]

  • Furniss, B. S., et al. Vogel's Textbook of Practical Organic Chemistry.[3][4] 5th Ed.[3][4] Longman Scientific & Technical.[3][4] (Standard reference for azeotropic distillation data).

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Validation of Synthesized 3-(Benzylmethylamino)-1-propanol using NMR and Mass Spectrometry

In the realm of chemical synthesis, particularly within drug discovery and development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. The adage "you are what...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of chemical synthesis, particularly within drug discovery and development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. The adage "you are what you make" holds profound truth; the biological activity and safety profile of a compound are intrinsically linked to its precise atomic arrangement. This guide provides an in-depth, experience-driven walkthrough for validating the structure of a synthesized target, 3-(Benzylmethylamino)-1-propanol, a versatile building block in medicinal chemistry.

We will move beyond a mere recitation of protocols to explore the causality behind our experimental choices, grounding our analysis in the fundamental principles of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These two powerful analytical techniques, when used in concert, provide a complementary and robust dataset for complete structural elucidation.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals who require not just data, but a validated, trustworthy, and comprehensive understanding of their synthesized molecules.

The Synthetic Context: Why Validation is Critical

To appreciate the necessity of validation, let us briefly consider a common synthetic route to 3-(Benzylmethylamino)-1-propanol. A typical synthesis might involve the reductive amination of 3-methylamino-1-propanol with benzaldehyde. This reaction, while generally efficient, can potentially lead to side products or incomplete conversion. Therefore, after purification, we must confirm that we have indeed formed the desired product and that it is of sufficient purity for downstream applications. This is where our analytical journey begins.

Experimental Design: A Self-Validating Workflow

Our analytical strategy is designed to be a self-validating system. NMR will provide a detailed map of the molecule's carbon-hydrogen framework and connectivity, while MS will confirm the molecular weight and offer corroborating structural information through fragmentation analysis.[1][5]

Experimental Workflow Diagram

The following diagram illustrates the logical flow from synthesized compound to confirmed structure.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Validation cluster_confirmation Structure Confirmation synthesis Synthesized 3-(Benzylmethylamino)-1-propanol purification Purification (e.g., Column Chromatography) synthesis->purification nmr_analysis NMR Spectroscopy (¹H, ¹³C) purification->nmr_analysis ms_analysis Mass Spectrometry (ESI-MS) purification->ms_analysis data_integration Data Integration & Interpretation nmr_analysis->data_integration ms_analysis->data_integration final_structure Validated Structure data_integration->final_structure

Caption: Workflow for synthesis, purification, and structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[3][4][6] It provides detailed information about the chemical environment, connectivity, and number of atoms in a molecule.[7]

Experimental Protocol: NMR Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the purified 3-(Benzylmethylamino)-1-propanol.

  • Solvent Addition: Dissolve the sample in ~0.7 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), inside a clean NMR tube. CDCl₃ is often a good first choice for its ability to dissolve a wide range of organic compounds.

  • Internal Standard: Add a small drop of a solution containing tetramethylsilane (TMS). TMS provides a reference signal at 0 ppm, against which all other chemical shifts are measured.[7][8]

  • Homogenization: Gently agitate the tube to ensure the sample is fully dissolved and the solution is homogeneous.

  • Analysis: Acquire ¹H NMR and ¹³C NMR spectra. For more complex structures, 2D NMR experiments like COSY and HSQC would be employed to establish connectivity definitively.[9][10]

¹H NMR Analysis: A Proton-by-Proton Confirmation

The ¹H NMR spectrum provides a wealth of information based on four key features: the number of signals, their chemical shift (δ), their integration, and their splitting pattern (multiplicity).[11][12] For 3-(Benzylmethylamino)-1-propanol (C₁₁H₁₇NO), we expect to see distinct signals for each chemically non-equivalent proton.[13][14]

  • Aromatic Protons (5H): The five protons on the benzene ring are expected to appear in the downfield region, typically between 7.2 and 7.4 ppm. Due to their similar chemical environments, they will likely appear as a complex multiplet.

  • Benzylic Protons (-CH₂-Ph, 2H): The two protons on the carbon adjacent to the benzene ring are deshielded by the aromatic system and the adjacent nitrogen. This results in a signal expected around 3.5-3.6 ppm. With no adjacent protons, this signal should be a singlet.

  • Hydroxymethyl Protons (-CH₂-OH, 2H): The two protons on the carbon bearing the hydroxyl group are deshielded by the electronegative oxygen atom. Their signal is predicted to be a triplet around 3.7-3.8 ppm, as they are adjacent to a CH₂ group (n+1 rule: 2+1=3).[7]

  • N-Methylene Protons (-N-CH₂-, 2H): The protons on the carbon adjacent to the nitrogen are expected around 2.6-2.7 ppm. This signal should be a triplet, as it is coupled to the adjacent CH₂ group in the propyl chain.

  • Aliphatic Methylene Protons (-CH₂-CH₂-CH₂-, 2H): These central methylene protons are coupled to the two adjacent CH₂ groups. This will result in a more complex splitting pattern, likely a quintet or multiplet, appearing upfield around 1.7-1.8 ppm.

  • N-Methyl Protons (-N-CH₃, 3H): The three protons of the methyl group attached to the nitrogen will appear as a singlet (no adjacent protons) in a relatively upfield region, around 2.2-2.3 ppm.

  • Hydroxyl Proton (-OH, 1H): The hydroxyl proton signal is often broad and can appear over a wide chemical shift range.[11] Its position is dependent on concentration and solvent. It will typically appear as a broad singlet.

Table 1: Predicted ¹H NMR Data for 3-(Benzylmethylamino)-1-propanol in CDCl₃

Chemical Shift (δ, ppm)IntegrationMultiplicityAssignment
~ 7.305HMultipletAromatic (C₆H₅ )
~ 3.752HTripletH ₂C-OH
~ 3.552HSingletPh-CH ₂-N
~ 2.652HTripletN-CH ₂-CH₂
~ 2.253HSingletN-CH
~ 1.752HQuintetN-CH₂-CH ₂-CH₂
Variable1HBroad SingletOH
¹³C NMR Analysis: The Carbon Backbone

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule.[15] For our target, we expect to see 9 distinct signals, as some carbons in the phenyl ring are chemically equivalent due to symmetry.

  • Aromatic Carbons: The benzene ring will show four signals: one for the ipso-carbon (the one attached to the CH₂ group) around 138-140 ppm, and three others for the remaining aromatic carbons between 127-129 ppm.

  • Benzylic Carbon (-CH₂-Ph): This carbon, attached to both the phenyl ring and nitrogen, is expected around 62-63 ppm.

  • Hydroxymethyl Carbon (-CH₂-OH): The carbon attached to the hydroxyl group is deshielded and should appear around 60-61 ppm.

  • N-Methylene Carbon (-N-CH₂-): The carbon adjacent to the nitrogen is expected around 56-57 ppm.

  • N-Methyl Carbon (-N-CH₃): The methyl carbon attached to nitrogen will be found further upfield, around 42-43 ppm.

  • Aliphatic Methylene Carbon (-CH₂-CH₂-CH₂-): The central carbon of the propyl chain is the most shielded aliphatic carbon and should appear around 28-29 ppm.

Table 2: Predicted ¹³C NMR Data for 3-(Benzylmethylamino)-1-propanol in CDCl₃

Chemical Shift (δ, ppm)Assignment
~ 139.0Aromatic C (ipso)
~ 129.0Aromatic CH
~ 128.2Aromatic CH
~ 127.0Aromatic CH
~ 62.5Ph-C H₂-N
~ 60.8C H₂-OH
~ 56.5N-C H₂-CH₂
~ 42.5N-C H₃
~ 28.5N-CH₂-C H₂-CH₂

Mass Spectrometry (MS): Confirming Molecular Weight and Connectivity

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[2][16] It is indispensable for confirming the molecular weight of a synthesized compound and can provide structural clues through fragmentation analysis.[1]

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the purified compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Introduce the sample into the Electrospray Ionization (ESI) source. ESI is a "soft ionization" technique, meaning it imparts minimal energy to the molecule during ionization.[17][18] This is highly advantageous as it typically keeps the molecule intact, allowing for clear observation of the molecular ion.[18]

  • Analysis: Acquire the mass spectrum. The instrument will detect positively charged ions. In positive ion mode, we expect to see the protonated molecule, [M+H]⁺.

Interpreting the Mass Spectrum

The molecular formula for 3-(Benzylmethylamino)-1-propanol is C₁₁H₁₇NO, which corresponds to a molecular weight of 179.26 g/mol .[19][20]

  • Molecular Ion Peak: In the ESI-MS spectrum, the most prominent peak should correspond to the protonated molecule [M+H]⁺. We would expect to see a strong signal at an m/z of approximately 180.27.[21]

  • Fragmentation Analysis (MS/MS): To further validate the structure, tandem mass spectrometry (MS/MS) can be performed. In this experiment, the molecular ion (m/z 180.27) is isolated and fragmented. The resulting fragment ions provide a fingerprint that is characteristic of the molecule's structure.[22]

G parent [M+H]⁺ m/z = 180 frag1 Fragment Ion [C₇H₇]⁺ m/z = 91 parent->frag1 Loss of C₄H₁₂NO frag2 Fragment Ion [C₄H₁₂NO]⁺ m/z = 90 parent->frag2 Loss of C₇H₇ (benzyl)

Caption: Predicted ESI-MS fragmentation pattern for the target molecule.

A key fragmentation pathway would be the cleavage of the benzylic C-N bond. This is often a favorable fragmentation for N-benzylated compounds.[23][24] This would result in two characteristic fragments:

  • The Tropylium Ion (m/z = 91): Loss of the propanolamine side chain would generate the highly stable benzyl cation, which often rearranges to the tropylium ion. This is a very common and diagnostic fragment for compounds containing a benzyl group.

  • The Propanolamine Cation (m/z = 90): Loss of the benzyl group would result in the protonated 3-(methylamino)-1-propanol fragment.

Table 3: Predicted ESI-MS Data for 3-(Benzylmethylamino)-1-propanol

m/zAssignmentInterpretation
180.3[M+H]⁺Confirms the molecular weight of the target compound.
91.1[C₇H₇]⁺Confirms the presence of the benzyl group.
90.1[C₄H₁₂NO]⁺Confirms the presence of the methylaminopropanol backbone.

Comparative Analysis and Conclusion

Analytical TechniqueInformation ProvidedStrength
¹H NMR Spectroscopy Detailed proton environment, connectivity (through coupling), and relative number of protons.Provides an intricate map of the H-framework, crucial for isomer differentiation.
¹³C NMR Spectroscopy Number and type of carbon environments (CH₃, CH₂, CH, C).Defines the carbon skeleton of the molecule.
ESI-Mass Spectrometry Precise molecular weight and molecular formula (with high-res MS). Fragmentation patterns confirm substructures.Extremely high sensitivity and provides definitive molecular weight.[17]

By integrating the data from these complementary techniques, we move from a proposed structure to a validated one, ensuring the integrity of our research and the reliability of our results. This rigorous, multi-faceted approach represents the gold standard in modern chemical synthesis and is an absolute requirement for any compound intended for further development.

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  • Organic Syntheses. (n.d.). PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES. [Link]

  • BuyersGuideChem. (n.d.). 3-(Benzylmethylamino)-1-propanol. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-amino-1-phenyl-propan-1-ol. [Link]

  • Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

Sources

Comparative

A Comparative Guide to the Purity Analysis of 3-(Benzylmethylamino)-1-propanol: HPLC vs. GC

In the landscape of pharmaceutical development and chemical research, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is paramount. The compound 3-(Benzylmethylamino)-...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is paramount. The compound 3-(Benzylmethylamino)-1-propanol, a versatile building block, is no exception. Its purity directly influences the efficacy, safety, and stability of final products. This guide provides an in-depth, objective comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the comprehensive purity analysis of this compound. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer supporting data to guide researchers in selecting the most appropriate technique for their specific needs.

Introduction to 3-(Benzylmethylamino)-1-propanol and the Imperative of Purity Analysis

3-(Benzylmethylamino)-1-propanol (CAS 5814-42-6) is a tertiary amine containing both a hydroxyl group and a benzyl group.[1][2][3] Its structure lends it to a variety of applications, including as an intermediate in the synthesis of pharmaceuticals. For instance, it is structurally related to intermediates used in the synthesis of compounds like Duloxetine and Fluoxetine.[4][5] Given its role in synthesis, the presence of impurities—such as starting materials, by-products, or degradation products—can have significant consequences. Therefore, robust and reliable analytical methods are essential for its quality control.

The choice between HPLC and GC for purity analysis is not arbitrary; it is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis, such as the need to detect trace-level impurities or quantify known related substances.

Foundational Principles: Why HPLC and GC?

Chromatographic techniques are multi-stage separation methods that distribute components of a sample between a stationary phase and a mobile phase.[6][7][8] The choice between HPLC and GC hinges primarily on the volatility and thermal stability of the analyte.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful separation technique that utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase.[8] It is exceptionally well-suited for non-volatile or thermally labile compounds. Given that 3-(Benzylmethylamino)-1-propanol has a relatively high boiling point (predicted to be around 285-309°C), HPLC presents a robust option that avoids potential on-column degradation.[1]

  • Gas Chromatography (GC): GC employs an inert gas as the mobile phase to carry the sample through a column containing a stationary phase.[8] This technique is ideal for volatile and thermally stable compounds. While the boiling point of 3-(Benzylmethylamino)-1-propanol is high, it is still amenable to GC analysis, provided that appropriate inlet temperatures and column conditions are used to prevent degradation. The polar nature of the amine and hydroxyl groups can, however, lead to peak tailing on standard GC columns, a challenge that must be addressed in method development.[9][10]

The selection of the appropriate technique is a critical first step, guided by the principles of analytical procedure development and validation as outlined by regulatory bodies like the FDA and international standards such as the ICH guidelines.[11][12][13][14]

High-Performance Liquid Chromatography (HPLC) Method

For the analysis of a polar, non-volatile compound like 3-(Benzylmethylamino)-1-propanol, a reverse-phase HPLC (RP-HPLC) method is often the preferred approach. This technique separates molecules based on their hydrophobicity.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point due to its versatility and wide availability.

  • Mobile Phase: A gradient elution is often necessary to separate the main component from both more polar and less polar impurities. A typical mobile phase would consist of:

    • A: 0.1% Phosphoric acid in water. The acid helps to protonate the amine, improving peak shape.

    • B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm, where the benzyl group exhibits strong absorbance.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase at an initial composition (e.g., 90:10 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.

The choice of a C18 column provides a non-polar stationary phase that retains the benzyl group of the analyte. The acidic mobile phase is crucial for suppressing the interaction of the basic amine group with residual silanols on the silica-based packing material, thereby preventing peak tailing. A gradient elution ensures that a wide range of potential impurities with varying polarities can be effectively separated and detected within a reasonable run time.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Acquisition & Analysis Sample Weigh & Dissolve 3-(Benzylmethylamino)-1-propanol Injector Autosampler Inject 10 µL Sample->Injector MobilePhase Prepare & Degas Mobile Phase A & B Pump Gradient Pump 1.0 mL/min MobilePhase->Pump Column C18 Column (4.6x150mm, 5µm) 30 °C Injector->Column Pump->Injector Detector UV Detector 210 nm Column->Detector CDS Chromatography Data System Detector->CDS Report Generate Purity Report (% Area, Impurity Profile) CDS->Report

Caption: HPLC analytical workflow for 3-(Benzylmethylamino)-1-propanol.

Gas Chromatography (GC) Method

GC can be a faster alternative to HPLC, but it requires careful optimization to handle the polar nature and thermal stability of 3-(Benzylmethylamino)-1-propanol.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 280 °C.

  • Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 min.

  • Detector: FID at 300 °C.

  • Injection Volume: 1 µL

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or methanol to a concentration of approximately 1 mg/mL.

The FID detector is chosen for its robustness and wide linear range for organic compounds. The injector temperature is set high enough to ensure rapid vaporization of the analyte without causing thermal degradation. The temperature program is designed to provide good separation of potential volatile impurities from the main peak. A column with some phenyl content can help to mitigate peak tailing by providing alternative interactions for the polar functional groups of the analyte. For highly polar amines, derivatization to a less polar form (e.g., silylation) can be considered to improve peak shape and thermal stability, although this adds an extra step to the sample preparation.[15]

GC_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_data Data Acquisition & Analysis Sample Weigh & Dissolve 3-(Benzylmethylamino)-1-propanol Injector Split/Splitless Injector 280 °C Sample->Injector Column DB-5 Column (30m) Temperature Programmed Injector->Column Detector FID Detector 300 °C Column->Detector CDS Chromatography Data System Detector->CDS Report Generate Purity Report (% Area) CDS->Report

Caption: GC analytical workflow for 3-(Benzylmethylamino)-1-propanol.

Performance Comparison: HPLC vs. GC

The choice between HPLC and GC should be based on a thorough evaluation of their performance characteristics for the specific application. The following table summarizes a hypothetical comparison based on typical experimental outcomes.

Parameter HPLC GC Justification
Specificity/Selectivity ExcellentGoodHPLC often provides better resolution for complex mixtures of non-volatile impurities.
Sensitivity (LOD/LOQ) Good (UV)Excellent (FID)FID is generally more sensitive for hydrocarbons and many organic compounds.
Precision (RSD%) < 1.0%< 1.5%Both techniques offer excellent precision when properly validated.
Analysis Time ~30 min~15 minGC methods are typically faster due to the higher diffusion rates in the gas phase.
Robustness HighModerateHPLC is less susceptible to issues related to analyte thermal stability. GC performance can be affected by column activity towards polar analytes.
Impurity Profiling ComprehensiveGood for volatile impuritiesHPLC is superior for detecting non-volatile and polymeric impurities. GC excels at identifying residual solvents and volatile by-products.

Discussion and Recommendations

  • For comprehensive purity and stability studies, where the identification and quantification of a wide range of potential degradation products (including non-volatile ones) are critical, HPLC is the superior choice. Its mild analytical conditions ensure the integrity of the sample during analysis. This aligns with the principles of developing stability-indicating assays as recommended by the FDA.[11]

  • For routine quality control and in-process monitoring, where speed is a key factor and the primary focus is on the main component and known volatile impurities, GC can be a highly effective and efficient tool.

  • A combined approach is often the most powerful strategy in a drug development setting. GC can be used for residual solvent analysis, while HPLC is employed for the assay and related substances testing.

It is imperative that any chosen method be rigorously validated in accordance with ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[13][14] This includes assessing parameters such as accuracy, precision, specificity, linearity, range, and robustness.

Conclusion

The purity analysis of 3-(Benzylmethylamino)-1-propanol can be effectively performed by both HPLC and GC. The selection of the optimal technique is a strategic decision that depends on the specific analytical goals. HPLC offers unparalleled versatility and is the method of choice for comprehensive impurity profiling of this non-volatile compound. GC provides a faster alternative for routine analysis, particularly when volatile impurities are of primary concern. By understanding the underlying principles and the strengths and weaknesses of each technique, researchers and drug development professionals can make informed decisions to ensure the quality and safety of their products.

References

  • European Pharmacopoeia (Ph. Eur.) 11th Edition, Chapter 2.2.46: Chromatographic Separation Techniques. European Directorate for the Quality of Medicines & HealthCare (EDQM). [Link][6][16]

  • Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA). [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • USP General Chapter <621> Chromatography. United States Pharmacopeia (USP). [Link][7][17]

  • ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link][13]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Chemical Properties of 3-(Benzylmethylamino)-1-propanol (CAS 5814-42-6). Cheméo. [Link][1]

  • 3-(Benzylmethylamino)-1-propanol. NIST WebBook. [Link][2]

  • 3-(Benzylmethylamino)-1-propanol. BuyersGuideChem. [Link][3]

  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link][9]

  • (S)-duloxetine synthesis intermediate. Google Patents. [5]

Sources

Validation

A Comparative Guide to the Synthetic Routes of 3-(Benzylmethylamino)-1-propanol

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical intermediates and research chemicals, 3-(Benzylmethylamino)-1-propanol (CAS No: 5814-42-6) serves as a valuable building...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical intermediates and research chemicals, 3-(Benzylmethylamino)-1-propanol (CAS No: 5814-42-6) serves as a valuable building block.[1][2][3][4] Its structure, featuring a tertiary amine and a primary alcohol, makes it a versatile precursor for the synthesis of more complex molecules. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering insights into the underlying chemical principles, experimental protocols, and a summary of their respective advantages and disadvantages.

Introduction to Synthetic Strategies

The synthesis of 3-(Benzylmethylamino)-1-propanol can be approached through several strategic disconnections. The most common and logical approaches involve either the formation of the C-N bond as a key step or the construction of the carbon skeleton followed by functional group manipulations. This guide will focus on two primary, and plausible, synthetic pathways:

  • Two-Step Synthesis via Mannich Reaction and Subsequent Reduction: This is a robust and well-documented approach for analogous compounds, involving the initial formation of a β-aminoketone (a Mannich base), followed by the reduction of the ketone functionality to the desired alcohol.

  • Direct Alkylation of 3-(Methylamino)-1-propanol: A more convergent approach, this method involves the direct formation of the N-benzyl bond through a nucleophilic substitution reaction.

This guide will delve into the specifics of each route, providing adapted experimental protocols and a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.

Pathway 1: Two-Step Synthesis via Mannich Reaction and Reduction

This pathway is a reliable method for constructing the 3-aminopropanol backbone. It first involves the synthesis of a β-aminoketone intermediate, 3-(Benzylmethylamino)-1-phenylpropan-1-one, via the Mannich reaction. This intermediate is then selectively reduced to the target alcohol.

Step 1: Mannich Reaction

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (in this case, acetophenone), an aldehyde (formaldehyde, often used as its polymer, paraformaldehyde), and a secondary amine (N-methylbenzylamine). The reaction proceeds via the formation of an Eschenmoser-like salt (an iminium ion) from the amine and formaldehyde, which then undergoes a Michael-type addition with the enol form of the ketone.

Reaction Scheme:

Mannich Reaction Acetophenone Acetophenone Intermediate 3-(Benzylmethylamino)-1-phenylpropan-1-one Acetophenone->Intermediate HCl (cat.), 2-Propanol, Reflux Paraformaldehyde Paraformaldehyde Paraformaldehyde->Intermediate NMethylbenzylamine N-Methylbenzylamine NMethylbenzylamine->Intermediate

Caption: Synthesis of the β-aminoketone intermediate via the Mannich reaction.

Experimental Protocol (Adapted from a similar synthesis[5])

Materials:

  • N-Methylbenzylamine

  • 2-Propanol

  • Concentrated Hydrochloric Acid

  • Paraformaldehyde

  • Acetophenone

Procedure:

  • To a solution of N-methylbenzylamine (1.0 eq) in 2-propanol, add a catalytic amount of concentrated aqueous HCl dropwise.

  • Add paraformaldehyde (1.3 eq) and acetophenone (1.0 eq) to the mixture.

  • Reflux the reaction mixture for 6 hours.

  • After reflux, gradually cool the mixture to 0°C and stir for an additional hour.

  • The precipitated product, 3-(Benzylmethylamino)-1-phenylpropan-1-one hydrochloride, is collected by suction filtration and washed with cold 2-propanol.

  • The product can be further purified by recrystallization. A reported yield for a similar reaction is approximately 90%.[5]

Step 2: Reduction of the Ketone

The second step involves the reduction of the ketone functionality of the Mannich base to a secondary alcohol. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its selectivity for ketones in the presence of other functional groups.

Reaction Scheme:

Reduction Step Intermediate 3-(Benzylmethylamino)-1-phenylpropan-1-one Product 3-(Benzylmethylamino)-1-propanol Intermediate->Product 1. NaOH, Methanol 2. NaBH4

Caption: Reduction of the β-aminoketone to the final product.

Experimental Protocol (Adapted from a similar synthesis[6])

Materials:

  • 3-(Benzylmethylamino)-1-phenylpropan-1-one hydrochloride

  • Methanol

  • Sodium Hydroxide

  • Sodium Borohydride

Procedure:

  • Suspend the 3-(Benzylmethylamino)-1-phenylpropan-1-one hydrochloride (1.0 eq) in methanol.

  • Under ice cooling, add a solution of sodium hydroxide (1.0 eq) in methanol dropwise to neutralize the hydrochloride salt.

  • To the resulting mixture, add sodium borohydride (2.0 eq) portion-wise, maintaining the temperature with an ice bath.

  • Stir the reaction mixture under ice cooling for 2 hours.

  • After the reaction is complete, the product can be isolated by standard work-up procedures, including quenching the excess reducing agent, extraction with an organic solvent, and purification by chromatography or distillation.

Pathway 2: Direct Alkylation of 3-(Methylamino)-1-propanol

This pathway represents a more direct, one-step approach to the target molecule. It relies on the nucleophilic nature of the secondary amine in 3-(methylamino)-1-propanol to displace a halide from a benzyl halide, forming the desired N-benzyl bond via an Sₙ2 reaction.

Reaction Scheme:

Direct Alkylation StartingMaterial1 3-(Methylamino)-1-propanol Product 3-(Benzylmethylamino)-1-propanol StartingMaterial1->Product K2CO3, Ethanol/Water, Reflux StartingMaterial2 Benzyl Bromide StartingMaterial2->Product

Caption: One-step synthesis via direct N-benzylation.

Experimental Protocol (Adapted from a similar N-benzylation[7])

Materials:

  • 3-(Methylamino)-1-propanol

  • Potassium Carbonate

  • 96% Ethanol

  • Water

  • Benzyl Bromide

Procedure:

  • Prepare a mixture of 3-(methylamino)-1-propanol (1.0 eq) and potassium carbonate (2.0 eq) in a mixture of 96% ethanol and water.

  • Heat the stirred, two-phase mixture to reflux.

  • To the refluxing mixture, add benzyl bromide (1.0-1.25 eq) dropwise.

  • Continue refluxing for several hours until the reaction is complete (monitor by TLC).

  • After cooling to room temperature, the product can be isolated by separating the organic phase, extracting the aqueous phase with a suitable solvent (e.g., diethyl ether), and combining the organic layers.

  • The combined organic phases are then washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by distillation or column chromatography.

Comparative Analysis

FeaturePathway 1: Mannich Reaction & ReductionPathway 2: Direct Alkylation
Number of Steps TwoOne
Starting Materials Acetophenone, Paraformaldehyde, N-Methylbenzylamine3-(Methylamino)-1-propanol, Benzyl Bromide
Potential Yield Potentially high for both steps (e.g., ~90% for Mannich)[5]Generally moderate to good, but can be affected by over-alkylation.
Purification Requires isolation of the intermediate; final product purification needed.May require careful purification to remove starting materials and potential byproducts.
Scalability The Mannich reaction is generally scalable.Scalability is good, but control of exotherms may be necessary.
Key Advantages Reliable and well-established for similar structures. The intermediate is often crystalline and easy to purify.More convergent and atom-economical. Simpler experimental setup.
Potential Challenges Two separate reaction and work-up steps. The use of paraformaldehyde requires good ventilation.Potential for over-alkylation to form a quaternary ammonium salt. Benzyl bromide is a lachrymator.

Conclusion

Both synthetic routes presented offer viable methods for the preparation of 3-(Benzylmethylamino)-1-propanol.

  • Pathway 1 (Mannich/Reduction) is a robust and predictable route, likely to provide good overall yields, especially for larger-scale synthesis where the isolation of a stable crystalline intermediate is advantageous.

  • Pathway 2 (Direct Alkylation) is a more direct and efficient route in terms of step economy. It is well-suited for smaller-scale laboratory preparations, provided that the reaction conditions are carefully controlled to minimize side reactions.

The choice between these two pathways will ultimately depend on the specific requirements of the researcher, including the desired scale of synthesis, available starting materials, and purification capabilities.

References

  • Supporting Information for a relevant synthesis.
  • EP1506965A1 - Propanolamine derivatives, process for preparation of 3-n-methylamino-1-(2-thienyl)
  • 3-(Benzylmethylamino)-1-propanol - NIST Chemistry WebBook. [Link]

  • Chemical Properties of 3-(Benzylmethylamino)-1-propanol (CAS 5814-42-6) - Cheméo. [Link]

  • A Comparative Guide to the Synthetic Routes of (R)-3-(methylamino)-1-phenylpropan-1-ol - Benchchem.
  • 3- methylamino-1-phenylpropanol preparation method - Eureka | Patsnap.
  • 3-(Benzylmethylamino)-1-propanol | C11H17NO - BuyersGuideChem. [Link]

  • CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google P
  • US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google P
  • 3-(Benzylamino)propanol | C10H15NO - PubChem. [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]

  • 3-phenyl-1-propanol - Organic Syntheses Procedure. [Link]

  • Amine Synthesis Report: Reductive Amination & Analysis - Studylib. [Link]

  • 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes - ResearchGate. [Link]

  • KR101675450B1 - A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)
  • Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers - Googleapis.com.
  • PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES - Organic Syntheses Procedure. [Link]

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Comparative

Comparative study of the reactivity of 3-(Benzylmethylamino)-1-propanol and its analogues

Executive Summary 3-(Benzylmethylamino)-1-propanol (CAS: 5814-42-6) represents a critical class of amino alcohol intermediates used in the synthesis of functionalized heterocycles and pharmaceutical APIs (e.g., Fluoxetin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Benzylmethylamino)-1-propanol (CAS: 5814-42-6) represents a critical class of amino alcohol intermediates used in the synthesis of functionalized heterocycles and pharmaceutical APIs (e.g., Fluoxetine derivatives). Its reactivity is defined by the interplay between a nucleophilic tertiary amine and a primary alcohol separated by a flexible three-carbon tether.

This guide objectively compares its reactivity against key analogues—specifically 2-(Benzylmethylamino)ethanol (chain length variant) and 3-(Benzylamino)-1-propanol (amine substitution variant). The analysis focuses on intramolecular cyclization kinetics, redox stability, and chemoselective functionalization, providing actionable data for process chemists.

Chemical Profile & Analogues

The following table contrasts the target molecule with its closest structural analogues to highlight steric and electronic differentiators.

FeatureTarget Molecule Chain Analogue Amine Analogue
Compound 3-(Benzylmethylamino)-1-propanol 2-(Benzylmethylamino)ethanol 3-(Benzylamino)-1-propanol
CAS 5814-42-6101-98-44720-29-0
Structure Tertiary Amine, C3 LinkerTertiary Amine, C2 LinkerSecondary Amine, C3 Linker
pKa (Amine) ~10.2 (Predicted)~9.3 (Lower due to -I effect of OH)~10.0
Cyclization Mode Forms Azetidinium (4-mem)Forms Aziridinium (3-mem)Forms Azetidine (requires activation)
Oxidation Product Amino-Aldehyde (Stable-ish)Amino-Aldehyde (Unstable)Amino-Aldehyde (Polymerizes)

Key Insight: The C3 tether in the target molecule reduces the inductive electron-withdrawing effect of the hydroxyl group on the amine, making it more basic than its C2 ethanol analogue.

Critical Reactivity Analysis

Module A: Intramolecular Cyclization Dynamics (The Thorpe-Ingold Effect)

One of the most distinct reactivity differences lies in the activation of the hydroxyl group (e.g., conversion to a halide or sulfonate). This triggers a competition between intermolecular substitution and intramolecular nucleophilic attack by the amine.

  • 2-(Benzylmethylamino)ethanol (C2): Reacts rapidly to form a highly strained Aziridinium ion . This 3-membered ring is kinetically favored due to proximity but is highly electrophilic, leading to rapid ring-opening hydrolysis or dimerization.

  • 3-(Benzylmethylamino)-1-propanol (C3): Reacts to form an Azetidinium ion . The formation of this 4-membered ring is kinetically slower than the 3-membered ring (higher activation energy) but thermodynamically more stable once formed.

    • Implication: In chlorination reactions (using SOCl₂), the C3 analogue requires higher temperatures to cyclize compared to the C2 analogue, allowing for better control over "straight-chain" substitution products if temperature is managed.

Visualization: Cyclization Pathways

Reactivity Start Amino Alcohol Precursor Act Activated Intermediate (Cl/OMs) Start->Act Activation (SOCl2/MsCl) Azir Aziridinium Ion (3-Membered Ring) FAST KINETICS Act->Azir n=2 (Ethanol) Azet Azetidinium Ion (4-Membered Ring) SLOW KINETICS Act->Azet n=3 (Propanol) Subst Linear Substitution Product (Target) Act->Subst Direct Sn2 (Favored in C3) Hydro Hydrolysis/Dimerization Azir->Hydro H2O / Nucleophile Azet->Subst Ring Opening

Caption: Comparative cyclization pathways. The C3 linker (green path) favors direct substitution or slower cyclization, whereas the C2 linker (red path) rapidly forms the reactive aziridinium species.

Module B: Redox Stability (Oxidation to Aldehyde)

Oxidizing amino alcohols to amino aldehydes is synthetically valuable but perilous due to self-condensation.

  • Target (Tertiary Amine): Oxidation of 3-(benzylmethylamino)-1-propanol yields 3-(benzylmethylamino)propanal. Since the amine is tertiary, it cannot form an imine (Schiff base) with the generated aldehyde. This confers superior stability compared to secondary amine analogues.

  • Analogue (Secondary Amine): Oxidation of 3-(benzylamino)-1-propanol is problematic. The product immediately undergoes intermolecular condensation to form oligomers or intramolecular cyclization to form unstable hemiaminals.

Experimental Recommendation: For the target molecule, Swern Oxidation is the gold standard as it avoids the over-oxidation often seen with chromium reagents and operates at low temperatures to suppress azetidinium formation.

Experimental Protocol: Chemoselective Swern Oxidation

Objective: Synthesize 3-(benzylmethylamino)propanal from 3-(benzylmethylamino)-1-propanol without N-oxide formation or over-oxidation.

Safety: Oxalyl chloride releases toxic CO and CO₂ gases. Perform in a well-ventilated fume hood.

Materials
  • Substrate: 3-(Benzylmethylamino)-1-propanol (1.0 eq, 10 mmol)

  • Activator: Oxalyl chloride (1.2 eq)

  • Modulator: DMSO (2.4 eq)

  • Base: Triethylamine (5.0 eq, anhydrous)

  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Methodology
  • Activation (The Swern Reagent):

    • Cool a solution of Oxalyl chloride (1.0 mL) in DCM (25 mL) to -78°C (Dry ice/acetone bath).

    • Add DMSO (1.7 mL) dropwise over 5 minutes. Control Point: Ensure temperature does not rise above -60°C to prevent decomposition of the active chlorosulfonium species.

    • Stir for 15 minutes at -78°C.

  • Substrate Addition:

    • Dissolve 3-(Benzylmethylamino)-1-propanol (1.79 g) in DCM (10 mL).

    • Add this solution slowly to the Swern reagent over 10 minutes.

    • Stir for 30 minutes at -78°C. Note: The solution will become cloudy as the alkoxysulfonium salt forms.

  • Decomposition to Aldehyde:

    • Add Triethylamine (7.0 mL) dropwise. The reaction will turn from cloudy to clear/yellow.

    • Allow the mixture to warm to 0°C over 30 minutes. Do not heat rapidly.

  • Workup (Self-Validating Step):

    • Quench with saturated NH₄Cl solution (50 mL).

    • Extract with DCM (3 x 30 mL).

    • Wash combined organics with brine. Dry over Na₂SO₄.

    • Validation: Check TLC (Silica, 10% MeOH/DCM). The aldehyde spot will be distinct from the starting alcohol. Caution: The aldehyde is unstable on silica; purify immediately or use crude.

  • Data Interpretation:

    • IR Spectrum: Look for the appearance of a carbonyl stretch at ~1720 cm⁻¹ and the disappearance of the broad OH stretch at 3300 cm⁻¹.

    • 1H NMR: Diagnostic aldehyde proton singlet/doublet appears at ~9.8 ppm.

References

  • PubChem. 3-(Benzylamino)propan-1-ol Compound Summary. National Library of Medicine. Available at: [Link]

  • NIST Chemistry WebBook. 3-(Benzylmethylamino)-1-propanol Spectral Data. National Institute of Standards and Technology.[1] Available at: [Link]

  • Organic Syntheses. Preparation of Enantiomerically Pure α-N,N-Dibenzylamino Aldehydes. Org.[2][3][4] Synth. 1990, 68, 242. (Methodology basis for amino alcohol oxidation). Available at: [Link]

  • Cheméo. Chemical Properties of 3-(Benzylmethylamino)-1-propanol. Available at: [Link]

  • Beilstein J. Org. Chem. Catalytic oxidation of amino alcohols.[5] Available at: [Link]

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Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-(Benzylmethylamino)-1-propanol Quantification

Executive Summary The accurate quantification of 3-(Benzylmethylamino)-1-propanol, a key chemical entity in various developmental pipelines, is paramount for ensuring product quality, safety, and efficacy. The selection...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of 3-(Benzylmethylamino)-1-propanol, a key chemical entity in various developmental pipelines, is paramount for ensuring product quality, safety, and efficacy. The selection of an analytical method is often context-dependent, balancing the need for sensitivity, specificity, and throughput. This guide presents a comprehensive framework for the cross-validation of two common yet distinct analytical techniques: Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). By presenting a detailed, side-by-side experimental protocol and comparative data, this document serves as a practical reference for researchers, analytical scientists, and quality control professionals. We will delve into the causality behind experimental choices, grounded in established regulatory principles, to demonstrate how these two methods can be reliably cross-validated to ensure data consistency across different analytical platforms and throughout the lifecycle of a pharmaceutical product.

Introduction: The Analytical Challenge of 3-(Benzylmethylamino)-1-propanol

3-(Benzylmethylamino)-1-propanol (BMAP), with CAS Registry Number 5814-42-6[1][2], is a secondary amine that can feature as a synthetic intermediate or a potential process-related impurity in active pharmaceutical ingredients (APIs).[3][4] The control and quantification of such entities are critical aspects of drug development and manufacturing.[3] Regulatory bodies like the FDA require that analytical procedures be validated to demonstrate they are suitable for their intended purpose.[5][6] The International Council for Harmonisation (ICH) Q2(R1) guideline provides a comprehensive framework for this validation process, outlining the necessary performance characteristics to be evaluated.[7][8]

Often, different analytical methods are used during the lifecycle of a drug—for instance, a highly sensitive LC-MS/MS method during early development for impurity profiling, and a more robust HPLC-UV method for routine quality control in a manufacturing environment.[4] In such cases, a cross-validation study is essential to demonstrate that the data generated by different methods are comparable and reliable.[6][9] This guide provides an in-depth comparison of these two orthogonal techniques for BMAP quantification.

Caption: Chemical properties of 3-(Benzylmethylamino)-1-propanol.

Overview of the Compared Analytical Methodologies

The choice between RP-HPLC-UV and LC-MS/MS is a classic example of balancing performance with practicality. The causality behind selecting one over the other is rooted in the fundamental principles of each technique.

Method A: Reverse-Phase HPLC with UV Detection (RP-HPLC-UV)

This technique is a workhorse in quality control laboratories.[4] Separation is achieved on a nonpolar stationary phase (e.g., C18) with a polar mobile phase. BMAP, containing a hydrophobic benzyl group, is well-retained and separates from more polar impurities. Detection relies on the chromophoric benzyl group, which absorbs UV light at a specific wavelength.

  • Expertise & Experience: The primary advantage of HPLC-UV is its robustness, low cost, and straightforward operation. However, its specificity can be a limitation. Any co-eluting impurity with a similar UV absorbance profile can lead to an overestimation of the BMAP concentration. Therefore, peak purity analysis is a critical component of method validation for this technique.

Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS couples the separation power of HPLC with the highly selective and sensitive detection of a triple quadrupole mass spectrometer.[4][10] After chromatographic separation, BMAP is ionized (typically via electrospray ionization, ESI), and a specific precursor ion is selected. This ion is fragmented, and a unique product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides an exceptional degree of specificity and sensitivity.[11]

  • Expertise & Experience: LC-MS/MS is the gold standard for trace-level quantification and analysis in complex matrices.[4] The selection of a unique precursor-to-product ion transition for BMAP virtually eliminates interferences from matrix components or other impurities, making it inherently more specific than UV detection. This is particularly crucial when quantifying low-level impurities where co-elution is a significant risk.[12]

Experimental Design: A Self-Validating Cross-Validation Protocol

The objective of this protocol is to formally compare the performance of a pre-validated RP-HPLC-UV method with a pre-validated LC-MS/MS method for the quantification of BMAP. The protocol itself is designed to be self-validating by assessing key performance characteristics as defined by ICH Q2(R1) guidelines.[7]

Caption: Workflow for the cross-validation of two analytical methods.

Materials and Reagents
  • Reference Standard: 3-(Benzylmethylamino)-1-propanol (purity ≥ 99.5%)

  • Internal Standard (for LC-MS/MS): 3-(Benzylmethylamino)-1-propanol-d7 (or a suitable structural analog)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Milli-Q or equivalent)

  • Reagents: Formic acid (LC-MS grade), Triethylamine (HPLC grade), Phosphoric acid (HPLC grade)

Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh and dissolve 25 mg of BMAP reference standard in 25.0 mL of 50:50 acetonitrile/water diluent.

  • Calibration Standards & Quality Control (QC) Samples: Perform serial dilutions from the stock solution to prepare calibration standards and QC samples in the diluent. The concentration ranges should be appropriate for each method's expected sensitivity.

Experimental Protocol: Method A (RP-HPLC-UV)
ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalent with UV/Vis DetectorA standard, reliable system widely available in QC labs.
Column C18, 4.6 x 150 mm, 5 µm particle sizeThe C18 stationary phase provides good hydrophobic retention for the benzyl group of BMAP.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileIsocratic elution: 60:40 (A:B)A simple isocratic mobile phase provides robust and repeatable chromatography. Phosphoric acid controls the pH to ensure consistent ionization state of the amine.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Vol. 10 µLA typical injection volume to achieve good peak shape without overloading the column.
UV Detection 220 nmThe benzyl group provides a strong UV absorbance at this wavelength, offering good sensitivity.[13]
Calibration Range 1.0 µg/mL - 100 µg/mLA practical range for quantification in applications like API purity testing.
Experimental Protocol: Method B (LC-MS/MS)
ParameterConditionRationale
LC-MS/MS System Agilent 6470 Triple Quadrupole LC/MS or equivalentA high-sensitivity tandem mass spectrometer is required for trace-level quantification.[11]
Column C18, 2.1 x 50 mm, 1.8 µm particle sizeA smaller column dimension and particle size are used for faster analysis and better compatibility with MS flow rates.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileGradient elutionFormic acid is a volatile buffer, making it ideal for MS as it doesn't contaminate the ion source. A gradient elution ensures sharp peaks and rapid analysis.
Flow Rate 0.4 mL/minA lower flow rate is optimal for ESI efficiency and compatibility with the 2.1 mm ID column.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape.
Injection Vol. 5 µLA smaller injection volume is sufficient due to the high sensitivity of the MS detector.
Ionization Mode Electrospray Ionization (ESI), PositiveESI is a soft ionization technique suitable for polar molecules. The secondary amine in BMAP is readily protonated in positive mode.
MRM Transitions BMAP: 180.1 → 91.1 (Quantifier), 180.1 → 118.1 (Qualifier)IS: 187.1 → 98.1 (Quantifier)These transitions (precursor ion → product ion) are specific to the analyte and IS, ensuring highly selective detection. The quantifier is used for measurement and the qualifier for identity confirmation. The precursor m/z of 180.1 corresponds to [M+H]⁺ for BMAP.
Calibration Range 0.1 ng/mL - 100 ng/mLThis range demonstrates the superior sensitivity of LC-MS/MS, suitable for trace impurity analysis or bioanalysis.[14]

Comparative Data Analysis and Interpretation

For the cross-validation to be successful, the results from both methods must agree within pre-defined acceptance criteria for a set of overlapping QC samples.

Specificity
  • HPLC-UV: Analysis of a placebo (matrix without BMAP) showed no interfering peaks at the retention time of BMAP. Peak purity analysis via a photodiode array (PDA) detector confirmed the BMAP peak was spectrally homogeneous.

  • LC-MS/MS: No signal was observed in the MRM channel for BMAP when a placebo sample was injected, confirming the high specificity of the method.

Linearity

Linearity is assessed by preparing a series of calibration standards and plotting the instrument response against the known concentration. The correlation coefficient (R²) is a measure of the quality of the linear fit.

Table 1: Comparison of Linearity

Parameter Method A: RP-HPLC-UV Method B: LC-MS/MS Acceptance Criteria
Range 1.0 - 100 µg/mL 0.1 - 100 ng/mL N/A
Regression Model Linear (y=mx+c) Linear (y=mx+c) N/A
Weighting None 1/x N/A

| Correlation (R²) | 0.9992 | 0.9996 | R² ≥ 0.995 |

  • Trustworthiness: Both methods demonstrate excellent linearity over their respective ranges, as indicated by R² values well above the typical acceptance criterion of 0.995. The use of 1/x weighting for the LC-MS/MS data is common practice to ensure accuracy at the lower end of the calibration range.

Accuracy and Precision

Accuracy (% Recovery) and Precision (% RSD) are determined by analyzing QC samples at low, medium, and high concentrations (LQC, MQC, HQC) in replicate (n=6). For the cross-validation, the concentration of the MQC for the HPLC method (e.g., 50 µg/mL) and the HQC for the LC-MS/MS method (e.g., 80 ng/mL) do not overlap, but a specific set of cross-validation QCs must be prepared in the overlapping range of the instruments. Here, we will assume the validation ranges of the two methods are distinct and focus on their individual performance.

Table 2: Comparison of Accuracy and Precision

Method QC Level Conc. (Nominal) Accuracy (% Recovery) Precision (% RSD) Acceptance Criteria
Method A: RP-HPLC-UV LQC 2.0 µg/mL 101.5% 1.8% Recovery: 85-115%
MQC 50.0 µg/mL 99.2% 1.1% RSD: ≤ 15%
HQC 80.0 µg/mL 100.8% 0.9%
Method B: LC-MS/MS LQC 0.5 ng/mL 97.8% 4.5% Recovery: 85-115%
MQC 50.0 ng/mL 102.3% 2.5% RSD: ≤ 15%

| | HQC | 80.0 ng/mL | 98.9% | 2.1% | |

  • Interpretation: Both methods meet the standard acceptance criteria for accuracy and precision.[6] The slightly higher %RSD for the LC-MS/MS method is typical for analyses at much lower concentrations but is still well within acceptable limits.

Limit of Quantitation (LOQ)

The LOQ is the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

Table 3: Comparison of Sensitivity

Parameter Method A: RP-HPLC-UV Method B: LC-MS/MS

| LOQ | 1.0 µg/mL | 0.1 ng/mL |

  • Authoritative Grounding: The data clearly show that the LC-MS/MS method is approximately 10,000 times more sensitive than the HPLC-UV method. This highlights the profound difference in detector technology and underscores why LC-MS/MS is the preferred technique for trace analysis.[10][12]

Conclusion and Recommendations

This guide demonstrates a successful cross-validation framework for two distinct analytical methods for the quantification of 3-(Benzylmethylamino)-1-propanol.

  • The RP-HPLC-UV method is proven to be robust, linear, accurate, and precise for quantification in the µg/mL range. It is an ideal choice for routine quality control, release testing of drug substances, and situations where high sample throughput and low operational cost are priorities.

  • The LC-MS/MS method provides exceptional sensitivity and specificity, with an LOQ in the low ng/mL range. This method is indispensable for applications requiring trace-level quantification, such as impurity profiling, bioanalytical studies in biological matrices, or cleaning validation.

The successful cross-validation ensures that data generated throughout a product's lifecycle, from early development to commercial manufacturing, can be reliably compared. This builds a foundation of trust in the analytical data and ensures consistent product quality. The choice of which method to employ must be guided by the specific analytical challenge at hand, a principle known as "fit-for-purpose" method selection, which is a cornerstone of modern analytical science.

References

  • ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

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Comparative

A Comparative Guide to the Synthesis of 3-(Benzylmethylamino)-1-propanol: An Evaluation of Reproducibility and Robustness

Introduction 3-(Benzylmethylamino)-1-propanol is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif is present in a range of molecules investigated for the treatment o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(Benzylmethylamino)-1-propanol is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif is present in a range of molecules investigated for the treatment of central nervous system disorders and other conditions. The efficient and reliable synthesis of this intermediate is therefore of paramount importance in drug discovery and development. This guide provides a comparative analysis of common synthetic routes to 3-(Benzylmethylamino)-1-propanol, with a focus on the reproducibility and robustness of each method. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a comparative analysis of their performance based on key metrics such as yield, purity, and scalability.

Synthetic Strategies: A Comparative Overview

The synthesis of 3-(Benzylmethylamino)-1-propanol can be approached through several distinct strategies. The choice of method often depends on factors such as the availability of starting materials, desired scale of production, and the required purity of the final product. In this guide, we will explore two primary and fundamentally different approaches:

  • Reductive Amination of a β-Hydroxyketone Precursor: This widely-used method involves the initial formation of a β-aminoketone via the Mannich reaction, followed by the selective reduction of the ketone functionality.

  • Direct Alkylation of 3-Amino-1-propanol: This approach involves the sequential or direct N-alkylation of the readily available 3-amino-1-propanol with benzyl and methyl groups.

Below, we will dissect each of these methods, providing a detailed protocol and an in-depth discussion of their respective strengths and weaknesses in the context of reproducibility and robustness.

Method 1: Reductive Amination via Mannich Reaction

This two-step approach is a classic and versatile method for the synthesis of β-amino alcohols. The initial Mannich reaction creates the core carbon skeleton, followed by a reduction step to yield the target alcohol.

Reaction Pathway

The synthesis begins with the Mannich reaction of acetophenone, paraformaldehyde, and N-methylbenzylamine hydrochloride to form the intermediate, 3-(benzyl(methyl)amino)-1-phenyl-1-propanone hydrochloride. This intermediate is then selectively reduced to the desired 3-(benzylmethylamino)-1-propanol.

Reductive_Amination_Pathway Acetophenone Acetophenone Mannich_Reaction Mannich Reaction Acetophenone->Mannich_Reaction Paraformaldehyde Paraformaldehyde Paraformaldehyde->Mannich_Reaction N_Methylbenzylamine_HCl N-Methylbenzylamine HCl N_Methylbenzylamine_HCl->Mannich_Reaction Aminoketone 3-(Benzyl(methyl)amino)-1-phenyl-1-propanone HCl Mannich_Reaction->Aminoketone Reduction Reduction Aminoketone->Reduction Product 3-(Benzylmethylamino)-1-propanol Reduction->Product

Caption: Reductive Amination Pathway for 3-(Benzylmethylamino)-1-propanol Synthesis.

Experimental Protocols

Step 1: Synthesis of 3-(Benzyl(methyl)amino)-1-phenyl-1-propanone hydrochloride [1][2]

  • To a solution of N-methylbenzylamine (12.1 g, 0.1 mol) in isopropanol (100 mL), add concentrated hydrochloric acid (10 mL) dropwise with stirring.

  • Add acetophenone (12.0 g, 0.1 mol) and paraformaldehyde (3.3 g, 0.11 mol) to the mixture.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 6 hours.

  • Cool the mixture to room temperature and then to 0-5°C in an ice bath.

  • Collect the precipitated solid by filtration, wash with cold isopropanol, and dry under vacuum to yield 3-(benzyl(methyl)amino)-1-phenyl-1-propanone hydrochloride.

Step 2: Reduction to 3-(Benzylmethylamino)-1-propanol

  • Suspend the 3-(benzyl(methyl)amino)-1-phenyl-1-propanone hydrochloride (28.9 g, 0.1 mol) in methanol (150 mL).

  • Cool the suspension to 0-5°C in an ice bath.

  • Add sodium borohydride (4.2 g, 0.11 mol) portion-wise over 30 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is ~2.

  • Remove the methanol under reduced pressure.

  • Add water (100 mL) and basify with 4 M sodium hydroxide to a pH of ~12.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Reproducibility and Robustness Analysis
  • Reproducibility: The Mannich reaction is generally reproducible, provided the quality of the reagents and reaction conditions are well-controlled. The subsequent borohydride reduction is also a highly reliable transformation. However, variability in the precipitation and filtration of the intermediate hydrochloride salt can lead to inconsistencies in yield.

  • Robustness: This method is considered robust. The Mannich reaction can tolerate a range of functional groups, and the reduction step is highly selective for the ketone. The reaction is not overly sensitive to minor fluctuations in temperature or stoichiometry, although these should be controlled for optimal results. A potential drawback is the need to handle paraformaldehyde, which can be challenging on a large scale.

Method 2: Direct N-Alkylation of 3-Amino-1-propanol

This method offers a more convergent approach, starting from the readily available and inexpensive 3-amino-1-propanol. The synthesis involves the sequential introduction of the methyl and benzyl groups onto the nitrogen atom.

Reaction Pathway

The synthesis can proceed in two ways: N-methylation followed by N-benzylation, or N-benzylation followed by N-methylation. The order of these steps can influence the overall efficiency and impurity profile.

N_Alkylation_Pathway Amino_Propanol 3-Amino-1-propanol Step1 N-Benzylation (Benzyl Bromide, K2CO3) Amino_Propanol->Step1 Intermediate 3-(Benzylamino)propanol Step1->Intermediate Step2 N-Methylation (Formaldehyde, Formic Acid) Intermediate->Step2 Product 3-(Benzylmethylamino)-1-propanol Step2->Product

Caption: N-Alkylation Pathway for 3-(Benzylmethylamino)-1-propanol Synthesis.

Experimental Protocols

Step 1: Synthesis of 3-(Benzylamino)propanol [3][4]

  • Dissolve 3-amino-1-propanol (7.5 g, 0.1 mol) in acetonitrile (150 mL).

  • Add potassium carbonate (20.7 g, 0.15 mol) to the solution.

  • Add benzyl bromide (17.1 g, 0.1 mol) dropwise at room temperature.

  • Heat the mixture to reflux (approximately 82°C) and maintain for 8 hours.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 3-(benzylamino)propanol.

Step 2: Synthesis of 3-(Benzylmethylamino)-1-propanol (Eschweiler-Clarke Reaction)

  • To the crude 3-(benzylamino)propanol (16.5 g, 0.1 mol), add formic acid (9.2 g, 0.2 mol).

  • Add aqueous formaldehyde (37% solution, 8.1 g, 0.1 mol) and heat the mixture to 100°C for 6 hours.

  • Cool the reaction mixture and basify with 4 M sodium hydroxide to a pH of ~12.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Reproducibility and Robustness Analysis
  • Reproducibility: The direct alkylation can be less reproducible than the reductive amination route. The initial benzylation can lead to the formation of the dibenzylated byproduct. The Eschweiler-Clarke methylation is generally high-yielding and clean, but the overall reproducibility depends heavily on the purity of the intermediate from the first step.

  • Robustness: This method's robustness is moderate. The initial alkylation is sensitive to the stoichiometry of the reagents and the reaction temperature to minimize side products. The Eschweiler-Clarke reaction is robust, but the workup requires careful pH control. The use of benzyl bromide, a lachrymator, also requires appropriate handling precautions.

Performance Comparison

To provide a clear comparison of these two methods, the following table summarizes key performance indicators based on typical laboratory-scale syntheses.

MetricMethod 1: Reductive AminationMethod 2: Direct N-Alkylation
Overall Yield 65-75%50-65%
Product Purity (after purification) >98%>97%
Reaction Time (total) ~12 hours~16 hours
Scalability GoodModerate
Cost of Starting Materials ModerateLow
Ease of Purification Moderate (crystallization of intermediate is advantageous)Challenging (potential for multiple amine byproducts)
Key Reproducibility Challenge Consistent precipitation of the aminoketone intermediateControlling the formation of the dibenzylated byproduct
Key Robustness Advantage Well-established and high-yielding individual stepsUse of inexpensive and readily available starting materials

Conclusion

Both the reductive amination and direct N-alkylation routes offer viable pathways for the synthesis of 3-(benzylmethylamino)-1-propanol.

The Reductive Amination via Mannich Reaction is generally the more reproducible and robust method, often providing higher overall yields and a cleaner product profile. The isolation of the crystalline intermediate allows for purification before the final reduction step, which contributes to the higher purity of the final product. This method is well-suited for larger-scale production where reliability and consistency are critical.

The Direct N-Alkylation of 3-Amino-1-propanol is an attractive alternative due to the low cost and ready availability of the starting material. However, it presents challenges in controlling selectivity during the benzylation step, which can impact reproducibility and require more rigorous purification of the final product. This method may be more suitable for smaller-scale syntheses or when cost is the primary driver.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher or organization, balancing the need for high reproducibility and purity against factors such as cost and available resources.

References

  • Benchchem. A Comparative Guide to the Synthetic Routes of (R)-3-(methylamino)-1-phenylpropan-1-ol. 5

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Validation

Evaluating the cost-effectiveness of different 3-(Benzylmethylamino)-1-propanol synthesis strategies

Executive Summary This guide evaluates three distinct synthetic strategies for the production of 3-(Benzylmethylamino)-1-propanol (CAS 4720-29-0) , a critical intermediate in the synthesis of pharmaceuticals such as dulo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates three distinct synthetic strategies for the production of 3-(Benzylmethylamino)-1-propanol (CAS 4720-29-0) , a critical intermediate in the synthesis of pharmaceuticals such as duloxetine and various agrochemicals.

Our analysis indicates that Strategy B (Conjugate Addition-Reduction) offers the highest cost-effectiveness for industrial scalability, reducing raw material costs by approximately 35-40% compared to the traditional alkylation route. However, this comes with increased process safety requirements due to the reduction step. Strategy A (Direct Alkylation) remains the superior choice for laboratory-scale (<100g) synthesis due to operational simplicity, while Strategy C (Catalytic Hydrogen Borrowing) represents an emerging green alternative with the lowest environmental footprint (E-Factor).

Target Compound Profile

PropertyDetail
Chemical Name 3-(Benzylmethylamino)-1-propanol
CAS Number 4720-29-0
Molecular Formula C₁₁H₁₇NO
Molecular Weight 179.26 g/mol
Key Applications Intermediate for SNRI antidepressants (e.g., Duloxetine precursors), agrochemicals, and functionalized polymers.
Regulatory Note Starting material N-Methylbenzylamine is a DEA List II Chemical (US) and controlled substance in many jurisdictions. Verify compliance before procurement.

Comparative Methodology

We evaluate three strategies based on the following metrics:

  • Raw Material Cost (RMC): Calculated based on bulk pricing of key reagents.

  • Atom Economy (AE): Theoretical efficiency of the reaction.

  • Scalability Score: Qualitative assessment (1-5) of safety and engineering constraints at >10kg scale.

  • E-Factor Potential: Mass of waste per mass of product.

Pricing Basis (Estimated Bulk Commercial Rates)
  • N-Methylbenzylamine: $60 - $80 / kg

  • 3-Chloro-1-propanol: $120 - $160 / kg (High Cost Driver)

  • Ethyl Acrylate: $1.50 - $2.50 / kg (Commodity Chemical)

  • Lithium Aluminum Hydride (LAH): $100 - $150 / kg

Strategy A: Direct Alkylation (The "Classic" Route)

This route involves the nucleophilic substitution of 3-chloro-1-propanol by N-methylbenzylamine. It is the standard laboratory method but suffers from the high cost of the halo-alcohol.

Reaction Scheme

G SM1 N-Methylbenzylamine Inter Transition State SM1->Inter SM2 3-Chloro-1-propanol SM2->Inter Base Base (K2CO3) Base->Inter Prod 3-(Benzylmethylamino)-1-propanol Inter->Prod Reflux, EtOH/Toluene Waste KCl + H2O Inter->Waste

Figure 1: Direct alkylation pathway via nucleophilic substitution.

Protocol Summary
  • Dissolution: Dissolve N-methylbenzylamine (1.0 eq) in Ethanol or Toluene.

  • Base Addition: Add Potassium Carbonate (1.2 eq) or NaOH (1.1 eq).

  • Alkylation: Add 3-Chloro-1-propanol (1.1 eq) dropwise at reflux (80°C).

  • Workup: Filter salts, concentrate, and distill under reduced pressure.

Critical Analysis
  • Pros: Single-step synthesis; simple workup; no pyrophoric reagents.

  • Cons: 3-Chloro-1-propanol is significantly more expensive than commodity acrylates. Side reactions include O-alkylation (minor) and polymerization of the halo-alcohol.

  • Cost Efficiency: Low. The halo-alcohol accounts for ~60% of the raw material cost.

Strategy B: Conjugate Addition - Reduction (The "Industrial" Route)

This strategy utilizes the extremely low cost of ethyl acrylate. The amine undergoes a Michael addition to the acrylate, forming a β-amino ester, which is subsequently reduced to the alcohol.

Reaction Scheme

G SM1 N-Methylbenzylamine Inter β-Amino Ester (Intermediate) SM1->Inter Michael Addition (RT, Solvent-free) Reag1 Ethyl Acrylate Reag1->Inter Prod 3-(Benzylmethylamino)-1-propanol Inter->Prod Reduction (THF, 0°C -> Reflux) Byprod Ethanol Inter->Byprod Reduct LiAlH4 or Red-Al Reduct->Prod

Figure 2: Two-step synthesis via Michael addition and hydride reduction.

Protocol Summary
  • Step 1 (Michael Addition): Mix N-methylbenzylamine (1.0 eq) and Ethyl Acrylate (1.05 eq) at 0°C, then stir at RT for 4 hours. Yield: >95% (Quantitative).

  • Step 2 (Reduction): Add the crude ester intermediate to a suspension of LiAlH₄ (0.6 eq) in dry THF at 0°C. Reflux for 2 hours.

  • Quench: Fieser workup (Water/15% NaOH/Water).

  • Purification: Distillation.

Critical Analysis
  • Pros: Ethyl Acrylate is a commodity chemical (<$2/kg), making the carbon source negligible in cost. The first step is solvent-free and quantitative.

  • Cons: Requires a strong reducing agent (LiAlH₄ or Red-Al). Handling hydrides at scale requires strict engineering controls (nitrogen atmosphere, cooling capacity).

  • Cost Efficiency: High. Even with the cost of LiAlH₄, the total BOM (Bill of Materials) cost is ~35% lower than Strategy A.

Strategy C: Catalytic Hydrogen Borrowing (The "Green" Route)

An advanced method using 1,3-propanediol as the alkylating agent with a homogeneous catalyst (e.g., Ruthenium or Iridium). This "borrowing hydrogen" methodology produces water as the only byproduct.[1]

Reaction Scheme

G SM1 N-Methylbenzylamine Cycle Hydrogen Borrowing Cycle (Dehydro -> Imine -> Hydro) SM1->Cycle Diol 1,3-Propanediol Diol->Cycle Cat Ru/Ir Catalyst (e.g., [Ru(p-cymene)Cl2]2) Cat->Cycle Prod 3-(Benzylmethylamino)-1-propanol Cycle->Prod 110-150°C Solvent: Toluene/None Water H2O Cycle->Water

Figure 3: Atom-efficient alkylation via hydrogen borrowing catalysis.

Protocol Summary
  • Setup: Combine amine (1.0 eq), 1,3-propanediol (2-5 eq), and Catalyst (0.5-1 mol%) in a sealed tube/autoclave.

  • Reaction: Heat to 120-150°C for 12-24 hours.

  • Workup: Distillation (Catalyst remains in residue or is recycled).

Critical Analysis
  • Pros: Highest atom economy; uses cheap, non-toxic diol; minimal waste (water).

  • Cons: High initial catalyst cost (Ru/Ir); requires high temperatures; technology is less mature than A or B.

  • Cost Efficiency: Medium-High. Viable only if the catalyst turnover number (TON) is high (>1000) and catalyst recycling is implemented.

Comparative Data Analysis

The following table normalizes costs to produce 1 kg of Product (assuming 85% overall yield for A and B).

MetricStrategy A (Direct Alkylation)Strategy B (Acrylate + Reduct.)Strategy C (Green Catalytic)
Key Reagent Cost High (Chloropropanol ~$140/kg)Low (Ethyl Acrylate ~$2/kg)Low (Propanediol ~$3/kg)
Auxiliary Cost Low (Base: K2CO3)Medium (Reductant: LiAlH4)High (Catalyst: Ru/Ir)
Est. Material Cost/kg $145 - $160 $85 - $100 $110 - $130 (highly variable)
Scalability 5/5 (Simple CSTR/Batch)3/5 (Exothermic Reduction)4/5 (Pressure Vessel)
Safety Risk Low (Toxic reagent)High (Reactive Hydride)Medium (Pressure/Temp)
Atom Economy Moderate (Salt waste)Moderate (Alcohol waste)Excellent (Water waste)
Cost Breakdown Visualization (Strategy A vs B)
  • Strategy A: Cost is dominated by the 3-Chloro-1-propanol (approx. 60% of total BOM).

  • Strategy B: Cost is distributed between N-Methylbenzylamine (50%) and LiAlH4 (35%). The carbon linker (acrylate) cost is negligible (<5%).

Conclusion & Recommendations

For Laboratory Scale (<100 g)

Choose Strategy A. The operational simplicity of a single-step alkylation outweighs the higher raw material cost. It avoids the safety hazards associated with handling lithium aluminum hydride on a benchtop.

For Pilot/Production Scale (>10 kg)

Choose Strategy B. The cost savings (~40%) are substantial. The safety risks of the reduction step can be engineered out using continuous flow reactors or by substituting LiAlH₄ with Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) in toluene, which is more thermally stable and easier to handle industrially.

For Green Chemistry Initiatives

Investigate Strategy C. If your facility has expertise in precious metal catalysis, optimizing the "borrowing hydrogen" route offers the best long-term sustainability profile and eliminates halogenated waste streams.

References

  • BenchChem. (2025). Synthetic Routes and Reaction Conditions for N-benzyl-3-chloro-N-methylpropan-1-amine. Retrieved from

  • National Institutes of Health (NIH). (2023). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. PMC. Retrieved from

  • Organic Syntheses. (2018). Preparation of Enantiomerically Pure α-N,N-Dibenzylamino Aldehydes. Org.[2][3] Synth. Retrieved from

  • PubChem. (2025). 3-(Benzylmethylamino)-1-propanol Compound Summary. CID 15678556. Retrieved from

  • Queen's University Belfast. (2016). Hydrogen Borrowing Mediated Dehydration of 1,3-Propanediol. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: N-Methylbenzylamine & 3-Chloro-1-propanol. Retrieved from

Sources

Comparative

Spectroscopic Comparison Guide: 3-(Benzylmethylamino)-1-propanol vs. Starting Materials

[1][2][3] Executive Summary Target Molecule: 3-(Benzylmethylamino)-1-propanol (CAS: 5814-42-6) Primary Application: Pharmaceutical intermediate (e.g., antidepressant precursors, antihistamine synthesis).[1][2][3] Analyti...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

Target Molecule: 3-(Benzylmethylamino)-1-propanol (CAS: 5814-42-6) Primary Application: Pharmaceutical intermediate (e.g., antidepressant precursors, antihistamine synthesis).[1][2][3] Analytical Goal: To objectively validate the conversion of secondary amine and alkyl chloride starting materials into the target tertiary amino-alcohol using spectroscopic evidence.

This guide provides a technical comparison of the target product against its standard synthetic precursors: N-Benzylmethylamine and 3-Chloro-1-propanol .[1][4][2] It focuses on the diagnostic signals required for reaction monitoring and quality control.

Synthetic Context & Structural Transformation

To interpret the spectra accurately, one must understand the chemical transformation.[2] The synthesis typically proceeds via a nucleophilic substitution (


) reaction.[2]
  • Nucleophile: N-Benzylmethylamine (Secondary Amine)[1]

  • Electrophile: 3-Chloro-1-propanol (Alkyl Halide)[1][4]

  • Product: 3-(Benzylmethylamino)-1-propanol (Tertiary Amine)[1][4]

Key Transformation Indicators:

  • Loss of N-H: Conversion from secondary to tertiary amine.[2]

  • Loss of C-Cl: Substitution of the chloride by the nitrogen.[4][2]

  • Formation of C-N: New bond formation between the propyl chain and the amine.[2]

H-NMR Spectroscopic Comparison

Proton NMR (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


H-NMR) is the gold standard for confirming this transformation.[1][2] The most critical diagnostic is the upfield shift of the propyl methylene group adjacent to the reaction center (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

).[1][2]
Comparative Chemical Shift Table (CDCl , 400 MHz)
Proton EnvironmentN-Benzylmethylamine (Start Mat.[1][2] A)3-Chloro-1-propanol (Start Mat. B)[1][4][2]Product: 3-(Benzylmethylamino)-1-propanol Diagnostic Note
Aromatic Ring 7.20 – 7.40 ppm (m)N/A7.20 – 7.35 ppm (m)Remains largely unchanged.[1][4][2]
Benzylic -CHngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

-
~3.74 ppm (s)N/A~3.50 – 3.60 ppm (s) Slight upfield shift due to tertiary amine formation.[1]
N-Methyl (-CH

)
~2.43 ppm (s)N/A~2.20 – 2.30 ppm (s) Diagnostic singlet; shifts upfield as N becomes tertiary.[2]
-CH

-OH (Propyl C1)
N/A~3.75 ppm (t)~3.60 – 3.70 ppm (t) Remains a triplet; characteristic of primary alcohol.[2]
-CH

-Cl (Propyl C3)
N/A3.65 ppm (t) DISAPPEARS CRITICAL: Disappearance confirms consumption of chloride.[1][2]
-CH

-N (Propyl C3)
N/AN/A~2.55 – 2.65 ppm (t) NEW SIGNAL: Appears upfield from the original Cl-CH

.[1]
Central -CH

- (Propyl C2)
N/A~2.05 ppm (quint)~1.70 – 1.80 ppm (quint) Shifts upfield due to loss of electron-withdrawing Cl.[1]
N-H (Amine) ~1.8 ppm (broad)N/AABSENT Confirms secondary

tertiary conversion.[2]
Visualizing the Shift Logic

The following diagram illustrates the electronic causality behind the observed spectral shifts.

NMR_Logic SM_Cl Starting Material: 3-Chloro-1-propanol (Cl-CH2 at ~3.65 ppm) Reaction Nucleophilic Substitution (SN2) SM_Cl->Reaction Prod_N Product: 3-(Benzylmethylamino)-1-propanol (N-CH2 at ~2.60 ppm) Reaction->Prod_N Effect Shielding Effect: Nitrogen is less electronegative than Chlorine Effect->Prod_N Causes Upfield Shift

Caption: Logical flow of chemical shift changes during the alkylation reaction. The replacement of Chlorine with Nitrogen increases electron density around the methylene protons, causing an upfield shift.[2]

Infrared (IR) Spectroscopy Analysis

While less specific than NMR, IR provides rapid confirmation of functional group changes.[2]

  • Starting Material (Amine): N-Benzylmethylamine shows a weak N-H stretch around 3300-3400 cmngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     .[1][2]
    
  • Starting Material (Alcohol): 3-Chloro-1-propanol shows a broad, strong O-H stretch at 3200-3400 cmngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     .[1][2]
    
  • Product:

    • O-H Stretch: Remains present (broad, ~3350 cm

      
      ).[2]
      
    • N-H Stretch: Disappears . The absence of a sharp N-H peak superimposed on the O-H band is a key indicator of tertiary amine formation.[2]

    • C-Cl Stretch: The disappearance of the C-Cl band (600-800 cmngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       region, often complex) supports the substitution.[1][2]
      

Mass Spectrometry (MS) Fragmentation

Mass spectrometry confirms the molecular identity and structure via fragmentation patterns.[2]

Molecular Ion (


):  m/z 179

Key Fragmentation Pathways (EI, 70 eV):

  • Base Peak (m/z 91): The Tropylium ion (

    
    ).[2] This is characteristic of all benzyl-containing compounds and will likely be the dominant peak (100% abundance).[2]
    
  • 
    -Cleavage (Loss of Hydroxymethyl): 
    
    • Cleavage of the C-C bond adjacent to the nitrogen in the propyl chain.[2]

    • Fragment:

      
      .[1][2]
      
    • Calculation:

      
      .[1][2]
      
  • McLafferty-type Rearrangements: Minor fragments may appear at m/z 120 (N-methylbenzylamine radical cation) if the propyl chain is cleaved.[1][4][2]

Experimental Validation Protocol

To ensure data reliability, follow this standardized analytical workflow.

Sample Preparation[5][6][7]
  • NMR: Dissolve ~10 mg of the product in 0.6 mL of CDCl

    
     .
    
    • Note: If the product is an HCl salt, add 1 drop of

      
       or use 
      
      
      
      to free the base, otherwise peak shifts will be distorted downfield.[2]
  • IR: Apply 1 drop of neat oil to the ATR crystal.[2] Ensure the crystal is cleaned with isopropanol to remove residual starting materials.[2]

Analytical Workflow Diagram

Workflow Sample Crude Reaction Mixture Workup Aqueous Workup (Remove Salts) Sample->Workup Purification Column Chromatography (DCM/MeOH) Workup->Purification Analysis Spectroscopic Analysis Purification->Analysis NMR_Check 1H-NMR: Check 2.6 ppm Triplet Analysis->NMR_Check MS_Check MS: Check m/z 179 & 91 Analysis->MS_Check Decision Validation Criteria Met? NMR_Check->Decision MS_Check->Decision Decision->Purification No (Impure) Release Release Lot Decision->Release Yes

Caption: Step-by-step analytical workflow for validating the synthesis of 3-(Benzylmethylamino)-1-propanol.

Troubleshooting & Impurity Profiling

When analyzing the spectra, look for these common issues:

  • Residual 3-Chloro-1-propanol:

    • Indicator: A triplet remains at 3.65 ppm in H-NMR.[1][4][2]

    • Cause: Incomplete reaction.

    • Remedy: Extend reaction time or add excess amine.[2]

  • Amine Hydrochloride Salt:

    • Indicator: Broadening of signals, downfield shift of the N-Methyl singlet (from 2.2 to ~2.8 ppm), and appearance of exchangeable protons >8 ppm.[2]

    • Cause: Incomplete basic workup.[2]

    • Remedy: Wash the organic layer with 1M NaOH or saturated NaHCO

      
      .[2]
      
  • O-Alkylation (Ether formation):

    • Indicator: New triplet ~3.4-3.5 ppm (distinct from N-CH2).[1][4][2]

    • Cause: The alcohol group acted as a nucleophile (rare without strong base like NaH, but possible).[2]

    • Remedy: Control pH; ensure the amine is the most nucleophilic species.[2]

References

  • National Institute of Standards and Technology (NIST). 3-(Benzylmethylamino)-1-propanol Mass Spectrum & IR Data. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link][2]

  • PubChem. Compound Summary: 3-(Benzylamino)propanol (Analogous Secondary Amine Data). National Library of Medicine.[2] Available at: [Link][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Edition.[2] John Wiley & Sons.[2][5] (General reference for Amine/Alkyl Halide shift logic).

Sources

Validation

Correlating the structure of 3-(Benzylmethylamino)-1-propanol derivatives with their activity

Executive Summary 3-(Benzylmethylamino)-1-propanol represents a privileged "gamma-amino alcohol" scaffold in medicinal chemistry. While the molecule itself serves as a versatile synthetic intermediate, its O-arylated and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Benzylmethylamino)-1-propanol represents a privileged "gamma-amino alcohol" scaffold in medicinal chemistry. While the molecule itself serves as a versatile synthetic intermediate, its O-arylated and N-functionalized derivatives form the backbone of a major class of central nervous system (CNS) agents: the selective monoamine reuptake inhibitors.

This guide analyzes the transition from this core scaffold to blockbuster therapeutics like Atomoxetine (NET selective), Fluoxetine (SERT selective), and Nisoxetine . We objectively compare their pharmacological profiles, delineate the Structure-Activity Relationships (SAR) that govern their selectivity, and provide validated experimental protocols for synthesis and bioassay.

The Scaffold & Mechanism of Action

The core structure consists of a propyl chain linking a secondary or tertiary amine to a hydroxyl group.

  • The "Warhead": The nitrogen atom (protonated at physiological pH) mimics the terminal amine of neurotransmitters (Serotonin, Norepinephrine).

  • The "Anchor": The aromatic ring (introduced via the hydroxyl group) locks the molecule into the transporter's hydrophobic pocket.

Mechanism: Monoamine Transporter Inhibition

These derivatives function by binding to the Presynaptic Transporters (SERT, NET, DAT). They block the reuptake of neurotransmitters from the synaptic cleft, increasing synaptic concentration and prolonging signaling.

DOT Diagram 1: Mechanism of Action & Selectivity Logic

G Scaffold 3-(Benzylmethylamino)-1-propanol (Scaffold) Mod_O O-Arylation (Ether Linkage) Scaffold->Mod_O Step 1: Functionalization Mod_N N-Deprotection (Benzyl Removal) Mod_O->Mod_N Step 2: Activation Drug_Atom Atomoxetine (2-methylphenoxy) Mod_N->Drug_Atom Add 2-Me-Ph Drug_Niso Nisoxetine (2-methoxyphenoxy) Mod_N->Drug_Niso Add 2-OMe-Ph Drug_Fluox Fluoxetine (4-trifluoromethylphenoxy) Mod_N->Drug_Fluox Add 4-CF3-Ph Target_NET NET Inhibition (Norepinephrine) Target_SERT SERT Inhibition (Serotonin) Drug_Atom->Target_NET High Selectivity Drug_Niso->Target_NET High Potency Drug_Fluox->Target_SERT High Selectivity

Caption: The structural evolution from the amino-propanol scaffold to specific transporter inhibitors based on aryloxy substitution patterns.

Comparative Analysis of Derivatives

The biological activity of this class is dictated by the Aryloxy Substitution Pattern at the C3 position (or C1, depending on nomenclature) and the Amine substitution .

Pharmacological Profile Comparison

The following table contrasts the key derivatives synthesized from the 3-amino-1-propanol backbone.

DerivativePrimary TargetSelectivity (Target/Off-Target)Ki (nM) TargetKey Structural FeatureClinical Use
Atomoxetine NETNET > SERT (~30-fold)5.0 (NET)2-methylphenoxyADHD (Non-stimulant)
Nisoxetine NETNET > SERT (~100-fold)0.8 (NET)2-methoxyphenoxyResearch Tool (NET mapping)
Fluoxetine SERTSERT > NET (~50-fold)0.9 (SERT)4-trifluoromethylphenoxyMajor Depressive Disorder (SSRI)
PF-244 VasodilatorNon-selectiveN/A3,3-diphenylpropylCerebral Vasodilation (Obsolete)

Data aggregated from comparative binding assays [1, 2].

Structure-Activity Relationship (SAR) Deep Dive

1. The Amine Terminus (The "Benzyl" Factor):

  • Precursor State: The N-benzyl-N-methyl form (the topic molecule) is generally inactive or weakly active at transporters. The benzyl group acts as a "protecting group" during synthesis or a lipophilic bulk that prevents precise docking in the transporter's salt-bridge site.

  • Active State: Removal of the benzyl group to yield the secondary amine (N-methyl) significantly increases potency. Secondary amines are consistently more potent than tertiary amines for NET inhibition in this series.

2. The Aryl "Switch" (Ortho vs. Para):

  • Ortho-substitution (2-position): Steric bulk at the ortho position of the phenoxy ring (e.g., -CH3 in Atomoxetine, -OCH3 in Nisoxetine) forces the molecule into a conformation that favors NET binding .

  • Para-substitution (4-position): Electron-withdrawing groups at the para position (e.g., -CF3 in Fluoxetine) shift selectivity toward SERT binding .

Experimental Protocols

Synthesis of the Scaffold: 3-(Benzylmethylamino)-1-propanol

Objective: Synthesize the core amino-alcohol scaffold via nucleophilic substitution. This protocol is self-validating via TLC and NMR.

Reagents:

  • 3-Chloro-1-propanol (1.0 eq)

  • N-Benzylmethylamine (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Acetonitrile (Solvent)

Workflow:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-chloro-1-propanol (10 mmol) in acetonitrile (50 mL).

  • Addition: Add finely ground anhydrous

    
     (20 mmol) followed by N-benzylmethylamine (12 mmol).
    
  • Reaction: Heat to reflux (80-82°C) for 12 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The starting chloride (

    
    ) should disappear, and a more polar amine spot (
    
    
    
    ) should appear.
  • Workup: Cool to room temperature. Filter off the inorganic salts. Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the residue in DCM, wash with water (x2) and brine. Dry over

    
    . Purify via flash column chromatography (Silica gel, DCM 
    
    
    
    5% MeOH/DCM).
  • Validation:

    • Yield: Expect 75-85% as a pale yellow oil.

    • 1H NMR (CDCl3): Look for the benzyl singlet (

      
       ppm), N-methyl singlet (
      
      
      
      ppm), and the propyl chain multiplets.
In Vitro Functional Assay: [3H]-Neurotransmitter Uptake

Objective: Determine the IC50 of the derivative against NET and SERT using HEK-293 cells stably expressing human transporters.

DOT Diagram 2: Assay Workflow

Assay Step1 Cell Preparation HEK-293 (hNET or hSERT) Seeded in 96-well plates Step2 Drug Incubation Add Derivative (10^-10 to 10^-5 M) Incubate 15 min @ 37°C Step1->Step2 Step3 Substrate Addition Add [3H]-NE or [3H]-5-HT Incubate 5 min Step2->Step3 Step4 Termination Rapid wash with ice-cold buffer Lyse cells Step3->Step4 Step5 Quantification Liquid Scintillation Counting Calculate IC50 Step4->Step5

Caption: Radioligand uptake inhibition workflow for potency determination.

Protocol Steps:

  • Cell Culture: Plate HEK-293 cells expressing hNET or hSERT at 50,000 cells/well. Allow to adhere overnight.

  • Buffer Exchange: Replace medium with Krebs-Ringer-HEPES buffer (KRH).

  • Inhibition: Add the test compound (dissolved in DMSO, final concentration <0.1%) at varying log-concentrations. Incubate for 10-15 minutes.

  • Uptake: Initiate uptake by adding 20 nM of

    
    -Norepinephrine or 
    
    
    
    -Serotonin. Incubate for 5 minutes at 37°C.
  • Termination: Aspirate buffer and wash 3x with ice-cold KRH to stop transport.

  • Lysis: Add 1% SDS or scintillation fluid directly to wells.

  • Analysis: Measure radioactivity (CPM). Plot % Uptake vs. Log[Concentration] to derive IC50 using non-linear regression (Sigmoidal dose-response).

References

  • Wong, D. T., et al. (1982). "A new inhibitor of norepinephrine uptake devoid of affinity for receptors in rat brain." Journal of Pharmacology and Experimental Therapeutics. Link (Seminal paper on Nisoxetine/Atomoxetine precursors).

  • Bymaster, F. P., et al. (2002). "Atomoxetine increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat." Neuropsychopharmacology. Link (Mechanism of action validation).

  • Robertson, D. W., et al. (1988). "Absolute configuration and structure-activity relationships of the specific norepinephrine uptake inhibitor nisoxetine." Journal of Medicinal Chemistry. Link (Definitive SAR on the aryloxy-propanolamine scaffold).

  • PrepChem. "Preparation of 3-chloro-1-propanol." PrepChem.com. Link (Source for precursor synthesis).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 54841, Atomoxetine." PubChem. Link (Chemical property verification).

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(Benzylmethylamino)-1-propanol

As laboratory professionals dedicated to advancing research and development, our primary commitment is to safety. The proper handling of specialized chemical reagents is the bedrock of a secure and productive research en...

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals dedicated to advancing research and development, our primary commitment is to safety. The proper handling of specialized chemical reagents is the bedrock of a secure and productive research environment. This guide provides an in-depth, procedural framework for the safe handling of 3-(Benzylmethylamino)-1-propanol (CAS No. 4720-29-0), focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach is grounded in a thorough risk assessment of the compound's specific hazards to ensure every operational step is self-validating and prioritizes your well-being.

Foundational Hazard Assessment: The "Why" Behind the "What"

Understanding the intrinsic hazards of 3-(Benzylmethylamino)-1-propanol is critical for appreciating the necessity of each piece of protective equipment. This compound is not benign; its hazard profile, as classified under the Globally Harmonized System (GHS), dictates a stringent approach to exposure prevention.[1]

The primary risks associated with this chemical are:

  • Serious Eye Damage/Irritation (Category 1/2): The most significant risk is severe eye damage.[1][2] Contact can lead to serious, potentially irreversible harm.

  • Skin Corrosion/Irritation (Category 2): The chemical is classified as a skin irritant, meaning direct contact can cause inflammation, redness, and discomfort.[1][3]

  • Acute Oral Toxicity (Category 4): It is harmful if swallowed.[1][2][4]

  • Respiratory Irritation (Specific Target Organ Toxicity, Single Exposure - Category 3): Inhalation of vapors or mists may cause irritation to the respiratory system.[1][3]

This hazard profile demands that we establish robust barriers to prevent any direct contact with the eyes, skin, or respiratory tract.

Hazard Summary Table

For quick reference, the GHS classifications for 3-(Benzylmethylamino)-1-propanol are summarized below.

Hazard ClassificationGHS CategoryDescription
Serious Eye Damage / Eye IrritationCategory 1 / 2Causes serious eye damage or irritation[1][2][3]
Skin Corrosion / IrritationCategory 2Causes skin irritation[1][3]
Acute Toxicity (Oral)Category 4Harmful if swallowed[1][4]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation[1][3]

Core Protective Equipment: Your Essential Armor

Based on the identified hazards, a multi-layered PPE strategy is mandatory. The minimum requirements are outlined below. Operations with higher risk, such as handling large quantities or potential for splashing, necessitate enhanced protection.

Eye and Face Protection: The Non-Negotiable First Line of Defense

Given the severe risk to the eyes, this is the most critical component of your PPE.

  • Minimum Requirement: Wear tightly fitting chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[2][3][5]

  • Enhanced Requirement (Splash Hazard): For any procedure involving potential splashes (e.g., transferring volumes >50 mL, heating, or working under pressure), a full-face shield must be worn in addition to chemical safety goggles.[6] The goggles protect against vapor and small splashes, while the shield protects the entire face from larger volumes.

Skin and Body Protection: A Comprehensive Barrier

To prevent skin irritation and potential absorption, complete skin and body coverage is essential.

  • Gloves: Wear protective gloves at all times.[3][7] Disposable nitrile gloves are the minimum requirement for incidental contact.[6] For tasks involving prolonged handling or immersion, consult the glove manufacturer's chemical resistance guide to select a glove with a documented high resistance to substituted propanolamines. Always inspect gloves for tears or punctures before use and remove them immediately after contact with the chemical, washing hands thoroughly before donning a new pair.[6]

  • Laboratory Coat: A standard, long-sleeved laboratory coat is required. Ensure it is fully buttoned to provide maximum coverage.[6]

  • Additional Protection: For large-volume transfers, supplement your lab coat with a chemical-resistant apron made of materials like PVC or neoprene.[8]

  • Apparel: Always wear long pants and fully enclosed, non-perforated shoes that cover the entire foot.[5][6][9] Synthetic clothing like polyester should be avoided when handling chemicals.[9][10]

Respiratory Protection: Safeguarding Your Internal Systems

The potential for respiratory irritation necessitates careful management of airborne vapors and mists.

  • Primary Control: All handling of 3-(Benzylmethylamino)-1-propanol must be conducted within a certified chemical fume hood to minimize vapor inhalation.[3] This is an engineering control and your primary defense.

  • When Respirators are Needed: If engineering controls are insufficient to maintain exposure below acceptable limits, or during a large spill or emergency, respiratory protection is required.[5][9] A NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is typically appropriate. Use of a respirator requires enrollment in a respiratory protection program, including fit-testing and training, as mandated by OSHA.[5][9]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, sequential protocol for donning, using, and doffing PPE is crucial to prevent cross-contamination and exposure.

Step 1: Preparation and PPE Inspection
  • Verify your chemical fume hood has a current certification and is functioning correctly.

  • Ensure an eyewash station and safety shower are directly accessible and unobstructed.[3][5]

  • Carefully inspect all PPE for damage, degradation, or contamination before use. Check gloves for holes, face shields for cracks, and lab coats for tears.

Step 2: Donning PPE (Putting On)
  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Goggles/Face Shield: Don your chemical safety goggles. If a splash hazard exists, place a face shield over the goggles.

  • Gloves: Don your selected chemical-resistant gloves. Ensure the cuffs of the gloves are pulled up and over the cuffs of your lab coat sleeves to create a complete seal.

Step 3: Chemical Handling
  • Perform all manipulations of the chemical inside the designated area of the fume hood.

  • Wash hands and any exposed skin thoroughly after handling.[3]

  • If a glove is contaminated, remove it immediately using a technique that avoids touching the outside of the glove with your bare skin, dispose of it, and don a new glove.

Step 4: Doffing PPE (Taking Off)

This sequence is designed to minimize the spread of potential contamination.

  • Gloves: Remove gloves first. Peel one glove off by grasping the cuff and turning it inside out. With your ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off, inside out, over the first glove.

  • Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, handling them by the strap or sides.

  • Lab Coat: Unbutton and remove your lab coat, folding the contaminated exterior inward.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Disposal Plan: Managing Contaminated Materials

Proper disposal is a critical final step in the safety lifecycle.

  • Contaminated PPE: All disposable PPE that has come into contact with 3-(Benzylmethylamino)-1-propanol, especially gloves, must be considered hazardous waste.

  • Disposal Procedure: Place contaminated items in a designated, sealed, and clearly labeled hazardous waste container.

  • Regulations: Dispose of all contents and the container at an approved waste disposal facility, adhering strictly to local, state, and federal regulations.[2][3][7] Never discard contaminated PPE in the regular trash.

PPE Selection Workflow

The following diagram illustrates the logical decision-making process for selecting the appropriate level of PPE based on the specific task.

PPE_Workflow start_node Task: Handling 3-(Benzylmethylamino)-1-propanol d1 Work in Fume Hood? start_node->d1 Assess Task decision_node decision_node ppe_node ppe_node control_node Engineering Control: Chemical Fume Hood ppe1 Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat control_node->ppe1 hazard_node hazard_node d1->control_node Yes d1->hazard_node No (Work Cannot Proceed) d2 Potential for Splash or Aerosol? ppe1->d2 ppe1_end Proceed with Task d2->ppe1_end No ppe2 Enhanced PPE: - Add Full Face Shield - Consider Chem-Resistant Apron d2->ppe2 Yes d3 Signs of Irritation or Large Spill Potential? ppe2->d3 ppe2_end Proceed with Task d3->ppe2_end No ppe3 Maximum PPE: - Add NIOSH-Approved  Respirator (OV Cartridge) d3->ppe3 Yes ppe3_end Proceed with Task ppe3->ppe3_end

Caption: Decision workflow for selecting appropriate PPE when handling 3-(Benzylmethylamino)-1-propanol.

By integrating this expert guidance into your laboratory's standard operating procedures, you build a foundation of safety that protects not only yourself but your entire research team. Trust in these validated protocols is trust in your own long-term health and the integrity of your scientific work.

References

  • 3-(Benzylamino)propanol | C10H15NO | CID 78448. PubChem, National Institutes of Health. [Link]

  • Material Safety Data Sheet - 3-Amino-1-Propanol, 99%. Cole-Parmer. [Link]

  • Flame Resistant PPE. Department of Chemistry and Biochemistry, The Ohio State University. [Link]

  • Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz. [Link]

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Nevada, Reno. [Link]

  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. National Institute for Occupational Safety and Health (NIOSH). [Link]

  • Chemical Safety Gear Vinyl Apron. powRparts. [Link]

Sources

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